Boc-2-amino-6-chlorobenzoic acid
Description
The exact mass of the compound 2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARNMVXJVFLAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590512 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616224-61-4 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Boc-2-amino-6-chlorobenzoic Acid: A Strategic Building Block in Modern Synthesis
Introduction: The Strategic Importance of a Protected Anthranilate
In the landscape of pharmaceutical and materials science, the anthranilic acid scaffold is a privileged structure, serving as a cornerstone for a multitude of bioactive molecules and functional materials.[1] However, the inherent reactivity of its bifunctional nature—a nucleophilic amine and a carboxylic acid on an aromatic ring—presents a classic synthetic challenge of chemoselectivity. Boc-2-amino-6-chlorobenzoic acid (CAS No. 616224-61-4) emerges as a sophisticated solution to this challenge.[2][3] By masking the highly reactive 2-amino group with the acid-labile tert-butoxycarbonyl (Boc) protecting group, this compound becomes a versatile and precisely controllable building block.
This guide provides an in-depth examination of the chemical properties, synthesis, and critical applications of this compound. We will explore the causality behind its synthetic protocols and its strategic role in constructing complex molecular architectures, particularly for professionals in drug discovery and development. The presence of the chlorine atom at the 6-position further modulates the electronic properties of the ring and offers an additional vector for synthetic diversification, making this a particularly valuable reagent.[1]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis. While extensive data is available for the parent compound, 2-amino-6-chlorobenzoic acid, specific experimental data for the Boc-protected derivative is less commonly published. The tables below summarize the known properties of the parent compound and the key identifiers for its Boc-protected counterpart.
Table 1: Properties of 2-Amino-6-chlorobenzoic Acid (Parent Compound)
| Property | Value | Source(s) |
| CAS Number | 2148-56-3 | [4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [4][5] |
| Molecular Weight | 171.58 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [4][6] |
| Melting Point | 158-160 °C | [6][7] |
| Solubility | Soluble in methanol, ethanol; slightly soluble in water. | [4] |
| Purity | ≥98% (HPLC) | [4] |
Table 2: Identifiers for this compound
| Property | Value | Source(s) |
| CAS Number | 616224-61-4 | [2][3] |
| Molecular Formula | C₁₂H₁₄ClNO₄ | [2][3] |
| Molecular Weight | 271.70 g/mol | [3][8] |
| MDL Number | MFCD02682160 | [2] |
Spectroscopic Characteristics (Predicted)
While specific spectra are not widely published, the following characteristics can be anticipated for This compound :
-
¹H NMR: The spectrum would show a characteristic singlet around 1.5 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The aromatic protons would appear as multiplets in the 7-8 ppm region. A broad singlet for the N-H proton would also be present, and a very broad singlet for the carboxylic acid proton further downfield (>10 ppm), though the latter can be exchangeable with D₂O.
-
¹³C NMR: The spectrum would feature signals for the quaternary and methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively. Aromatic carbon signals would appear in the 110-140 ppm range, and the carbonyl carbons for the carbamate and the carboxylic acid would be observed downfield (>150 ppm).
-
IR Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a sharp N-H stretch (~3400 cm⁻¹), and two strong C=O stretches for the carbamate (~1725 cm⁻¹) and the carboxylic acid (~1685 cm⁻¹).
Part 2: Synthesis and Core Reactivity
The true utility of this compound lies in its controlled synthesis and subsequent reactivity. The Boc group provides a robust shield for the amine under a wide range of conditions, yet it is readily removed with mild acid, embodying the principles of an effective orthogonal protecting group strategy.
Protocol 1: Synthesis of this compound
The introduction of the Boc group is a cornerstone of modern peptide and heterocyclic synthesis.[9] This protocol details the standard procedure for the N-protection of 2-amino-6-chlorobenzoic acid.
Causality: The reaction requires a base to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mixed solvent system like dioxane/water or THF is often used to solubilize both the polar anthranilic acid salt and the nonpolar Boc₂O.
Detailed Methodology:
-
Dissolution: Dissolve 2-amino-6-chlorobenzoic acid (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).
-
Basification: Add a base, such as sodium hydroxide (1.5 equivalents) or triethylamine (TEA) (2.0 equivalents), to the solution and stir until all solids dissolve.
-
Protection: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove unreacted Boc₂O.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a 1M HCl solution or saturated potassium bisulfate solution to a pH of ~2-3. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure this compound.
Caption: Workflow for the Boc-protection of 2-amino-6-chlorobenzoic acid.
Protocol 2: Conversion to the Acyl Chloride
With the amine protected, the carboxylic acid is free to undergo transformations that would otherwise be impossible. A primary application is the conversion to the highly reactive acyl chloride, a key intermediate for forming amide and ester bonds.
Causality: Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride react specifically with the carboxylic acid. Without the Boc group, these reagents would readily react with the amine, leading to undesired side products and polymerization. The use of a catalytic amount of dimethylformamide (DMF) with oxalyl chloride proceeds via the Vilsmeier intermediate, which is highly effective.
Detailed Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a dry, inert solvent like dichloromethane (DCM) or toluene.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorination: Add oxalyl chloride (1.2-1.5 equivalents) dropwise to the solution, followed by a catalytic amount (1-2 drops) of DMF. (Alternatively, thionyl chloride can be used, often requiring heating to reflux).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-2 hours, monitoring for the cessation of gas evolution.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess chlorinating agent. The resulting crude acyl chloride is highly reactive and is typically used immediately in the next synthetic step without further purification.
Caption: Conversion of the Boc-protected acid to its corresponding acyl chloride.
Part 3: Applications in Drug Discovery
The structural motif of this compound is a direct precursor to pharmacologically relevant cores. Its primary value is in the synthesis of substituted quinazolinones.
Synthesis of Quinazolinone Scaffolds
The quinazolinone framework is a key feature in numerous approved drugs and clinical candidates, including several potent and selective PI3K (phosphoinositide 3-kinase) inhibitors used in oncology.[4][10] The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling pathways in human cancers, making inhibitors of this pathway a major focus of modern drug discovery.[6][11]
A multicomponent, one-pot protocol highlights how anthranilic acids, such as the deprotected form of our title compound, can be integrated with N-Boc-amino acids and other amines to rapidly assemble complex N-Boc-2-alkylaminoquinazolin-4(3H)-ones.[4] Having a pre-synthesized and protected building block like this compound allows for more linear, controlled, and often higher-yielding synthetic routes to these valuable scaffolds.[12]
The general strategy involves:
-
Activating the carboxylic acid of this compound.
-
Coupling it with another amine to form an amide intermediate.
-
An intramolecular cyclization/condensation step, often requiring a C1 source (like formamidine) or reaction with another carbonyl equivalent, to form the quinazolinone ring.
-
Final deprotection of the Boc group to reveal the free amine, which can be further functionalized.
This controlled, stepwise approach is essential for building the complex substitution patterns required for high-potency and selective kinase inhibitors.
Part 4: Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. The safety profile of this compound is primarily dictated by its parent compound, with additional considerations for the Boc group and its reagents.
Table 3: Hazard and Safety Information for 2-Amino-6-chlorobenzoic Acid
| Category | Information | Source(s) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][10] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection) | [5] |
| Personal Protective Equipment (PPE) | N95-type dust mask, safety glasses/goggles, chemical-resistant gloves | [5] |
| Storage | Store in a cool, dry, well-ventilated place away from light. Keep container tightly closed. | [4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11] |
Additional Considerations for Boc-Protected Compound:
-
Synthesis: Boc₂O is an irritant and should be handled in a fume hood. Bases like NaOH are corrosive.
-
Deprotection: Strong acids like trifluoroacetic acid (TFA) or HCl are corrosive and toxic. Deprotection should always be performed in a well-ventilated fume hood.
Conclusion
This compound represents a masterful blend of stability and latent reactivity. The Boc protecting group effectively deactivates the nucleophilic amine, enabling chemists to perform selective transformations on the carboxylic acid moiety. This strategic protection is indispensable for the multi-step synthesis of complex molecules, particularly in the construction of quinazolinone-based drug candidates like PI3K inhibitors. Its well-defined synthesis and predictable reactivity make it an authoritative and trustworthy building block for researchers and drug development professionals seeking to accelerate their synthetic programs.
References
-
Appchem. 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | 616224-61-4. [Link]
-
National Center for Biotechnology Information. Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PubMed Central. [Link]
-
National Center for Biotechnology Information. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. [Link]
-
ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]
-
American Elements. 5-{[(tert-butoxy)carbonyl]amino}-2-chlorobenzoic acid. [Link]
-
PubChemLite. 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid. [Link]
Sources
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. 616224-61-4 | this compound | Tetrahedron [thsci.com]
- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors [html.rhhz.net]
- 7. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1048919-15-8|2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of Boc-2-amino-6-chlorobenzoic Acid
Molecular Structure and Spectroscopic Overview
Boc-2-amino-6-chlorobenzoic acid possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a chloro substituent, and a carboxylic acid group dictates the chemical environment of each atom and, consequently, its interaction with electromagnetic radiation and behavior in a mass spectrometer.
Diagram of the Molecular Structure of this compound
Caption: A generalized workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and will not interfere with the signals of interest. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition: After tuning and shimming the instrument, acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
B. ¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the NH proton, the carboxylic acid proton, and the tert-butyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | ~13.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| NH | ~9.0 - 9.5 | Singlet (broad) | 1H | The amide proton is deshielded due to the electron-withdrawing nature of the Boc group and the aromatic ring. |
| Aromatic H | ~7.3 - 7.6 | Multiplet | 3H | The aromatic protons will appear as a complex multiplet due to their coupling with each other. The exact chemical shifts are influenced by the electronic effects of the substituents. |
| tert-butyl (CH₃) | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a shielded region of the spectrum. |
C. ¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| COOH | ~168 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C=O (Boc) | ~153 | The carbonyl carbon of the Boc group is also deshielded. |
| Aromatic C-NH | ~140 | The aromatic carbon attached to the nitrogen is deshielded by the nitrogen and the Boc group. |
| Aromatic C-Cl | ~135 | The aromatic carbon attached to the chlorine atom is deshielded. |
| Aromatic C-H | ~120 - 130 | The chemical shifts of the protonated aromatic carbons are influenced by the substituents. |
| Aromatic C-COOH | ~125 | The aromatic carbon attached to the carboxylic acid group. |
| C (tert-butyl) | ~80 | The quaternary carbon of the tert-butyl group. |
| CH₃ (tert-butyl) | ~28 | The methyl carbons of the tert-butyl group are shielded. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
A. Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
Diagram of the FT-IR (ATR) Experimental Workflow
Caption: A general workflow for obtaining an ESI mass spectrum.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile and dilute to a final concentration of approximately 1-10 µg/mL.
-
Data Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in either positive or negative ion mode.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
B. Mass Spectral Analysis (Predicted)
The molecular weight of this compound is 271.70 g/mol . In ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺ in positive ion mode or its deprotonated molecule [M-H]⁻ in negative ion mode.
| Ion | Predicted m/z | Mode | Notes |
| [M+H]⁺ | 272.07 | Positive | Protonation likely occurs on the amino or carbonyl oxygen. |
| [M-H]⁻ | 270.05 | Negative | Deprotonation of the carboxylic acid. |
| [M-C₄H₈]⁺ | 216.03 | Positive | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ | 172.01 | Positive | Loss of the entire Boc group. |
The presence of a chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing ions, with an [M+2] peak that is approximately one-third the intensity of the monoisotopic peak.
IV. Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a valuable resource for the identification and structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical foundation for researchers to acquire high-quality spectroscopic data in their own laboratories.
V. References
A comprehensive list of references for the principles and protocols of NMR, IR, and MS can be found in standard organic chemistry and spectroscopy textbooks. The predicted spectral data is based on general chemical shift and frequency tables and comparison with data for structurally similar compounds found in chemical databases.
A Technical Guide to the Physicochemical Characterization of 2-Amino-6-chlorobenzoic Acid and its N-Boc Protected Analogue
Abstract
2-Amino-6-chlorobenzoic acid is a pivotal substituted anthranilic acid derivative, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility in complex multi-step syntheses, particularly in peptide chemistry and the development of drug intermediates, often necessitates the strategic protection of its reactive amino group.[1][3] The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this purpose, prized for its stability under a wide range of conditions and its facile, orthogonal removal. This guide provides a comprehensive overview of the core physical and chemical properties of the parent compound, 2-amino-6-chlorobenzoic acid. Furthermore, recognizing the frequent need for its protected form in research and development, we present a validated, field-proven workflow for the synthesis and subsequent physicochemical characterization of N-Boc-2-amino-6-chlorobenzoic acid. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling robust quality control and informed application of these critical chemical entities.
Part 1: Physicochemical Properties of 2-Amino-6-chlorobenzoic Acid
A thorough understanding of the starting material is fundamental to any synthetic campaign. The physical properties of 2-amino-6-chlorobenzoic acid dictate its handling, storage, and reaction conditions.
Chemical Identity and Core Properties
The foundational identifiers and computed properties for 2-amino-6-chlorobenzoic acid are summarized below. These data are critical for regulatory documentation, stoichiometric calculations, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 2148-56-3 | [4][5][6][7] |
| Molecular Formula | C₇H₆ClNO₂ | [4][5][6] |
| Molecular Weight | 171.58 g/mol | [1][2][5][7] |
| IUPAC Name | 2-amino-6-chlorobenzoic acid | [5][6] |
| Synonyms | 6-Chloroanthranilic acid | [1][5][7] |
| InChI Key | SZCPTRGBOVXVCA-UHFFFAOYSA-N | [5][6] |
Observed Physical Characteristics
The macroscopic and thermodynamic properties of a compound are primary indicators of its identity and purity.
| Property | Observation | Source(s) |
| Appearance | White to off-white, cream, or pale brown crystalline powder. | [2][6][7] |
| Melting Point | 140 - 190 °C | [2][4][7][8] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [2][7] |
| Purity (Typical) | ≥97.5% (HPLC, Acid-Base Titration) | [2][6][7] |
Insight from the Field: The significant variation in the reported melting point (140°C to 190°C) is noteworthy.[2][4][8] This discrepancy can arise from several factors, including the presence of impurities, residual solvents, different crystalline polymorphs, or the analytical technique employed for determination. Researchers should consider the melting point not as an absolute value but as a range that, when coupled with spectroscopic data, confirms both identity and purity. A sharp melting range is indicative of high purity.
Part 2: Synthesis of N-Boc-2-amino-6-chlorobenzoic acid
The protection of the amino group is a crucial step to prevent undesired side reactions, such as self-polymerization, or to modulate the electronic properties of the aromatic ring for subsequent transformations. The following protocol describes a robust method for the synthesis of the N-Boc protected derivative.
Causality of Reagent Selection
The chosen synthetic route employs di-tert-butyl dicarbonate, commonly known as (Boc)₂O, which serves as an efficient and mild electrophilic source of the Boc group.[9] The reaction requires a non-nucleophilic base, such as triethylamine (Et₃N), to deprotonate the primary amine of the substrate.[9] This deprotonation increases the nucleophilicity of the nitrogen atom, enabling it to attack one of the carbonyl carbons of (Boc)₂O, leading to the formation of the desired N-Boc carbamate. A mixed solvent system, such as acetone and water, is often used to ensure the solubility of both the amino acid salt and the (Boc)₂O reagent.[9]
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established methodologies for the Boc protection of amino acids.[9]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-6-chlorobenzoic acid (1.0 eq.) in a mixture of acetone and water (e.g., 2:1 v/v).
-
Basification: While stirring, add triethylamine (1.1 eq.) to the suspension. Stir until the solid dissolves to form a clear solution.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution. The addition may be portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Solvent Removal: Upon completion, remove the acetone under reduced pressure using a rotary evaporator.
-
Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. A white precipitate of the product should form. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford the pure N-Boc-2-amino-6-chlorobenzoic acid.
Part 3: Characterization and Quality Control Workflow
Post-synthesis, a multi-technique approach is essential to confirm the structure of the protected compound and to quantify its purity. This self-validating system ensures the material meets the stringent requirements for drug development.
Analytical Workflow
Caption: Post-synthesis characterization and quality control workflow.
Structural Verification Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Expect to see the disappearance of the broad -NH₂ protons and the appearance of a new, large singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A downfield shift of the aromatic protons adjacent to the newly formed carbamate may also be observed.
-
¹³C NMR: Key diagnostic signals include the appearance of the carbamate carbonyl carbon (approx. 155 ppm) and the quaternary carbon of the tert-butyl group (approx. 80 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the introduction of the Boc functional group. Look for the appearance of a strong C=O stretching vibration for the carbamate at approximately 1690-1720 cm⁻¹.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product. The expected molecular weight is 271.7 g/mol . The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 272.7 or [M-H]⁻ at m/z 270.7, depending on the ionization mode used.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
For routine quality control, a reversed-phase HPLC method is the most practical and efficient choice for determining purity.[10]
-
Rationale: HPLC is well-suited for non-volatile, polar organic molecules. A C18 (octadecylsilyl) stationary phase provides excellent separation for aromatic compounds, while a mobile phase of acetonitrile and water with an acid modifier (like trifluoroacetic acid or formic acid) ensures good peak shape and resolution.[10] Detection is typically performed with a UV detector, leveraging the strong UV absorbance of the benzene ring.[10]
-
Step-by-Step HPLC Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. The following data pertains to the parent compound, 2-amino-6-chlorobenzoic acid, and should be applied with equal or greater caution to its derivatives.
GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation. | [5][11] |
| H319 | Causes serious eye irritation. | [5][11] |
| H335 | May cause respiratory irritation. | [5][12] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling the compound.[2][11]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][11]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2][4] For long-term stability, refrigeration at 2-8°C is recommended.[2][4] Protect from light.[1]
References
-
PubChem. (n.d.). 2-Amino-6-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc)2O.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]
Sources
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- 5. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-chlorobenzoic acid, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. biomall.in [biomall.in]
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- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
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- 12. carlroth.com:443 [carlroth.com:443]
A Technical Guide to N-(tert-Butoxycarbonyl)-2-amino-6-chlorobenzoic Acid: A Sterically Hindered Building Block for Advanced Synthesis
This guide provides an in-depth technical overview of N-(tert-butoxycarbonyl)-2-amino-6-chlorobenzoic acid (Boc-2-amino-6-chlorobenzoic acid), a key synthetic intermediate for researchers and professionals in drug discovery and development. We will delve into its chemical properties, a robust synthesis protocol, and its strategic applications, grounded in the principles of synthetic chemistry and medicinal science.
Introduction: The Strategic Importance of Steric Hindrance and Orthogonal Protection
In the intricate landscape of pharmaceutical synthesis, the ability to precisely control reactivity and three-dimensional structure is paramount. This compound emerges as a valuable building block due to the unique interplay of its constituent functional groups. The molecule features an anthranilic acid core, a structural motif present in numerous bioactive compounds. The chlorine atom at the 6-position, ortho to the carboxylic acid, introduces significant steric hindrance. This steric impediment, combined with the electronic effects of the chlorine, modulates the reactivity of the adjacent carboxyl group and influences the conformational preferences of molecules derived from it.
The amine at the 2-position is protected by the tert-butoxycarbonyl (Boc) group, one of the most widely used protecting groups in organic synthesis.[1] The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid), makes it an ideal choice for multi-step syntheses where orthogonal protection strategies are required.[1] This allows for selective manipulation of other functional groups within a complex molecule without disturbing the protected amine.
This combination of a sterically demanding substitution pattern and a reliable protecting group makes this compound a specialized reagent for constructing complex molecular architectures, such as conformationally restricted peptides, macrocycles, and heterocyclic systems that are often the basis for potent and selective therapeutics.[2]
Core Properties and Identification
A clear identification of this key building block is the first step in its successful application. The fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 616224-61-4 | [3][4] |
| Molecular Formula | C₁₂H₁₄ClNO₄ | [3][4] |
| Molecular Weight | 271.70 g/mol | [3] |
| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | [3][5] |
| Synonyms | N-Boc-6-chloroanthranilic acid, 2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | [5] |
| Appearance | Expected to be a white to off-white solid | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, Ethyl Acetate, and alcohols. | General Knowledge |
Synthesis Protocol: The Boc Protection of 2-Amino-6-chlorobenzoic Acid
The synthesis of this compound is a straightforward but crucial procedure involving the protection of the amino group of the parent compound, 2-amino-6-chlorobenzoic acid (CAS: 2148-56-3). The most common and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][3]
Causality Behind Experimental Choices:
-
Solvent System: A mixture of an organic solvent like dioxane or tetrahydrofuran (THF) with water is often used.[3] This ensures the solubility of both the starting amino acid (which may have limited organic solubility) and the non-polar Boc₂O reagent.
-
Base: A base such as sodium hydroxide (NaOH) or triethylamine (TEA) is essential.[3] Its primary role is to deprotonate the amino group, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of Boc₂O. It also neutralizes the acidic proton of the carboxylic acid, preventing it from interfering with the reaction.
-
Reagent Stoichiometry: A slight excess of Boc₂O (1.1-1.2 equivalents) is used to ensure the complete conversion of the starting material.[3] Using a large excess should be avoided to prevent purification difficulties.
-
Work-up: The reaction mixture is acidified after completion. This serves two purposes: it protonates the carboxylate to render the final product, and it quenches any remaining base. The product is then extracted into an organic solvent.[3]
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 2-amino-6-chlorobenzoic acid in a 1:1 mixture of dioxane and water or THF.[3]
-
Basification: Add 1.5-2.0 equivalents of a suitable base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to the solution while stirring.[3]
-
Boc-Anhydride Addition: Slowly add 1.1-1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.[3]
-
Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]
-
Acidification and Extraction: Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 using a dilute acid like 1M HCl. Extract the product into an organic solvent such as ethyl acetate (3x volumes).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure to yield the crude this compound.[3] Further purification can be achieved by recrystallization if necessary.
Synthesis Workflow Diagram:
Caption: Key applications of this compound in synthesis.
Spectroscopic Profile (Predictive Analysis)
While a publicly available, high-resolution spectrum for this specific compound is not readily found, its key spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from structurally similar compounds like 2-chlorobenzoic acid and other Boc-protected amino acids. [6][7]
-
¹H NMR:
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (~7.0-8.0 ppm).
-
Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group will be observed around 1.5 ppm.
-
Amine Proton (NH): A broad singlet, typically in the range of 8.5-10.0 ppm, which is exchangeable with D₂O.
-
Carboxylic Acid Proton (OH): A very broad singlet, often appearing far downfield (>10 ppm), which is also exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals will be present in the downfield region: one for the carboxylic acid (~165-175 ppm) and one for the carbamate of the Boc group (~155 ppm).
-
Aromatic Carbons: Six signals are expected in the aromatic region (~110-140 ppm).
-
Boc Group Carbons: A signal for the quaternary carbon of the Boc group will be around 80 ppm, and a signal for the three methyl carbons will be around 28 ppm.
-
-
FT-IR Spectroscopy:
-
O-H Stretch: A very broad band from the carboxylic acid will be present from ~2500-3300 cm⁻¹.
-
N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ from the Boc-protected amine.
-
C=O Stretch: Two strong, distinct carbonyl stretches are expected: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the Boc group's carbamate (~1680-1700 cm⁻¹).
-
C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z 271. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third of the molecular ion peak (at m/z 273). [5] * A common fragmentation pattern would be the loss of the tert-butyl group (57 mass units) or isobutylene (56 mass units) from the Boc protecting group.
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for CAS 616224-61-4 is not widely available, a robust safety assessment can be made based on the known hazards of its functional components and related molecules. [8]
-
Hazard Statements (Predicted):
-
H315: Causes skin irritation. Benzoic acid derivatives can be irritating to the skin. * H319: Causes serious eye irritation. This is a common hazard for acidic and aromatic compounds. * H335: May cause respiratory irritation. Fine powders of organic compounds can be irritating to the respiratory tract.
-
-
Precautionary Measures (P-Statements):
-
P261: Avoid breathing dust. * P264: Wash hands and exposed skin thoroughly after handling. * P280: Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. [8] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8]
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
N-(tert-Butoxycarbonyl)-2-amino-6-chlorobenzoic acid is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug development professionals. Its unique combination of steric hindrance and a stable, yet readily cleavable, protecting group provides a reliable pathway for the synthesis of complex and conformationally defined molecules. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the quest for novel therapeutics.
References
-
Appchem. (2024). 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | 616224-61-4. Appchem. Available at: [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. Available at: [Link]
-
ResearchGate. (2012). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... ResearchGate. Available at: [Link]
-
PubChemLite. (2025). 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid. PubChemLite. Available at: [Link]
-
Wikipedia. (n.d.). Anthranilic acid. Wikipedia. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Sajjad, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1245, 131068. Available at: [Link]
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- 4. appchemical.com [appchemical.com]
- 5. PubChemLite - 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid (C12H14ClNO4) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
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- 8. angenechemical.com [angenechemical.com]
Navigating the Solubility Landscape of Boc-2-amino-6-chlorobenzoic Acid: A Technical Guide for Drug Development Professionals
Abstract
Boc-2-amino-6-chlorobenzoic acid is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its solubility characteristics in various organic solvents are critical for reaction optimization, purification, and formulation development. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles, predictive insights based on structural analogs, and robust experimental protocols to empower researchers in their drug development endeavors. We will explore the physicochemical properties influencing solubility, present a detailed methodology for accurate solubility determination, and provide an informed perspective on expected solubility trends across a spectrum of organic solvents.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, with solubility being a primary hurdle. Poor solubility can hinder synthetic workups, complicate purification, and lead to suboptimal bioavailability in preclinical and clinical stages.[1][2] this compound, with its protected amine and functionalized aromatic ring, presents a unique set of solubility challenges and opportunities. Understanding its behavior in different solvent environments is not merely a matter of procedural convenience but a fundamental aspect of efficient and successful drug development. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to confidently navigate the solubility landscape of this important synthetic intermediate.
Physicochemical Properties: The Molecular Basis of Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, several key features dictate its interaction with various solvents.
Key Physicochemical Parameters of this compound and its Parent Compound:
| Property | This compound | 2-Amino-6-chlorobenzoic acid (Parent Compound) | Significance for Solubility |
| Molecular Formula | C12H14ClNO4 | C7H6ClNO2[3][4] | The addition of the Boc group significantly increases the molecular weight and changes the electronic and steric properties. |
| Molecular Weight | 271.70 g/mol | 171.58 g/mol [3][4] | Higher molecular weight can sometimes correlate with lower solubility, particularly in non-polar solvents. |
| Structure | tert-Butoxycarbonyl protected amine | Free amine | The bulky, non-polar tert-butyl group of the Boc protecting group increases lipophilicity, which is expected to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents. |
| Melting Point | Not widely reported | 138-140 °C[5][6] | A high melting point often suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. |
| pKa | Expected to be primarily acidic due to the carboxylic acid. | The parent compound is amphoteric, with both an acidic carboxylic acid and a basic amino group.[7] | The pKa of the carboxylic acid will influence its solubility in protic solvents and its potential to form salts. |
The introduction of the tert-butoxycarbonyl (Boc) protecting group is the most significant structural modification influencing the solubility of this compound relative to its parent compound. The Boc group is large and non-polar, which will generally decrease the molecule's affinity for polar solvents and increase its affinity for less polar organic solvents.
Theoretical Solubility Considerations
The principle of "like dissolves like" is a foundational concept in predicting solubility. Based on the structure of this compound, we can anticipate the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The parent compound, 2-amino-6-chlorobenzoic acid, is reported to be soluble in methanol and ethanol.[8] The carboxylic acid group of the Boc-protected version can still engage in hydrogen bonding with these solvents. However, the bulky, non-polar Boc group will likely reduce the overall solubility compared to the parent compound.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally excellent at dissolving a wide range of organic molecules. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly strong solvents due to their high polarity and ability to disrupt crystal lattice forces. It is anticipated that this compound will exhibit good solubility in these solvents.
-
Ester Solvents (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent. The solubility in ethyl acetate will depend on the balance between the polar carboxylic acid group and the non-polar Boc group and chlorinated benzene ring.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are relatively non-polar and are often used in organic synthesis. The presence of the chlorine atom and the non-polar Boc group suggests that there will be some affinity for these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the solubility of this compound is expected to be low in non-polar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of readily available quantitative data, experimental determination is crucial. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[9][10]
The Shake-Flask Method for Thermodynamic Solubility
This method establishes the equilibrium between the dissolved solute and the undissolved solid, providing a measure of the true thermodynamic solubility.[1][11]
Experimental Workflow for the Shake-Flask Method
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Protocol:
-
Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.
-
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. To ensure the complete removal of any undissolved solids, filter the sample through a syringe filter (e.g., 0.22 µm).[9]
-
Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.
Kinetic Solubility for High-Throughput Screening
For earlier stages of drug discovery where a large number of compounds or conditions need to be assessed quickly, kinetic solubility measurements can be employed.[1][9] This method typically involves adding a concentrated stock solution of the compound in a strong organic solvent (like DMSO) to an aqueous or organic medium and observing the point of precipitation.[1] While less precise than thermodynamic solubility, it provides a rapid assessment of a compound's solubility behavior.[1]
Conceptual Diagram of Kinetic vs. Thermodynamic Solubility
Caption: Kinetic solubility is often a measure from a supersaturated state, while thermodynamic solubility represents a true equilibrium.
Predicted Solubility Profile of this compound
Based on the theoretical considerations and data from related compounds, the following table provides an estimated qualitative solubility profile for this compound. It is imperative that these predictions are confirmed by experimental data.
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The parent compound is soluble in these solvents.[8] The Boc group may reduce solubility, but the carboxylic acid will still interact with the solvent. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Very Soluble to Soluble | These are strong, versatile solvents capable of dissolving a wide range of organic compounds. |
| Ester | Ethyl Acetate | Moderately Soluble | Offers a balance of polarity that should be compatible with the molecule's structure. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | The chlorine atom on the benzene ring and the non-polar Boc group will have an affinity for these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Sparingly Soluble | THF is generally a better solvent than diethyl ether for moderately polar compounds. |
| Aromatic | Toluene | Sparingly Soluble | The aromatic ring will have some affinity, but the polar carboxylic acid will limit solubility. |
| Aliphatic | Hexane, Heptane | Insoluble to Very Sparingly Soluble | These non-polar solvents will have very little affinity for the polar carboxylic acid group. |
Conclusion and Future Recommendations
While a definitive, quantitative public database for the solubility of this compound in a wide array of organic solvents is not yet established, a combination of theoretical prediction and robust experimental methodology provides a clear path forward for researchers. The increased lipophilicity conferred by the Boc group suggests a shift in solubility towards less polar organic solvents compared to its parent amine. For any critical application in synthesis, purification, or formulation, it is strongly recommended that the thermodynamic solubility be determined experimentally using the shake-flask method outlined in this guide. This empirical data will be invaluable for making informed decisions, optimizing processes, and ultimately accelerating the drug development timeline.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
-
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-chlorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Entities of Biological Interest (ChEBI). (n.d.). 2-chlorobenzoic acid. European Bioinformatics Institute. Available at: [Link]
-
Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
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A Technical Guide to the Structural Elucidation of Boc-2-amino-6-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-2-amino-6-chlorobenzoic acid is a key synthetic intermediate in the development of novel therapeutics and complex organic molecules. Its precise molecular architecture is fundamental to its reactivity and ultimate utility. This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, leveraging a multi-technique spectroscopic and analytical approach. As a self-validating system, the protocols and interpretive guidance herein are designed to ensure unambiguous structural confirmation. This document moves beyond a mere listing of methods to explore the causal relationships between molecular features and their spectroscopic signatures, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Structural Verification
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This compound, a substituted anthranilic acid derivative, presents a unique combination of functional groups: a tert-butyloxycarbonyl (Boc) protecting group, a chloro substituent, a carboxylic acid, and an amino group on an aromatic ring. Each of these moieties imparts distinct chemical and physical properties that are reflected in its spectroscopic data. An error in structural assignment can lead to the misinterpretation of biological activity, compromised intellectual property, and significant delays in development timelines.
This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography for the comprehensive characterization of this compound.
The Analytical Workflow: A Multi-faceted Approach
The structural elucidation of an organic molecule is akin to solving a puzzle, where each analytical technique provides a unique piece of information. A logical workflow ensures that the data from each method corroborates the others, leading to a confident structural assignment.
Figure 1: A representative workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit several key signals that are diagnostic of its structure. The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical and can influence the chemical shifts of labile protons.
Key Diagnostic Signals:
-
Boc Group: A prominent singlet integrating to nine protons will appear in the upfield region, typically around 1.5 ppm.[1] This is a hallmark of the tert-butyl group and its high symmetry.
-
Aromatic Protons: The trisubstituted benzene ring will give rise to a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the amino, chloro, and carboxylic acid groups.
-
Amine (N-H) and Carboxylic Acid (O-H) Protons: These protons are labile and their signals are often broad. The N-H proton of the carbamate may appear as a broad singlet, while the carboxylic acid proton is also a broad singlet, often further downfield.[1] Their chemical shifts are highly dependent on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[1]
-
Acquisition: Acquire the spectrum using appropriate parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 1-2 second relaxation delay). Co-add a sufficient number of scans (e.g., 16 or more) to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (C=O) | 165-175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| Carbamate (C=O) | 150-160 | The carbonyl carbon of the Boc group is also deshielded. |
| Aromatic Carbons | 110-150 | The six aromatic carbons will appear in this region, with their specific shifts dictated by the substituents. |
| Quaternary Carbon (Boc) | 75-85 | The quaternary carbon of the tert-butyl group. |
| Methyl Carbons (Boc) | 25-35 | The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal. |
Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions. The chemical shifts of carbonyl carbons in N-Boc-protected amino acids are known to be influenced by solvent polarity.[2]
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₂H₁₄ClNO₄) is 271.06 g/mol . The mass spectrum should show a molecular ion peak corresponding to this mass.
-
Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak will be observed.[3][4] This is a definitive indicator of the presence of a single chlorine atom.[3]
-
Fragmentation Pattern: Electron Ionization (EI) is a hard ionization technique that can lead to extensive fragmentation.[5] Common fragmentation pathways for N-Boc protected compounds include the loss of the Boc group or components thereof. The fragmentation of aromatic halogenated compounds can also involve the loss of the halogen atom.[6][7]
Figure 2: A simplified potential fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a suitable mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare the theoretical and observed isotope patterns.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, due to hydrogen bonding. |
| N-H Stretch (Carbamate) | 3200-3400 | Moderate, sharp peak. |
| C-H Stretch (Aromatic) | 3000-3100 | Weak to moderate, sharp peaks. |
| C-H Stretch (Aliphatic) | 2850-3000 | Moderate, sharp peaks. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp peak. |
| C=O Stretch (Carbamate) | 1680-1700 | Strong, sharp peak.[8] |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple moderate, sharp peaks. |
| C-Cl Stretch | 600-800 | Moderate to strong peak. |
The presence of both carbonyl stretches (carboxylic acid and carbamate) and the broad O-H stretch are key confirmatory features in the IR spectrum. The identification of amide bands in protected amino acids is a well-established application of FTIR.[9]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically generate the final absorbance or transmittance spectrum.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[10]
Insights from X-ray Crystallography:
-
Confirmation of Connectivity: Provides definitive proof of the atomic connectivity.
-
Conformational Analysis: Reveals the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Elucidates hydrogen bonding and other non-covalent interactions that dictate the crystal packing. The structure of benzoic acid and its derivatives often involves dimers formed through hydrogen bonding between the carboxyl groups.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound, suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or other techniques.[11]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Conclusion: A Unified Approach to Structural Integrity
The structural elucidation of this compound is a critical step in its application in research and development. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a comprehensive and self-validating dataset can be generated to confirm its molecular structure. When feasible, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. The principles and protocols outlined in this guide provide a robust framework for ensuring the scientific integrity of studies involving this important synthetic building block.
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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Boc-2-amino-6-chlorobenzoic Acid
Abstract
This technical guide provides an in-depth examination of the thermal stability and decomposition profile of Boc-2-amino-6-chlorobenzoic acid, a key intermediate in pharmaceutical and organic synthesis.[1] Utilizing high-resolution Thermogravimetric Analysis (TGA), this document outlines a robust methodology for characterizing the material's thermal behavior. We will dissect the multi-stage decomposition process, correlating mass loss events with the cleavage of specific functional groups. The discussion is grounded in the fundamental principles of thermal analysis and organic chemistry, offering researchers and drug development professionals a practical framework for interpreting TGA data to ensure product quality, stability, and processing safety.
Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Intermediates
This compound is a valuable building block in modern medicinal chemistry, frequently employed in the synthesis of anti-inflammatory agents and other complex organic molecules.[1] The presence of the thermally labile tert-butoxycarbonyl (Boc) protecting group, alongside a chlorinated aromatic ring, creates a unique thermal profile. Understanding this profile is not merely an academic exercise; it is fundamental to the compound's practical application.
Thermogravimetric Analysis (TGA) is an essential technique that provides precise measurements of a material's mass change as a function of temperature in a controlled atmosphere.[2][3] For a compound like this compound, TGA data is critical for:
-
Defining Thermal Stability: Establishing the upper-temperature limits for safe handling, storage, and transport.
-
Process Optimization: Informing the design of synthetic routes, particularly for steps involving elevated temperatures, to prevent premature deprotection or degradation.
-
Quality Control: Ensuring batch-to-batch consistency and purity by identifying deviations from a standard thermal profile.[2][4]
-
Predicting Degradation Pathways: Aiding in the identification of potential degradants that may arise during processing or long-term storage.[4]
This guide will walk through the entire TGA workflow, from experimental design to data interpretation, providing the causal logic behind each step to empower researchers to confidently assess the thermal characteristics of this important molecule.
Fundamentals of Thermogravimetric Analysis (TGA)
TGA operates on a simple yet powerful principle: a high-precision microbalance continuously measures the mass of a sample as it is heated at a constant rate.[5] The instrument records the mass, temperature, and time, generating a characteristic TGA curve of percent mass versus temperature. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss and is invaluable for pinpointing the exact temperature of maximum decomposition rate for each step. The shape and position of these curves are directly related to the material's molecular structure and the sequence of physicochemical reactions occurring upon heating.[2]
Experimental Protocol: A Self-Validating Methodology
The validity of TGA data is contingent upon a meticulously designed and executed experimental protocol. The following procedure is designed to yield reproducible and accurate results for powdered organic solids like this compound, in accordance with standards such as ASTM E1131.[5][6]
Instrumentation:
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 55, Mettler Toledo TGA/DSC 3+, etc.).
-
Crucible: Platinum or ceramic pan, open to the atmosphere.
-
Atmosphere: High-purity nitrogen (purge gas) at a flow rate of 50-100 mL/min to ensure an inert environment and prevent oxidative decomposition.[3]
Protocol Steps:
-
Instrument Calibration: Verify the instrument's mass and temperature calibration according to manufacturer guidelines or relevant standards like ASTM E2040 to ensure data accuracy.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder.
-
Accurately weigh 5–10 mg of the sample directly into the tared TGA crucible.
-
Causality: A sample mass in this range is optimal. It is large enough to be representative and produce a clear signal, yet small enough to minimize thermal gradients within the sample, ensuring uniform heating and sharper decomposition steps.[5]
-
-
Loading and Equilibration:
-
Place the crucible onto the TGA balance mechanism.
-
Equilibrate the furnace at a starting temperature of 30 °C for 5 minutes.
-
Causality: Starting below the boiling point of any potential residual solvents (like water) allows for the clear observation of drying steps before the primary decomposition begins.[7]
-
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Causality: A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between resolution (separating closely occurring thermal events) and experimental efficiency.[5] Slower rates can offer better resolution but significantly increase run time, while faster rates can obscure events and shift decomposition temperatures higher.
-
-
Data Acquisition: Record the sample mass as a function of temperature and time throughout the experiment.
Results and Discussion: Deconstructing the Thermal Profile
The TGA analysis of this compound is expected to reveal a distinct multi-stage decomposition profile. The initial flat plateau on the TGA curve represents the stable compound before any thermal degradation occurs.[8] Subsequent vertical drops indicate mass loss events.[8]
Stage 1: Deprotection of the Boc Group (Approx. 150-250 °C)
The first significant mass loss is attributed to the thermal cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is the most thermally labile part of the molecule. While often removed under acidic conditions, the Boc group can also be cleaved thermally.[9][10] The decomposition typically proceeds via a mechanism that eliminates isobutylene (C₄H₈) and carbon dioxide (CO₂).
-
Reaction: C₁₂H₁₄ClNO₄ (s) → C₇H₆ClNO₂ (s) + C₄H₈ (g) + CO₂ (g)
-
Expected Mass Loss: The theoretical mass of the Boc group (as C₅H₈O₂) is 100.11 g/mol , which is 36.8% of the total molecular weight (271.7 g/mol ) of this compound. A sharp drop in the TGA curve within this temperature range, corresponding to this mass percentage, is a definitive indicator of the deprotection event. Studies on other Boc-protected amino compounds have shown decomposition onsets in a similar range, often starting from 73–105 °C, though the aromatic structure here likely provides additional stability.[11]
Stage 2: Decomposition of the Aromatic Core (Approx. >250 °C)
Following the removal of the Boc group, the remaining molecule is 2-amino-6-chlorobenzoic acid.[12][13] This intermediate is significantly more stable but will decompose at higher temperatures. The decomposition is complex and can involve several simultaneous reactions:
-
Decarboxylation: The carboxylic acid group (-COOH) can be lost as carbon dioxide (CO₂).
-
Dehalogenation and Ring Fragmentation: At higher temperatures, the C-Cl and C-N bonds will rupture, and the aromatic ring will fragment into smaller gaseous products (e.g., CO, HCl, nitrogen oxides, and various hydrocarbons). The thermal decomposition of benzoic acid itself is known to produce benzene and CO₂ at temperatures above 400 °C, and chlorinated aromatics can decompose above 900°C, though the presence of other functional groups can lower this temperature.[14][15]
The TGA curve in this region will likely show a broader, possibly multi-step, mass loss until a final, stable residue (if any) remains at 600 °C.
Proposed Decomposition Pathway
The sequential breakdown of this compound can be visualized as a logical workflow.
Caption: Proposed thermal decomposition pathway for this compound.
Quantitative Data Summary
The key quantitative data extracted from the TGA curve are summarized below. The theoretical mass loss is calculated based on the stoichiometry of the proposed decomposition reactions.
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |
| 1: Boc Deprotection | ~150 - 250 | 36.8% | (Experimental Value) | C₄H₈, CO₂ |
| 2: Core Decomposition | >250 | (Variable) | (Experimental Value) | CO₂, HCl, CO, etc. |
Conclusion
Thermogravimetric analysis provides an indispensable tool for characterizing the thermal properties of this compound. The compound exhibits a predictable, two-stage decomposition profile. The initial and most critical event is the loss of the Boc protecting group, occurring at moderately elevated temperatures, which defines the upper limit for many processing steps. The subsequent decomposition of the 2-amino-6-chlorobenzoic acid core occurs at significantly higher temperatures. By employing the robust TGA methodology detailed in this guide, researchers and drug development professionals can obtain reliable data to ensure the safe handling, processing, and storage of this versatile pharmaceutical intermediate, ultimately contributing to the development of stable and effective drug formulations.[4]
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Discovery and history of 2-amino-6-chlorobenzoic acid derivatives
An In-Depth Technical Guide to the Discovery and History of 2-Amino-6-Chlorobenzoic Acid Derivatives
Abstract
The 2-amino-6-chlorobenzoic acid scaffold, a chlorinated derivative of anthranilic acid, represents a cornerstone in modern medicinal chemistry and organic synthesis. Its unique electronic and structural properties make it a versatile building block for a diverse range of biologically active compounds.[1] This guide provides a comprehensive overview of the historical evolution, synthetic methodologies, and therapeutic applications of 2-amino-6-chlorobenzoic acid derivatives. We will explore the progression from classical Ullmann condensations to modern palladium-catalyzed Buchwald-Hartwig aminations, detailing the causality behind these methodological shifts. Furthermore, this paper will delve into the rich therapeutic landscape of these derivatives, from their well-established role as anti-inflammatory agents to their emerging applications in oncology and infectious diseases, supported by a critical analysis of their structure-activity relationships (SAR).
Introduction: The Privileged Scaffold
Anthranilic acid and its analogues are recognized as "privileged scaffolds" in drug discovery.[2] This designation is attributed to their ability to serve as a foundational structure for libraries of compounds that can interact with a wide range of biological targets.[2][3] The introduction of a chlorine atom at the 6-position of the 2-aminobenzoic acid core significantly enhances its reactivity and modulates its physicochemical properties, making 2-amino-6-chlorobenzoic acid an exceptionally valuable intermediate.[1] Its derivatives have found applications as pharmaceuticals, agrochemicals, and even specialized dyes.[1][4][5] This guide traces the journey of this molecule from a simple organic reagent to the backbone of numerous therapeutic agents.
Early Synthetic Approaches and Discovery
While a singular "discovery" event for 2-amino-6-chlorobenzoic acid is not prominently documented, its preparation is rooted in classical aromatic chemistry. Early and established synthetic routes typically involve the reduction of a nitro group precursor. A common laboratory and industrial synthesis starts from 2-chloro-6-nitrobenzoic acid, which is reduced to the corresponding amine.[6]
For instance, one documented method involves the reaction of 2-chloro-6-nitrobenzoic acid with potassium bisulfite and cerium(III) chloride in ethanol to yield 2-amino-6-chlorobenzoic acid.[6] The initial interest in this compound was primarily as a chemical intermediate, valued for its dual functionality—the nucleophilic amino group and the carboxylic acid—which allows for diverse subsequent chemical modifications.[7]
The Evolution of Core Synthetic Methodologies
The primary synthetic challenge in creating the most therapeutically significant derivatives of 2-amino-6-chlorobenzoic acid lies in the formation of a carbon-nitrogen (C-N) bond, typically to an aryl group. The evolution of methods to achieve this transformation showcases a broader trend in organic synthesis toward milder, more efficient, and more versatile reactions.
The Ullmann Condensation: A Classical Approach
The Ullmann condensation, and its close variant the Goldberg reaction, was the traditional method for N-arylation of anthranilic acids.[8][9] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[9]
Causality Behind Experimental Choices:
-
Catalyst: Copper, in various forms (metal, oxide, or salts), is essential for promoting the C-N bond formation.[9][10] It is believed to proceed through a Cu(I) intermediate.[9]
-
Base: A base, such as potassium carbonate, is required to deprotonate the amine and neutralize the hydrogen halide formed during the reaction.[8]
-
Conditions: The significant drawback of the Ullmann reaction is the harsh conditions required: high temperatures (often exceeding 210°C) and high-boiling polar solvents like DMF or nitrobenzene.[9] These conditions limit the functional group tolerance of the substrates.
Experimental Protocol: General Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), the desired substituted aniline (1-1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide.[8]
-
Solvent Addition: Add a suitable high-boiling solvent, such as dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (typically 150-170°C) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Precipitation: Acidify the aqueous solution with a dilute solution of hydrochloric acid to precipitate the N-aryl anthranilic acid product.[8]
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
The Buchwald-Hartwig Amination: A Modern Revolution
The late 20th century saw the development of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that revolutionized C-N bond formation.[11][12] It offers a milder, more efficient, and far more versatile alternative to the Ullmann condensation.[11]
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, either as a Pd(0) or Pd(II) source, is used. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step to release the product.[13][14]
-
Base: A non-nucleophilic base, often a sterically hindered alkoxide (e.g., sodium tert-butoxide) or a carbonate (e.g., potassium phosphate), is used to deprotonate the amine.[14]
-
Conditions: The reaction typically proceeds at much lower temperatures (80-120°C) than the Ullmann condensation and is tolerant of a much wider array of functional groups.[12]
Experimental Protocol: General Buchwald-Hartwig Amination
-
Inert Atmosphere: Assemble a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reactant Charging: Add the aryl halide or triflate (1 equivalent), the amine (1-1.5 equivalents), and the base (e.g., K₃PO₄, 1.5-2 equivalents).
-
Catalyst System: Add the palladium pre-catalyst (e.g., a second-generation XPhos pre-catalyst, 1-5 mol%) and the ligand.[15]
-
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or tert-amyl alcohol.[14][15]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[15]
-
Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Comparative Workflow Diagram
Caption: Comparison of Ullmann and Buchwald-Hartwig synthetic workflows.
The Therapeutic Landscape of Derivatives
The true value of 2-amino-6-chlorobenzoic acid is realized in its derivatives, which span a remarkable range of therapeutic classes.[2][3][16]
Anti-inflammatory Agents
The most famous derivatives are the N-aryl anthranilic acids, known as "fenamates," which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[2][17] Examples include mefenamic acid and flufenamic acid. Their mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.
Antimicrobial and Antiviral Agents
Derivatives of 2-amino-6-chlorobenzoic acid have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[18][19] Some compounds act by binding to the active sites of bacterial enzymes, inhibiting their function and preventing growth.[18] Additionally, certain derivatives have been investigated as antiviral agents, with a focus on inhibiting viral polymerases, such as the hepatitis C virus (HCV) NS5B polymerase.[2]
Anticancer Applications
The scaffold is a fertile ground for the development of novel anticancer agents.[2][3] These derivatives have been shown to act through multiple mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[2]
-
Inhibition of Signaling Pathways: Blocking critical pathways for cancer growth, such as the hedgehog and mitogen-activated protein kinase (MAPK) pathways.[2]
-
P-glycoprotein Inhibition: Overcoming multidrug resistance in cancer cells by inhibiting efflux pumps.[3][16]
Other Applications
The versatility of the scaffold extends to other areas:
-
Neuroprotective Agents: Downregulating pathways involved in neurodegeneration.[2]
-
Agrochemicals: Serving as a key intermediate in the synthesis of herbicides and pesticides, such as pyrithiobac-sodium.[1][4]
-
Metabolic Disorders: Transition metal complexes of some derivatives have shown potential in managing diabetes by regulating α-glucosidase activity.[2]
| Derivative Class | Therapeutic Application | Mechanism of Action (Example) | References |
| N-Aryl Anthranilic Acids | Anti-inflammatory (NSAIDs) | Cyclooxygenase (COX) Inhibition | [2][8][17] |
| Schiff's Bases / Amides | Antimicrobial / Antibacterial | Enzyme Inhibition | [18][19] |
| Various Heterocycles | Antiviral | Inhibition of Viral Polymerase (e.g., HCV NS5B) | [2] |
| Diamide Derivatives | Anticancer | P-glycoprotein Inhibition, Apoptosis Induction | [2][3][16] |
| Substituted Anilides | Neuroprotection | Downregulation of neurodegenerative pathways | [2] |
| Organometallic Complexes | Antidiabetic | α-Glucosidase Inhibition | [2] |
| Pyrimidine Derivatives | Agrochemical (Herbicide) | Intermediate for Pyrithiobac-sodium | [4] |
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for the rational design of more potent and selective drug candidates. For N-aryl anthranilic acid derivatives, several key structural features have been identified as critical for biological activity.[17]
-
NH Moiety: The -NH- linker is essential for activity. Replacing it with O, CH₂, or S dramatically reduces or abolishes activity.[17]
-
Carboxylic Acid Position: The ortho-position of the carboxylic acid relative to the amino group is critical. Meta and para-aminobenzoic acid analogues are inactive.[17]
-
Substitution on the Anthranilic Ring: Generally, substitution on the anthranilic acid portion of the molecule (other than the existing chlorine) reduces activity.[17]
-
Substitution on the N-Aryl Ring: This is the most common site for modification to tune activity. For anti-inflammatory activity, di-substitution at the 2' and 3' positions (e.g., mefenamic acid) is often effective.[17] The nature and position of substituents can significantly alter potency and selectivity.[17]
Caption: Key Structure-Activity Relationship (SAR) points for derivatives.
Conclusion and Future Outlook
The journey of 2-amino-6-chlorobenzoic acid and its derivatives from simple chemical intermediates to a diverse array of functional molecules highlights the power of scaffold-based drug discovery. The development of synthetic methods, particularly the shift from the Ullmann condensation to the Buchwald-Hartwig amination, has been instrumental in unlocking the full potential of this scaffold, enabling the creation of vast chemical libraries with improved efficiency and scope.[11]
The wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, ensures that this privileged structure will remain an area of intense research.[2][3][16] Future efforts will likely focus on designing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects, exploring novel therapeutic areas, and developing even more sustainable and efficient "green" synthetic methodologies. The rich history and proven track record of 2-amino-6-chlorobenzoic acid derivatives firmly establish them as a continuing source of innovation for researchers, scientists, and drug development professionals.
References
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Title: Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
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Title: Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification Source: MDPI URL: [Link]
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Title: Medicinal chemistry of anthranilic acid derivatives: A mini review Source: Semantic Scholar URL: [Link]
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Title: Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues Source: PharmaTutor URL: [Link]
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Title: Medicinal chemistry of anthranilic acid derivatives: A mini review Source: PubMed URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids Source: CoLab URL: [Link]
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Title: Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones Source: RSC Publishing URL: [Link]
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Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
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Title: Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases Source: MDPI URL: [Link]
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Title: Ullmann condensation Source: Wikipedia URL: [Link]
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Title: Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids Source: Semantic Scholar URL: [Link]
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Title: Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives Source: Thieme Connect URL: [Link]
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Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
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Title: Structure−Activity Relationships of Analogues with Aromatic Amino Acids... Source: ResearchGate URL: [Link]
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Title: Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst Source: Organic Chemistry Portal URL: [Link]
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Title: 2-Amino-6-chlorobenzoic acid Source: MySkinRecipes URL: [Link]
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Title: 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation Source: MDPI URL: [Link]
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Navigating the Stability of Boc-2-amino-6-chlorobenzoic Acid: A Technical Guide for Researchers
For scientists and professionals in drug development, understanding the stability of key chemical intermediates is paramount to ensuring the integrity and success of their research. This guide provides an in-depth technical overview of the stability and optimal storage conditions for Boc-2-amino-6-chlorobenzoic acid, a crucial building block in various synthetic pathways. Drawing upon established principles of physical organic chemistry and regulatory guidelines, this document will equip you with the knowledge to maintain the quality and reliability of this important reagent.
Understanding the Molecular Landscape: Intrinsic Stability Factors
The stability of this compound is governed by the interplay of its three key structural features: the aromatic ring, the chlorine substituent, and the Boc (tert-butoxycarbonyl) protecting group.
The parent compound, 2-amino-6-chlorobenzoic acid, is a white to off-white crystalline powder known for its excellent purity and stability under standard conditions.[1] Suppliers typically recommend storing it in a cool, dry place, protected from light.[1] For extended storage, refrigeration at 2-8°C is often advised.[1]
The introduction of the Boc protecting group, however, fundamentally alters the molecule's stability profile. The Boc group is notoriously labile under acidic conditions.[2][3] This sensitivity is the cornerstone of its utility as a protecting group in organic synthesis, allowing for its selective removal without affecting other functional groups.[2][3] The mechanism of acid-catalyzed deprotection involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine.[3]
Conversely, the Boc group is generally stable towards most nucleophiles and basic conditions, a property that allows for a wide range of synthetic transformations to be performed on other parts of the molecule without premature deprotection.[2]
The presence of a chlorine atom and a carboxylic acid group ortho to the Boc-protected amine on the aromatic ring can influence the rate of acid-catalyzed cleavage. Electron-withdrawing groups, such as chlorine and carboxylic acid, can decrease the electron density on the nitrogen atom, which may slightly modulate the ease of protonation and subsequent cleavage of the Boc group. However, the dominant factor in the degradation of this molecule is the inherent acid sensitivity of the Boc protecting group itself.
Recommended Storage and Handling: Preserving Integrity
Based on the chemical nature of this compound, the following storage and handling conditions are recommended to ensure its long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short periods. | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from atmospheric moisture and oxygen. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Aromatic compounds can be susceptible to photolytic degradation. |
| Moisture | Store in a dry environment, preferably in a desiccator. | Moisture can facilitate hydrolysis, particularly if acidic or basic impurities are present. |
| pH | Avoid contact with acidic and strongly basic conditions. | The Boc group is highly susceptible to acid-catalyzed cleavage. Strong bases could potentially hydrolyze the carbamate, although this is less common. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | These can react with and degrade the molecule. |
Probing Stability: A Guide to Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products without completely destroying the parent molecule.[4][7]
Below is a logical workflow and detailed protocols for conducting a forced degradation study on this compound.
Caption: A typical workflow for conducting forced degradation studies.
Experimental Protocols:
A. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at room temperature for 24 hours.
-
If no significant degradation is observed, increase the temperature to 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
B. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
Given the general stability of the Boc group to base, significant degradation is not expected. If necessary, the temperature can be elevated to 60°C.
-
After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute for HPLC analysis.
C. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If needed, the reaction can be gently heated to 40°C.
-
Quench the reaction by adding a small amount of sodium bisulfite solution if necessary.
-
Dilute for HPLC analysis.
D. Thermal Degradation:
-
Transfer the solid compound to a vial and place it in an oven at 60°C for 48 hours.
-
Also, expose a solution of the compound (in a suitable solvent like acetonitrile) to the same thermal stress.
-
After the exposure period, allow the samples to cool to room temperature.
-
Dissolve the solid sample and dilute both samples for HPLC analysis.
E. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[8][9]
Caption: Essential components of a stability-indicating HPLC method.
A Typical Stability-Indicating HPLC Method:
-
Column: A C18 reverse-phase column is a good starting point, offering excellent retention and separation of moderately polar compounds.[10]
-
Mobile Phase: A gradient elution using an acidified water/acetonitrile mobile phase is commonly employed. The use of trifluoroacetic acid (TFA) helps to sharpen peaks and improve resolution.[10]
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb is necessary. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.
The primary degradation product expected under acidic conditions is the parent compound, 2-amino-6-chlorobenzoic acid. In a reverse-phase HPLC system, the Boc-protected starting material will be more non-polar and thus have a longer retention time than the more polar, deprotected product.[10]
Conclusion: A Proactive Approach to Stability
Ensuring the stability of this compound is not merely a matter of proper storage but a proactive approach to guaranteeing the quality and reproducibility of your research. By understanding the inherent chemical properties of the molecule, implementing rigorous storage and handling protocols, and employing robust analytical methods for stability assessment, researchers can confidently utilize this valuable synthetic intermediate. This guide provides a comprehensive framework to achieve these goals, fostering a foundation of scientific integrity and excellence in drug discovery and development.
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
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PubMed Central. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. [Link]
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MDPI. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link]
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ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of Boc-2-amino-6-chlorobenzoic Acid in Modern Medicinal Chemistry
Abstract & Introduction
In the landscape of contemporary drug discovery, the efficiency and modularity of synthetic routes are paramount. The selection of appropriate building blocks is a critical determinant of success, enabling rapid analogue synthesis and systematic exploration of a molecule's structure-activity relationship (SAR). Boc-2-amino-6-chlorobenzoic acid has emerged as a particularly valuable scaffold due to its unique trifecta of functional handles: a Boc-protected amine, a carboxylic acid, and a strategically positioned chlorine atom on the aromatic ring.[1][2] The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the aniline nitrogen, preventing self-condensation and directing reactivity towards the carboxylic acid.[] The carboxylic acid serves as a primary anchor point for amide bond formation, one of the most fundamental linkages in medicinal chemistry.[4] Finally, the ortho-chlorine substituent imparts specific steric and electronic properties, influencing the conformation of the final molecule and potentially engaging in crucial interactions with biological targets.[5]
This guide provides an in-depth exploration of this compound as a key intermediate. We will detail field-proven protocols for its application in amide coupling and subsequent deprotection, explain the rationale behind methodological choices, and illustrate its role in the synthesis of high-value compounds, such as kinase inhibitors.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use.
| Property | Value | Reference |
| Chemical Name | 2-(tert-butoxycarbonylamino)-6-chlorobenzoic acid | N/A |
| Synonyms | Boc-6-chloroanthranilic acid | [6][7] |
| CAS Number | 2148-56-3 (for the unprotected amine) | [6][8] |
| Molecular Formula | C₁₂H₁₄ClNO₄ | Derived from C₇H₆ClNO₂[8] |
| Molecular Weight | 271.70 g/mol | Derived from 171.58 g/mol [8] |
| Appearance | White to off-white crystalline powder | [2][9] |
| Melting Point | 158-160 °C (for the unprotected amine) | [6] |
| Storage | Store at room temperature or refrigerated (2-8°C), protect from light, and keep dry. | [7][8][9] |
Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before use. This compound and its parent compound are classified as irritants, causing skin and serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[9][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Core Synthetic Workflow: From Building Block to Bioactive Scaffold
The primary utility of this compound is in a two-stage process: (1) formation of a stable amide bond with a desired amine-containing fragment, followed by (2) selective deprotection of the Boc group to reveal a new reactive handle for further elaboration. This workflow is central to the construction of diverse compound libraries, particularly in programs targeting kinases and other enzyme families.
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- 11. echemi.com [echemi.com]
Application Note: Strategic Incorporation of Boc-2-amino-6-chlorobenzoic Acid in Peptide Synthesis
An in-depth guide to the strategic incorporation of Boc-2-amino-6-chlorobenzoic acid in advanced peptide synthesis, tailored for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Peptidic Toolbox
The introduction of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks allow for the creation of peptidomimetics with enhanced therapeutic properties, including improved metabolic stability, increased potency, and novel functionalities.[1][2] this compound, a derivative of anthranilic acid, is a particularly intriguing non-natural amino acid. Its rigid, 2,6-disubstituted aromatic structure can act as a powerful conformational constraint, inducing specific secondary structures like β-turns within a peptide chain.[3] This ability to pre-organize peptide architecture is invaluable for designing molecules that mimic the bioactive conformations of larger proteins.[3]
However, the very features that make this molecule attractive—the ortho-chloro and amino substituents—also present significant synthetic challenges, primarily due to severe steric hindrance around the carboxylic acid group. This guide provides a comprehensive overview, field-proven protocols, and expert insights to successfully incorporate this valuable but challenging building block into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical & Structural Profile
This compound is a versatile building block for creating structurally complex organic molecules and pharmaceutical intermediates.[4] Its key properties are summarized below. The defining structural feature is the substitution pattern on the benzoic acid ring. The chlorine atom at the 6-position, ortho to the carboxylic acid, creates a sterically crowded environment that significantly impedes standard peptide coupling reactions.
| Property | Value | Reference |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-6-chlorobenzoic acid | N/A |
| Synonyms | Boc-6-chloroanthranilic acid | [4][5] |
| CAS Number | 2148-56-3 (for the free amine) | [4][6] |
| Molecular Formula | C₁₂H₁₄ClNO₄ | Derived |
| Molecular Weight | 271.70 g/mol | Derived |
| Appearance | Light yellow to off-white crystal powder | [4] |
| Storage | 2°C - 8°C, keep dry, protect from light | [6] |
Core Synthetic Strategy: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis will be approached using the Boc/Bzl strategy for SPPS, a robust method first developed by Bruce Merrifield.[7] This methodology involves the sequential addition of N-terminally Boc-protected amino acids to a growing peptide chain anchored to a solid support.[2]
The core cycle of Boc-SPPS consists of four main stages:
-
Resin Anchoring : The first Boc-protected amino acid is attached to a solid support, typically a Merrifield or PAM resin.[8][9]
-
Deprotection : The acid-labile Boc group is removed from the N-terminus of the resin-bound amino acid, usually with trifluoroacetic acid (TFA).[8][10]
-
Coupling : The next incoming Boc-protected amino acid is activated and coupled to the newly freed amine.
-
Washing : Excess reagents and byproducts are removed by filtration and washing before the next cycle begins.[11]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF).[8][10]
Overcoming Steric Hindrance: The Coupling Challenge
The primary obstacle in utilizing this compound is the steric hindrance at the carboxyl group, which dramatically slows down the rate of peptide bond formation.[1][12] Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient, leading to low yields and deletion sequences.[13]
To achieve successful incorporation, a more potent activation strategy is mandatory. This involves selecting coupling reagents known to be effective for hindered amino acids.
Recommended Coupling Reagents
For sterically demanding residues like this compound, uronium or phosphonium salt-based reagents are highly recommended due to their superior reactivity.[14]
| Reagent Class | Example(s) | Mechanism & Rationale | Citation(s) |
| Uronium/Aminium Salts | HATU , HBTU, HCTU | Forms a highly reactive O-acylisourea intermediate. HATU, containing the HOAt moiety, is particularly effective at accelerating coupling and reducing racemization, making it ideal for hindered couplings. | [10][15][16] |
| Phosphonium Salts | PyBOP , PyAOP | Generates an activated phosphonium ester. These reagents are known for their high reactivity and are often used for difficult sequences and hindered amino acids. PyAOP is among the most reactive. | [13][15][16] |
| Carbodiimides + Additives | DIC + Oxyma Pure | Carbodiimides like DIC activate the carboxylic acid. The additive Oxyma Pure is a safer and often more effective alternative to HOBt for forming the active ester and minimizing racemization. | [13] |
| Other | COMU | A modern uronium salt incorporating the Oxyma moiety directly into its structure. It offers high efficiency comparable to HATU with improved safety and solubility profiles. | [16] |
Expert Recommendation: For the initial attempt at coupling this compound, HATU is the preferred choice due to its well-documented success in overcoming steric hindrance and its rapid reaction kinetics.[15]
Detailed Experimental Protocols
This section provides step-by-step methodologies for the manual incorporation of this compound.
Protocol 1: Boc-SPPS Coupling Cycle
This protocol describes a single coupling cycle on a 0.1 mmol scale.
Materials:
-
Peptide-resin (e.g., Merrifield resin with the N-terminal amine protected)
-
Dichloromethane (DCM)
-
Isopropyl alcohol (IPA)
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM[9]
-
Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DMF
-
This compound (3 eq., 0.3 mmol, 81.5 mg)
-
HATU (2.9 eq., 0.29 mmol, 110 mg)
-
DIPEA (6 eq., 0.6 mmol, 105 µL)
-
SPPS reaction vessel[11]
Procedure:
-
Resin Swelling: a. Place the peptide-resin in the reaction vessel. b. Swell the resin in DCM for 20-30 minutes, then drain.[11]
-
Boc Deprotection: a. Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash). Drain.[9] b. Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete Boc group removal.[8][9] c. Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual acid.
-
Neutralization: a. Add the 5% DIPEA/DMF solution to the resin and agitate for 2 minutes. Repeat this step twice. b. Wash the resin with DMF (3x).
-
Amino Acid Activation (Pre-activation): a. In a separate vial, dissolve this compound and HATU in 2 mL of DMF. b. Add the 6 equivalents of DIPEA to the solution. The solution will typically change color. c. Allow the activation to proceed for 2-5 minutes at room temperature. Causality: Pre-activating the sterically hindered acid ensures the highly reactive acyl-uronium species is fully formed before it is introduced to the resin-bound amine, maximizing coupling efficiency.
-
Coupling Reaction: a. Add the activated amino acid solution to the deprotected and neutralized peptide-resin. b. Agitate the mixture at room temperature for 2-4 hours. Note: For sterically hindered amino acids, extended coupling times are often necessary to achieve a high yield.[2] c. After the reaction time, drain the coupling solution.
-
Washing: a. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[2]
-
Monitoring Coupling Completion (Self-Validation): a. Take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test.[2] b. Interpretation:
- Yellow/Colorless beads: Negative result. Coupling is complete (>99.5%). Proceed to the next cycle.
- Blue/Purple beads: Positive result. Free amines are present, indicating incomplete coupling. Proceed to a "double coupling." c. Double Coupling (If necessary): Repeat steps 4-6 using a fresh solution of activated amino acid. This is a critical step to prevent the formation of deletion peptide sequences.
Protocol 2: Final Cleavage from Resin
This protocol is for cleaving the completed peptide from a standard Merrifield or PAM resin.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrofluoric Acid (HF)
-
Scavenger: Anisole (10% v/v)
-
Cold diethyl ether (-20°C)[2]
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger to trap reactive carbocations generated during cleavage.
-
Cool the vessel to 0°C and carefully condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a vacuum.
-
Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Precipitate the crude peptide by adding the ether washings to a larger volume of cold diethyl ether.[2]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[1]
-
Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.[1]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser Test) | Insufficient activation/coupling time due to steric hindrance. | Perform a double coupling. Increase coupling time to 4-6 hours or overnight. Switch to a more potent coupling reagent like PyAOP. Consider microwave-assisted SPPS to drive the reaction.[12] |
| Deletion Sequence Detected in MS | Incomplete coupling in the previous cycle. | Optimize the coupling protocol as above. Incorporate a capping step (e.g., with acetic anhydride) after coupling to block any unreacted amines from further reaction. |
| Racemization | Over-activation of the amino acid; presence of excess base. | Use a reagent/additive combination known to suppress racemization (e.g., HATU, DIC/Oxyma).[13][15] Avoid prolonged activation times before adding to the resin. |
Conclusion
The successful incorporation of this compound into a peptide chain is a challenging yet achievable goal that can unlock novel peptide structures and functions. The key to success lies in acknowledging the profound steric hindrance of this residue and proactively addressing it with a robust synthetic strategy. By employing high-potency coupling reagents such as HATU, extending reaction times, performing double couplings, and diligently monitoring reaction completion, researchers can effectively integrate this valuable building block. The protocols and insights provided herein offer a validated framework for navigating the synthetic complexities and harnessing the full potential of 2,6-disubstituted benzoic acid derivatives in advanced peptide design.
References
- Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis - Benchchem.
-
Peptide Synthesis - Chemistry LibreTexts. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. [Link]
-
A schematic representation of peptide synthesis using Boc protected... - ResearchGate. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. [Link]
-
(PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids - ResearchGate. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem. [Link]
-
Overview of Custom Peptide Synthesis. [Link]
-
Boc-Amino Acids for Peptide Synthesis Archives - AAPPTEC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Overview of Custom Peptide Synthesis [peptide2.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. file.globalso.com [file.globalso.com]
- 16. bachem.com [bachem.com]
Application Note & Protocol: Efficient Solid-Phase Coupling of Boc-2-amino-6-chlorobenzoic Acid
Introduction: Navigating the Challenges of Sterically Hindered, Non-canonical Amino Acids in SPPS
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. These unique building blocks can enhance proteolytic stability, enforce specific secondary structures, and introduce novel functionalities.[1] Boc-2-amino-6-chlorobenzoic acid, a derivative of anthranilic acid, is a prime example of a rigid amino acid analog used to create conformationally constrained peptides.[1] However, its structure presents a significant challenge in standard solid-phase peptide synthesis (SPPS). The presence of the ortho-chloro substituent and the bulky tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen creates substantial steric hindrance, which can impede the coupling reaction.[2][3]
This application note provides a detailed protocol for the efficient coupling of this compound in Boc-chemistry SPPS. We will delve into the rationale behind the selection of reagents and conditions, drawing parallels with the well-documented challenges of coupling N-methylated amino acids.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this and other sterically demanding building blocks into their peptide synthesis workflows.
Understanding the Steric Challenge
The primary obstacle in coupling this compound is the steric hindrance around the carboxylic acid group. This bulkiness physically obstructs the approach of the nucleophilic N-terminal amine of the resin-bound peptide, leading to slower reaction kinetics and potentially incomplete coupling. Inefficient coupling results in the formation of deletion sequences, where the sterically hindered amino acid is skipped, leading to a heterogeneous final product and complicating purification.[2]
To overcome this, a combination of a highly reactive coupling reagent and optimized reaction conditions is essential to drive the reaction to completion.
Recommended Materials & Reagents
| Reagent | Grade | Purpose |
| This compound | Peptide synthesis grade | Amino acid building block |
| Merrifield Resin (or other suitable Boc-compatible resin) | 100-200 mesh, 1% DVB | Solid support |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Trifluoroacetic acid (TFA) | Reagent grade | Boc deprotection |
| Diisopropylethylamine (DIEA) | Peptide synthesis grade | Neutralization base |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide synthesis grade | Coupling reagent |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Peptide synthesis grade | Alternative coupling reagent |
| Piperidine | Reagent grade | For qualitative monitoring (optional) |
| Bromophenol Blue | ACS grade | For qualitative monitoring |
Experimental Protocol: Step-by-Step Guide
This protocol outlines the key steps for the successful coupling of this compound to a growing peptide chain on a solid support using the Boc/Bzl protection strategy.[1]
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin) in a suitable reaction vessel.
-
Add sufficient DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling.
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.
Neutralization
-
Add a 10% solution of DIEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3x).
Coupling of this compound
Due to the steric hindrance of this compound, a highly efficient coupling reagent such as HATU or PyAOP is strongly recommended.[4][5] These reagents form highly reactive OAt-esters, which are more effective than the OBt-esters generated by reagents like HBTU for hindered couplings.[5]
Activation and Coupling Procedure:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
Diagram of the SPPS Coupling Workflow
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Post-Coupling Wash
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Monitoring the Coupling Reaction
The standard Kaiser (ninhydrin) test is not suitable for monitoring the coupling to a secondary amine. A bromophenol blue test is a reliable alternative.
Bromophenol Blue Test Procedure:
-
Take a small sample of the resin beads and wash them with DMF.
-
Add a few drops of a 0.1% solution of bromophenol blue in DMF.
-
Observe the color of the beads.
-
Blue/Green: Incomplete coupling (free amine present).
-
Yellow/Orange: Complete coupling (no free amine).
-
If the test indicates incomplete coupling, a second coupling (recoupling) should be performed by repeating the coupling step with a fresh solution of activated this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Bromophenol Blue Test) | Insufficient activation time or reagent equivalents. | Increase the coupling time to 4-6 hours or perform a double coupling. Increase the equivalents of the amino acid and coupling reagent to 4-5 eq. |
| Steric hindrance is higher than anticipated. | Switch to an even more potent coupling reagent like PyAOP.[4][5] Consider performing the coupling at a slightly elevated temperature (e.g., 35-40 °C), though this should be done with caution to avoid racemization. | |
| Deletion of the Hindered Amino Acid in the Final Peptide | Incomplete coupling in the previous cycle. | Ensure complete coupling by using the bromophenol blue test and performing a recoupling if necessary. Consider a capping step with acetic anhydride after the coupling to block any unreacted amines and prevent them from reacting in subsequent cycles. |
| Racemization | Prolonged activation or high temperatures. | Minimize the pre-activation time. Avoid excessive temperatures during coupling. |
Chemical Mechanism of Activation and Coupling
The coupling process begins with the activation of the carboxylic acid of this compound by HATU in the presence of a base (DIEA). This forms a highly reactive OAt-ester intermediate. The N-terminal amine of the resin-bound peptide then attacks the carbonyl carbon of this activated ester, forming a tetrahedral intermediate, which then collapses to form the new peptide bond and release the HOAt leaving group.
Diagram of the HATU-mediated Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc/Bzl chemistry, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[6] The cleavage cocktail should also contain scavengers (e.g., anisole, p-cresol) to trap the reactive carbocations generated from the protecting groups and prevent side reactions.
Conclusion
The successful incorporation of sterically hindered amino acids like this compound into peptides requires a departure from standard SPPS protocols. By employing highly reactive coupling reagents such as HATU or PyAOP, optimizing reaction times, and carefully monitoring the reaction progress, researchers can overcome the challenges posed by steric hindrance. This approach enables the synthesis of novel peptides with unique structural and functional properties, paving the way for the development of next-generation peptide therapeutics.
References
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Boc-2-amino-6-chlorobenzoic acid
Abstract
Boc-2-amino-6-chlorobenzoic acid is a highly versatile and strategically important starting material in synthetic organic and medicinal chemistry. The presence of three distinct functional groups—a Boc-protected amine, a carboxylic acid, and a halogenated aromatic ring—provides a rich platform for the construction of diverse and complex heterocyclic scaffolds. The tert-butyloxycarbonyl (Boc) group offers robust protection of the aniline nitrogen, preventing unwanted side reactions while allowing for its selective deprotection under acidic conditions. Concurrently, the chloro-substituent serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions, and the carboxylic acid provides a key electrophilic center for cyclization. This guide provides detailed protocols and mechanistic insights for the synthesis of high-value heterocyclic systems, including quinazolinones, acridones, and other advanced scaffolds, leveraging the unique reactivity of this precursor.
Strategic Overview: The Versatility of the Starting Material
The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled construction of molecular complexity.
-
Amine (Boc-Protected): The Boc group is stable to a wide range of nucleophilic, basic, and reductive conditions, yet it is easily removed with acid (e.g., trifluoroacetic acid or HCl). This allows for late-stage N-functionalization or participation in cyclization reactions after other transformations have been performed.
-
Carboxylic Acid: This group is the primary site for initial cyclization reactions, typically through activation and condensation with a nucleophile. It can be readily converted to an acyl chloride or activated with coupling agents to facilitate amide bond formation.
-
Chloro Substituent: Positioned ortho to the amine, the chlorine atom is a key site for palladium- or copper-catalyzed cross-coupling reactions, such as Ullmann, Suzuki, or Buchwald-Hartwig couplings. This enables the formation of C-C or C-N bonds, which are often critical for building fused ring systems.
Application Notes and Protocols: Boc-2-amino-6-chlorobenzoic Acid as a Versatile Scaffold for Novel Anti-inflammatory Agents
Introduction: The Strategic Advantage of Boc-2-amino-6-chlorobenzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of synthetic scaffolds is paramount to the efficient development of novel therapeutic agents. This compound has emerged as a particularly valuable starting material in the synthesis of anti-inflammatory drugs. Its trifunctional nature—a Boc-protected amine, a carboxylic acid, and a strategically positioned chlorine atom—offers medicinal chemists a powerful toolkit for molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the nucleophilic amino group, allowing for selective transformations at the other two positions. The chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Finally, the carboxylic acid provides a convenient point for amide bond formation, a common feature in many biologically active molecules. This guide provides a comprehensive overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of potential anti-inflammatory agents.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The chloro-substituent on the aromatic ring of this compound is primed for two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are favored for their mild conditions and broad functional group tolerance, making them ideal for the synthesis of complex molecules.[1][2][3]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] In the context of this compound, this reaction can be employed to synthesize biaryl compounds, a structural motif present in many non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol 1: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl derivative from this compound and a generic arylboronic acid.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 271.70 | 1.0 | 271.7 mg |
| Arylboronic acid | Variable | 1.2 | 1.2 equivalents |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| Toluene | - | - | 10 mL |
| Ethanol | - | - | 2.5 mL |
| Water | - | - | 2.5 mL |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Add the degassed solvent mixture (Toluene:Ethanol:Water = 4:1:1) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Justification of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. Other palladium catalysts with specialized phosphine ligands can also be employed to improve yields and reaction times.[3]
-
Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation.[4]
-
Solvent System: A biphasic solvent system like toluene/water or dioxane/water is often necessary to dissolve both the organic-soluble reactants and the inorganic base.[3]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[1] This reaction is instrumental in synthesizing N-aryl anthranilic acid derivatives, a core structure in several anti-inflammatory drugs.[5]
Experimental Protocol 2: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination
This protocol outlines the synthesis of an N-aryl derivative from this compound and a primary or secondary amine.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 271.70 | 1.0 | 271.7 mg |
| Amine | Variable | 1.2 | 1.2 equivalents |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg |
| Xantphos | 578.68 | 0.02 | 11.6 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 134.5 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) to a dry Schlenk flask.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Justification of Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl chlorides.[1][2] The ligand choice is crucial for promoting the catalytic cycle and preventing side reactions.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[6]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, anhydrous solvents and an inert atmosphere are essential.
Downstream Functionalization: Amide Bond Formation and Deprotection
Following the successful diversification of the aromatic core via cross-coupling, the carboxylic acid and the Boc-protected amine can be further functionalized to generate a library of potential anti-inflammatory agents.
Workflow for Downstream Synthesis:
Caption: A logical workflow for the final steps of synthesis.
Experimental Protocol 3: Amide Coupling
-
Dissolve the cross-coupled product (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add the desired amine (1.1 equiv), a coupling agent such as HATU (1.2 equiv), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Experimental Protocol 4: Boc Deprotection
-
Dissolve the Boc-protected compound in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Conclusion and Future Perspectives
This compound represents a highly adaptable and strategically valuable starting material for the synthesis of novel anti-inflammatory agents. The orthogonal reactivity of its three functional groups allows for a modular and efficient approach to building molecular complexity. By employing robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can rapidly generate diverse libraries of compounds for biological screening. The protocols outlined in this guide provide a solid foundation for the exploration of this promising chemical space in the ongoing quest for safer and more effective anti-inflammatory therapies.
References
-
Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142-149. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-6-chlorobenzoic acid. Retrieved from [Link]
-
Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., ... & Tomašič, T. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(12), 6659-6671. [Link]
- Singh, P., & Kumar, V. (2016). Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles.
-
Singh, N., & Singh, A. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Boc-2-amino-6-chlorobenzoic acid
Introduction: The Strategic Importance of Substituted Anthranilic Acids
Substituted 2-aminobenzoic acids, often referred to as anthranilic acids, are privileged scaffolds in medicinal chemistry and drug development. Their inherent trifunctional nature—possessing an amino group, a carboxylic acid, and a site for substitution on the aromatic ring—renders them exceptionally versatile precursors for a wide array of pharmacologically active molecules. Boc-2-amino-6-chlorobenzoic acid, in particular, serves as a critical building block for constructing complex molecular architectures. The chlorine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The Boc (tert-butyloxycarbonyl) protecting group on the aniline nitrogen is crucial for modulating reactivity, preventing self-coupling or other undesired side reactions, and can be readily removed under acidic conditions in later synthetic steps.[1][2]
This guide provides an in-depth analysis and detailed protocols for two of the most powerful palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the mechanistic rationale behind the choice of catalysts and reaction conditions, addressing the specific challenges posed by this sterically hindered and electronically complex substrate.
Core Mechanistic Considerations
The successful cross-coupling of this compound is contingent on navigating a few key challenges inherent to its structure:
-
Steric Hindrance: The presence of the bulky Boc group and the chlorine atom ortho to the amino group creates significant steric congestion around the palladium catalyst's coordination sphere. This can impede both the initial oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination step to release the product.[3][4]
-
Catalyst Inhibition: The free carboxylic acid and the protected amino group can potentially coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive complexes.[5]
-
Reactivity of Aryl Chlorides: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in oxidative addition, often necessitating more forcing conditions or highly active catalyst systems.[6][7]
To overcome these obstacles, the selection of an appropriate palladium precatalyst and, critically, a suitable ligand is paramount. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs), have proven highly effective for such challenging substrates.[5][6] These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the catalytic cycle.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent. For a sterically hindered substrate like this compound, a highly active catalyst system is essential.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed as a starting point and may require optimization for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.
-
Addition of Reagents: Under a positive flow of inert gas, add the pre-mixed catalyst solution to the Schlenk flask. Then, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final reaction concentration should be between 0.1 and 0.2 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~3-4, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable sources of Pd(0) in situ. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for hindered substrates.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in Suzuki couplings and compatible with the carboxylic acid. |
| Solvent System | Dioxane/Water or Toluene/Water | Aprotic/aqueous mixture aids in dissolving both the organic and inorganic reagents. |
| Temperature | 100-110 °C | Elevated temperature is often required for the activation of less reactive aryl chlorides. |
| Equivalents (Boronic Acid) | 1.2 - 2.0 | A slight excess is used to drive the reaction to completion. |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8][9] This reaction is particularly useful for creating diarylamine structures that are prevalent in many pharmaceutical compounds.
Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a general method for the N-arylation of the title compound.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, add this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry reaction vial or Schlenk tube.
-
Addition of Reagents: Add anhydrous toluene, followed by aniline (1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-18 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution. Partition the mixture between ethyl acetate and water.
-
Purification: Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard precatalysts for Buchwald-Hartwig amination. |
| Ligand | RuPhos or XPhos | Highly effective ligands for the coupling of aryl chlorides, especially with sterically demanding substrates.[10] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine nucleophile.[11] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 100-110 °C | Necessary to facilitate the oxidative addition of the aryl chloride. |
| Equivalents (Amine) | 1.1 - 1.5 | A slight excess of the amine coupling partner is generally used. |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different ligands (e.g., other Buchwald-type ligands or NHC ligands). Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a robust inert atmosphere.
-
Side Reactions: Protodehalogenation (replacement of Cl with H) can occur. This may be minimized by using a slightly higher catalyst loading or a different ligand/base combination. Homocoupling of the boronic acid in Suzuki reactions can be suppressed by ensuring a thoroughly degassed reaction mixture.
-
Boc Group Stability: The Boc group is generally stable under these conditions but can be labile in the presence of strong acids. Ensure the work-up procedure remains basic or neutral until the final acidification for extraction.
-
Carboxylic Acid Reactivity: While the protocols provided generally tolerate the free carboxylic acid, in some challenging cases, protection as a methyl or ethyl ester may be beneficial. This would add two steps to the synthetic sequence (esterification and subsequent saponification).
Figure 2: A logical workflow for troubleshooting common issues.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound are powerful transformations for the synthesis of complex, functionalized anthranilic acid derivatives. While the steric hindrance and electronic properties of the substrate present challenges, the use of modern, highly active catalyst systems based on bulky, electron-rich ligands enables these reactions to proceed in good to excellent yields. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals to leverage this versatile building block in their synthetic endeavors.
References
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
- (2025). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
(2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of biaryl derivatives 6a–kvia Suzuki coupling reaction on.... ResearchGate. Available at: [Link]
-
(2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
(2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. Available at: [Link]
-
(2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
(n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Available at: [Link]
-
(n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. cata log.lib.ky. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. Available at: [Link]
-
(2025). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate. Available at: [Link]
-
(2025). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. Available at: [Link]
-
(n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
(2025). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. ResearchGate. Available at: [Link]
-
(n.d.). Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Publishing. Available at: [Link]
-
(n.d.). Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. ResearchGate. Available at: [Link]
-
(2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
(n.d.). The cross-coupling of boronic acid with trimethylbenzylicammonium salts. ResearchGate. Available at: [Link]
-
(2020). A General C(sp 3)-C(sp 3) Cross-Coupling of Benzyl Sulfonylhydrazones With Alkyl Boronic Acids. PubMed. Available at: [Link]
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Deprotection methods for Boc-2-amino-6-chlorobenzoic acid
An Application Guide to the Deprotection of Boc-2-amino-6-chlorobenzoic Acid
Abstract
This technical note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective deprotection of this compound. The N-tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis. Its removal is a critical step in the elaboration of complex molecules. This document details the mechanistic underpinnings of Boc deprotection and presents a comparative analysis of three primary methodologies: conventional acidic cleavage, catalyst-free thermal methods, and mild silyl-based approaches. Each section includes field-tested insights, detailed step-by-step protocols, and a discussion of the causal factors influencing procedural choices to ensure scientific integrity and experimental success.
Introduction: The Strategic Importance of Boc Deprotection
2-Amino-6-chlorobenzoic acid is a valuable substituted anthranilic acid derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic protection of its amino group as a tert-butoxycarbonyl (Boc) carbamate is a common tactic. The Boc group offers robust stability across a wide range of nucleophilic and basic conditions, yet it can be readily removed under acidic conditions, providing essential orthogonality in multi-step syntheses.[3][4]
The successful cleavage of the Boc group from this compound is paramount to advancing synthetic routes. The choice of deprotection methodology is not trivial; it is dictated by the substrate's overall functional group tolerance, the desired scale of the reaction, and considerations for process greenness and efficiency. This guide offers an authoritative overview of the primary deprotection strategies, empowering scientists to make informed decisions for their specific synthetic challenges.
The Fundamental Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[3] The mechanism proceeds through a well-established pathway, providing a reliable and efficient means of unmasking the primary amine.
Mechanistic Steps:
-
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid.[5][6]
-
C-O Bond Cleavage: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[3][5]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is typically protonated, yielding the final product as an amine salt (e.g., a hydrochloride or trifluoroacetate salt).[5]
A critical consideration in this mechanism is the fate of the electrophilic tert-butyl cation. This reactive intermediate can potentially alkylate nucleophilic sites on the substrate or solvent.[7][8] To mitigate this risk, especially with electron-rich aromatic systems or sulfur-containing residues, a "scavenger" such as anisole or thioanisole is often added to the reaction mixture to trap the carbocation.[3][9]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Deprotection Methodologies and Protocols
The selection of a deprotection method requires a careful balance of efficacy, selectivity, and compatibility with the target molecule. For this compound, the electron-withdrawing nature of the chlorine and carboxylic acid groups lends stability to the aromatic ring, making it generally robust. However, the choice of method remains critical, especially in later-stage, complex intermediates.
Method 1: Acidic Cleavage with TFA or HCl
This is the most conventional and widely employed method for Boc deprotection due to its speed and reliability.
-
Scientific Rationale: Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) efficiently drive the deprotection mechanism.[10] TFA is often used as a solution in dichloromethane (DCM), and its high volatility simplifies removal post-reaction.[11] Anhydrous solutions of HCl in organic solvents like 1,4-dioxane or methanol provide a strong acidic environment and are a common alternative, particularly in solid-phase synthesis to avoid potential trifluoroacetylation side reactions.[12][]
-
Causality & Experimental Choice:
-
TFA/DCM: The go-to choice for rapid, small-scale deprotections in the solution phase. The 1:1 TFA:DCM ratio is typically sufficient to ensure complete reaction within 30-60 minutes at room temperature.
-
HCl in Dioxane: A potent and cost-effective alternative. It is often preferred for large-scale syntheses and when avoiding TFA-related side products is crucial. The resulting product is the hydrochloride salt, which is often a stable, crystalline solid that is easy to isolate.[9]
-
Protocol 1A: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq, often a 25-50% v/v solution in DCM) to the stirred solution. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 2-amino-6-chlorobenzoic acid.
Protocol 1B: Deprotection using HCl in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether or hexanes
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve or suspend this compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol if necessary, or use it directly if soluble in the HCl solution.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl) to the substrate at room temperature with stirring.
-
Stir the mixture at room temperature. The product, 2-amino-6-chlorobenzoic acid hydrochloride, will often precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS (after quenching a small aliquot with base). The reaction is typically complete within 30-90 minutes.[9]
-
Upon completion, add an anti-solvent such as diethyl ether or hexanes to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with diethyl ether to remove any residual dioxane and impurities.
-
Dry the product under vacuum to obtain the pure 2-amino-6-chlorobenzoic acid hydrochloride salt.
Method 2: Thermal Deprotection
This method leverages heat to induce the elimination of the Boc group, representing a "greener" alternative that avoids the use of strong acids.
-
Scientific Rationale: The Boc group is thermally labile. Upon heating, it can undergo a concerted elimination reaction to form isobutylene, carbon dioxide, and the free amine, without the need for a catalyst.[14] This approach is particularly advantageous for substrates containing other acid-sensitive functional groups.[15]
-
Causality & Experimental Choice: The reaction rate is highly dependent on temperature and solvent. High-boiling polar aprotic solvents are often used. Continuous flow reactors are increasingly employed for thermal deprotections as they offer precise temperature control, improved safety for reactions at high temperatures, and scalability.[15][16] Studies have shown that even boiling water can catalyze the deprotection, highlighting the role of temperature and a protic medium.[17][18]
Protocol 2: General Procedure for Thermal Deprotection
Materials:
-
This compound
-
High-boiling solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Trifluoroethanol)
-
Heating mantle or oil bath with temperature controller
-
Condenser
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable high-boiling solvent in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Heat the solution to the target temperature (typically 100-150 °C, depending on the solvent and substrate).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly, from a few hours to over a day.[14]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The workup procedure will depend on the solvent used. For DMF or DMSO, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove the high-boiling solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Method 3: Silyl-Based Deprotection with TMSI
This method provides a remarkably mild and neutral alternative for Boc cleavage, which is especially useful for sensitive substrates.
-
Scientific Rationale: Trimethylsilyl iodide (TMSI) is a powerful reagent for cleaving ethers, esters, and carbamates under non-acidic conditions.[19] The mechanism is believed to involve the silylation of the carbamate carbonyl by the electrophilic silicon, followed by the nucleophilic attack of the iodide ion on the tert-butyl group.
-
Causality & Experimental Choice: This method is particularly valuable for complex molecules and for substrates that are water-soluble or zwitterionic, as it can enable direct isolation of the product by precipitation from the organic reaction medium, avoiding challenging aqueous workups.[20][21] The reaction is often rapid and clean.[22]
Protocol 3: Deprotection using Trimethylsilyl Iodide (TMSI)
Materials:
-
This compound
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Trimethylsilyl iodide (TMSI)
-
Syringe and needle for transfer
Procedure:
-
Dissolve or suspend this compound (1.0 eq) in anhydrous MeCN or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C.
-
Slowly add TMSI (1.2-1.5 eq) dropwise via syringe. Caution: TMSI is moisture-sensitive and corrosive. Handle under inert conditions.
-
Stir the reaction at 0 °C or allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30-60 minutes.[21]
-
Upon completion, the zwitterionic product may precipitate directly from the solution. If so, it can be isolated by filtration, washed with the reaction solvent, and dried under vacuum.
-
If the product remains in solution, the reaction can be quenched by the careful addition of methanol. The solvent is then removed under reduced pressure to yield the crude product, which can be purified as needed.
Comparative Summary of Deprotection Methods
The optimal choice of method is highly context-dependent. The following table provides a comparative overview to aid in this decision-making process.
| Method | Primary Reagents | Typical Conditions | Advantages | Disadvantages/Limitations |
| Acidic Cleavage | TFA/DCM or HCl/Dioxane | 0 °C to Room Temp, 0.5-3 h | Fast, reliable, well-established, scalable.[10] | Requires strong acid, potential for side reactions (alkylation, trifluoroacetylation), corrosive reagents.[12] |
| Thermal Deprotection | Heat, High-boiling solvent | 100-150 °C, 2-48 h | Acid-free ("green"), suitable for acid-sensitive substrates.[15] | High temperatures required, may not be suitable for thermally labile compounds, potential for racemization.[14] |
| Silyl-Based | Trimethylsilyl iodide (TMSI) | 0 °C to Room Temp, 0.5-1.5 h | Very mild, neutral conditions, rapid, good for sensitive substrates, easy isolation of zwitterions.[20][21] | Reagent is moisture-sensitive and expensive, potential for reaction with other functional groups (e.g., ethers). |
General Experimental Workflow
The workflow for deprotecting this compound involves several key stages, with distinct paths depending on the chosen methodology.
Figure 2: Decision workflow for the deprotection of this compound.
Conclusion
The deprotection of this compound can be accomplished through several robust and reliable methods. Standard acidic cleavage using TFA or HCl remains the workhorse technique due to its speed and efficiency. For substrates intolerant to strong acids, thermal deprotection offers a viable, albeit more energy-intensive, alternative. For complex and sensitive molecules, particularly those that form zwitterions, the mild and rapid TMSI-mediated method presents a significant strategic advantage. A thorough understanding of the underlying mechanisms and the specific requirements of the synthetic context is essential for selecting the optimal protocol to achieve high yields and purity of the desired 2-amino-6-chlorobenzoic acid product.
References
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Terminology of Antibody Drug for Boc Deprotection. GenScript.
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
- Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Amine Protection and Deprotection. Master Organic Chemistry.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. PubMed.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.
- Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. American Chemical Society.
- Boc Deprotection - TMSI. Common Organic Chemistry.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Amine Protection / Deprotection. Fisher Scientific.
- How can we do the deprotection of boc-amino acids using hcl?
- China 2-Amino-6-chlorobenzoic acid Supplier, Customized Manufacturers. agrochemx.com.
- BOC-amino acids. BOC Sciences Amino Acid.
- 2-Amino-6-chlorobenzoic acid. GoldBio.
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- 22. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Role of 2-Amino-6-chlorobenzoic Acid and its N-Boc Derivative in Modern Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-amino-6-chlorobenzoic acid, a pivotal intermediate in the synthesis of advanced agrochemicals. We will dissect the strategic importance of its N-Boc protected form, Boc-2-amino-6-chlorobenzoic acid, in constructing the complex molecular architectures of modern insecticides, particularly those within the anthranilic diamide class. This document furnishes researchers, chemists, and process development professionals with detailed, field-proven protocols, mechanistic insights, and the critical causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Architectural Significance of Substituted Anthranilic Acids
The landscape of crop protection is continually evolving, driven by the need for more selective, potent, and environmentally benign active ingredients. Substituted anthranilic acids have emerged as crucial "building blocks" in this endeavor, providing a versatile scaffold for a range of bioactive molecules.[1][2] Among these, 2-amino-6-chlorobenzoic acid is of particular interest due to its unique substitution pattern, which imparts specific steric and electronic properties essential for biological efficacy in the final product.
Its primary application lies in the synthesis of the anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole.[3][4] These insecticides function as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis, a mode of action highly selective to insects over vertebrates.
The synthesis of these complex diamides necessitates precise control over reactivity. Direct acylation of 2-amino-6-chlorobenzoic acid can be challenging and may lead to undesired side reactions. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is a cornerstone strategy. This N-Boc protection masks the nucleophilicity of the amino group, allowing for selective manipulation of the carboxylic acid moiety before proceeding to the final amide bond formations. This guide will illuminate the synthesis of the Boc-protected intermediate and its subsequent application.
Physicochemical & Safety Data
A thorough understanding of the physical properties and safety profile of the core intermediate is paramount for successful and safe experimentation.
Table 1: Properties of 2-Amino-6-chlorobenzoic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2148-56-3 | |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| Appearance | White to off-white or beige powder/solid | [5] |
| Melting Point | 158-160 °C |
| Solubility | Soluble in Methanol |[5] |
Safety & Handling Summary:
Researchers must consult the full Safety Data Sheet (SDS) before handling. 2-Amino-6-chlorobenzoic acid is classified as a skin and eye irritant and may cause respiratory irritation.[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261: Avoid breathing dust.[6]
-
P280: Wear protective gloves, eye protection, and face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
-
Personal Protective Equipment (PPE): NIOSH-approved N95 dust mask, chemical safety goggles, and impervious gloves are mandatory.
Synthesis Protocol: N-Boc Protection of 2-Amino-6-chlorobenzoic Acid
The protection of the amino group is the critical first step to ensure regioselective amide bond formation. The Boc group is ideal due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Causality: The reaction utilizes Di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source. A base, such as triethylamine (TEA) or sodium hydroxide, is required to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. Tetrahydrofuran (THF) is a common solvent as it effectively dissolves both the polar starting material and the nonpolar (Boc)₂O.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chlorobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in an appropriate solvent, such as a 1:1 mixture of THF and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a suitable base, such as sodium hydroxide (2.5 eq), and stir until fully dissolved.
-
Boc Anhydride Addition: In a separate vessel, dissolve Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 using a 1M HCl solution. The product should precipitate as a white solid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) will afford pure this compound.
Table 2: Typical Reaction Parameters for Boc Protection
| Parameter | Condition | Rationale |
|---|---|---|
| Stoichiometry | (Boc)₂O (1.1 - 1.2 eq) | A slight excess ensures complete conversion of the starting material. |
| Base | NaOH, TEA, or NaHCO₃ (2.0 - 2.5 eq) | Activates the amine and neutralizes the acidic byproduct. |
| Solvent | THF, Dioxane, Acetonitrile | Aprotic solvents that dissolve reagents without interfering. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exotherm, then RT drives the reaction to completion. |
| Reaction Time | 12 - 24 hours | Typically sufficient for full conversion, monitored by TLC. |
Caption: Workflow for N-Boc protection of 2-amino-6-chlorobenzoic acid.
Application Protocol: Synthesis of an Anthranilic Diamide Precursor
With the Boc-protected intermediate in hand, the synthesis can proceed toward the final diamide structure. This involves a two-stage amide coupling process. First, the carboxylic acid of the Boc-protected intermediate is converted into an amide. Second, after deprotection, the now-free aniline is coupled with a heterocyclic carboxylic acid, a common feature in modern insecticides.[7][8]
Part A: First Amide Bond Formation (N-alkylation)
Causality: The carboxylic acid must be "activated" to react with a weakly nucleophilic amine (e.g., methylamine). A common method is conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with the amine.
Experimental Protocol:
-
Activation: Suspend this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-Dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Coupling: Cool the acid chloride solution to 0 °C. Slowly bubble methylamine gas through the solution or add a solution of methylamine in THF (2.2 eq) dropwise.
-
Work-up: Stir for an additional hour, then quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected amide.
Part B: Boc Deprotection and Second Amide Bond Formation
Causality: The Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA), which cleaves the tert-butyl carbamate to regenerate the free amine. This free amine is then coupled to a second, activated carboxylic acid (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key component for chlorantraniliprole) using peptide coupling reagents.[4]
Experimental Protocol:
-
Deprotection: Dissolve the Boc-protected amide from Part A in DCM. Add TFA (5-10 eq) and stir at room temperature for 1-2 hours. Monitor by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize. Dry the organic layer and concentrate to yield the deprotected aniline intermediate.
-
Second Coupling:
-
In a separate flask, dissolve the heterocyclic carboxylic acid (e.g., a pyrazole derivative, 1.0 eq) in dry DMF.
-
Add a coupling agent such as methanesulfonyl chloride and a base like pyridine or 2,6-lutidine.[8]
-
Add the deprotected aniline intermediate (1.05 eq) to the activated acid solution.
-
-
Final Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Purification: Pour the reaction mixture into water to precipitate the crude product. Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final anthranilic diamide agrochemical.
Caption: General pathway for anthranilic diamide synthesis.
Conclusion
2-Amino-6-chlorobenzoic acid, particularly in its N-Boc protected form, represents a sophisticated and indispensable intermediate for the agrochemical industry. The protocols and rationale detailed herein demonstrate a robust and logical pathway for its utilization in the synthesis of high-value anthranilic diamide insecticides. Mastery of these techniques, grounded in a firm understanding of reaction mechanisms and safety protocols, empowers researchers to construct complex molecules that are vital for modern crop protection.
References
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.MDPI.
- Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation.
- 2-Amino-6-chlorobenzoic acid synthesis.ChemicalBook.
- Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives.
- Synthesis of insecticidal fluorin
- Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles.Organic Chemistry Research.
- Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives.
- Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation.
- Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid deriv
- What is the synthesis of the insecticide Tetraniliprole?ChemicalBook.
- SAFETY DATA SHEET for 2-Chlorobenzoic Acid.Sigma-Aldrich.
- 2-Amino-6-chlorobenzoic acid 98%.Sigma-Aldrich.
- 2-Amino-6-chlorobenzoic acid.Chem-Impex.
- SAFETY DATA SHEET for o-Chlorobenzoic acid.Thermo Fisher Scientific.
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
- SAFETY DATA SHEET for 2-Amino-6-chlorobenzoic acid.Fisher Scientific.
- 2-Amino-6-chlorobenzoic acid SDS.ECHEMI.
- 2-Amino-6-chlorobenzoic acid.GoldBio.
- Chlorantraniliprole.
- Intermediate Chemical for Chlorantraniliprole.lookchem.com.
- Preparation of 2-amino-5-chlorobenzoic acid.PrepChem.com.
- Buy 2-Amino-6-chlorobenzoic acid, 98%.Biomall.
- chlorantraniliprole.The Good Scents Company.
- Amino Acid Chemistry in Crop Protection.
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Application Note: A Scalable and Efficient Protocol for the Synthesis of Boc-2-amino-6-chlorobenzoic Acid
Introduction: The Strategic Importance of Boc-2-amino-6-chlorobenzoic Acid
2-Amino-6-chlorobenzoic acid is a versatile aromatic amino acid derivative that serves as a crucial building block in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a chlorinated benzene ring, enhances its reactivity and utility as a key intermediate for compounds with specific biological activities, such as anti-inflammatory and analgesic agents.[1]
In multi-step organic synthesis, the presence of multiple reactive functional groups—namely the carboxylic acid and the amino group—necessitates a strategic approach to ensure reaction specificity. The nucleophilic amino group can readily participate in undesired side reactions, particularly when activating the carboxylic acid (e.g., for amide bond formation).[2] To circumvent this, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is an exemplary protecting group for amines due to its stability under various conditions and its facile, clean removal under mild acidic conditions.[3][]
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. We will delve into the mechanistic rationale, a step-by-step experimental guide, process optimization, and analytical validation to ensure researchers and process chemists can reliably produce this key intermediate with high yield and purity.
Mechanistic Rationale: The Chemistry of Boc Protection
The protection of the amino group in 2-amino-6-chlorobenzoic acid is typically achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O).[3] The core principle is to temporarily mask the nucleophilicity of the amine, allowing for selective reactions at the carboxylic acid site in subsequent steps.
The key mechanistic steps are:
-
Deprotonation and Activation: The reaction is performed under basic conditions. A base, such as sodium hydroxide (NaOH) or triethylamine (TEA), deprotonates the carboxylic acid, forming a carboxylate salt. This increases the solubility of the starting material in aqueous or mixed-solvent systems. While not strictly necessary for the amine's reactivity, the basic conditions also ensure the amino group is in its more nucleophilic free base form.[3]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate.[3][5]
-
Intermediate Collapse & Product Formation: The tetrahedral intermediate collapses. This results in the cleavage of the bond to the tert-butyl carbonate leaving group. This leaving group is unstable and subsequently breaks down into carbon dioxide (CO₂) and tert-butanol.[5] The evolution of CO₂ gas is a strong thermodynamic driving force for the reaction, pushing it to completion.[3]
The overall transformation is robust, high-yielding, and the byproducts (tert-butanol and CO₂) are easily removed, making this an ideal reaction for large-scale applications.
Caption: Figure 1: Mechanism of Boc Protection
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities by adjusting vessel size and reagent amounts proportionally.
Materials and Equipment
| Reagent/Material | CAS No. | MW ( g/mol ) | GHS Pictograms | Key Hazards |
| 2-Amino-6-chlorobenzoic acid | 2148-56-3 | 171.58 | GHS07 | Skin/Eye Irritant[6] |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | GHS02, GHS07 | Flammable, Irritant |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | GHS05 | Corrosive |
| 1,4-Dioxane | 123-91-1 | 88.11 | GHS02, GHS07, GHS08 | Flammable, Carcinogen |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | GHS02, GHS07 | Flammable, Irritant |
| Hydrochloric Acid (HCl), 3M | 7647-01-0 | 36.46 | GHS05, GHS07 | Corrosive, Irritant |
| Water (Deionized) | 7732-18-5 | 18.02 | N/A | N/A |
Equipment:
-
5 L three-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Thermometer/temperature probe
-
Addition funnel
-
pH meter or pH strips
-
Large Buchner funnel and vacuum flask
-
Vacuum oven
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: Equip a 5 L reactor with an overhead stirrer, thermometer, and an addition funnel. Ensure the setup is in a well-ventilated fume hood.
-
Dissolution: To the reactor, add 2-amino-6-chlorobenzoic acid (171.6 g, 1.0 mol). In a separate beaker, dissolve sodium hydroxide (88.0 g, 2.2 mol) in deionized water (1 L). Carefully add the NaOH solution to the reactor. Add 1,4-dioxane (1 L) to the mixture and stir until all solids have dissolved. The mixture will warm slightly. Allow it to return to ambient temperature.[2]
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (240.1 g, 1.1 mol, 1.1 equivalents) in 1,4-dioxane (200 mL). Transfer this solution to the addition funnel. Add the Boc₂O solution to the stirred reaction mixture dropwise over approximately 1 hour. A slight exotherm may be observed; maintain the temperature below 30°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours). To monitor the reaction, take a small aliquot, acidify it with dilute HCl, extract with ethyl acetate, and spot on a TLC plate (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the 1,4-dioxane.
-
Precipitation: Transfer the remaining aqueous residue to a large beaker. Add deionized water (1 L) and stir. Cool the mixture in an ice bath. Slowly and carefully add 3M hydrochloric acid (HCl) while stirring vigorously until the pH of the solution is between 2 and 3.[7] A thick white precipitate will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove salts. Continue to pull a vacuum to air-dry the solid for 1-2 hours. Transfer the product to a drying dish and dry in a vacuum oven at 40-50°C to a constant weight.
Expected Results
-
Yield: 245-260 g (90-96%)
-
Appearance: White to off-white solid
-
Melting Point: ~140 °C (literature value for the starting material)[6] (Note: The Boc-protected product will have a different melting point, which should be determined experimentally).
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Appearance of a large singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group. Shift in the aromatic and amine proton signals compared to the starting material. |
| HPLC | Purity assessment | A single major peak corresponding to the product. Purity is typically determined by the area percentage of the main peak. A reverse-phase C18 column is often suitable.[8][9] |
| Mass Spec (MS) | Molecular weight confirmation | Detection of the molecular ion peak [M-H]⁻ or [M+Na]⁺ corresponding to the calculated mass of C₁₂H₁₄ClNO₄ (MW: 271.70 g/mol ). |
| FT-IR | Functional group analysis | Presence of C=O stretching frequencies for both the carbamate and carboxylic acid. Presence of N-H stretching. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Handling:
-
2-Amino-6-chlorobenzoic acid: May cause skin and eye irritation.[6] Avoid inhalation of dust.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable and an irritant. It is moisture-sensitive and should be handled under dry conditions.
-
Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes. The neutralization process is exothermic.
-
1,4-Dioxane: A flammable liquid and a suspected carcinogen. All operations should be conducted within a certified fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Insufficient Boc₂O or base; Product loss during work-up (pH too low/high). | Confirm reaction completion with TLC/HPLC before work-up. Use a slight excess of Boc₂O (1.1-1.2 equiv.).[2] Carefully monitor pH during acidification to ensure it is in the 2-3 range. |
| Incomplete Reaction | Poor quality of reagents; Insufficient reaction time; Low temperature. | Use fresh, high-purity reagents. Ensure Boc₂O has not degraded. Allow the reaction to run for a longer period (up to 24h). |
| Product is Oily/Gummy | Presence of impurities (e.g., residual solvent, unreacted Boc₂O). | Ensure efficient removal of 1,4-dioxane. Wash the filtered product thoroughly with cold water. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
Conclusion
The protocol described provides a scalable, efficient, and reliable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers and drug development professionals can confidently produce this critical intermediate for a variety of synthetic applications. The use of the Boc protecting group is a cornerstone of modern organic synthesis, and mastery of this transformation is essential for the construction of complex molecular architectures.[3]
References
- Benchchem. (n.d.). Amino Group Protection in 2-Amino-6-chlorobenzoyl Chloride Reactions. Technical Support Center.
- Biosynth. (n.d.). 2-Amino-6-chlorobenzoic acid | 2148-56-3.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Benchchem. (2025). The Chemistry of the Boc Protecting Group.
- SIELC Technologies. (n.d.). Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column.
- Chem-Impex. (n.d.). 2-Amino-6-chlorobenzoic acid.
- ChemicalBook. (n.d.). 2-Amino-6-chlorobenzoic acid synthesis.
- MCE. (n.d.). 2-Amino-6-chlorobenzoic acid (6-Chloroanthranilic acid).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
- GoldBio. (n.d.). 2-Amino-6-chlorobenzoic acid.
- Benchchem. (n.d.). Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques.
- Guidechem. (n.d.). How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?
- BOC Sciences. (n.d.). BOC-amino acids.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. biosynth.com [biosynth.com]
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- 8. Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-2-amino-6-chlorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Boc-2-amino-6-chlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles. Our goal is to empower you to overcome common hurdles and achieve a successful, high-purity synthesis.
Introduction: The Challenge at Hand
2-Amino-6-chlorobenzoic acid is a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] Protecting its amino group as a tert-butoxycarbonyl (Boc) carbamate is a crucial step to prevent unwanted side reactions in subsequent transformations.[3] While the Boc protection of amines is a cornerstone of modern organic synthesis, the specific structure of 2-amino-6-chlorobenzoic acid presents a unique set of challenges. The steric hindrance from the ortho-chloro group, combined with the electronic properties of the substituted aniline ring, can lead to sluggish reactions, incomplete conversions, and purification difficulties. This guide addresses these specific issues directly.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the likely causes and how can I fix this?
Answer: This is the most frequent challenge, often stemming from several interconnected factors. Let's break down the potential causes and their solutions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| 1. Ineffective Basification | The reaction requires a base to deprotonate the amino group, increasing its nucleophilicity to attack the Boc anhydride.[4] For this specific substrate, the carboxylic acid must also be deprotonated to improve solubility in aqueous/polar solvent systems. If the base is too weak or insufficient, the reaction will not proceed efficiently. | Use 1.5-2.0 equivalents of a strong base like Sodium Hydroxide (NaOH) when using a biphasic system (e.g., Dioxane/Water) to ensure both the carboxylic acid and the amine are sufficiently deprotonated. For anhydrous conditions (e.g., in THF), Triethylamine (TEA) is a suitable choice.[5] |
| 2. Hydrolysis of Boc Anhydride | Di-tert-butyl dicarbonate (Boc₂O) is sensitive to water and can be hydrolyzed, especially under basic conditions, rendering it inactive. This rapid decomposition competes with the desired N-acylation reaction. | Add the Boc anhydride (Boc₂O) portion-wise or as a solution in the organic solvent (e.g., Dioxane or THF) to the reaction mixture over 15-30 minutes. This maintains a low instantaneous concentration of the anhydride, favoring the reaction with the amine over hydrolysis. |
| 3. Inactive Reagents | Boc anhydride can degrade over time, especially if improperly stored. Ensure it is a clear liquid or low-melting solid; cloudiness can indicate hydrolysis to tert-butanol and CO₂. | Always use a fresh, high-quality bottle of Boc anhydride. If degradation is suspected, verify its purity or use a new batch. Ensure all solvents are dry, particularly for reactions run under anhydrous conditions.[5] |
| 4. Inefficient Work-up | The product, this compound, is an acid. During an aqueous work-up, it will reside in the aqueous layer as its carboxylate salt if the pH is neutral or basic. Failure to properly acidify the mixture is a common cause of product loss. | After the reaction is complete, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl or citric acid) to a pH of 2-3.[5] This protonates the carboxylate, making the product significantly more soluble in organic extraction solvents like ethyl acetate. Confirm the pH with litmus paper or a pH meter before extraction. |
Issue 2: Incomplete Reaction and Formation of Side Products
Question: My TLC/LC-MS analysis shows a mixture of starting material, my desired product, and some unknown impurities. How can I improve the conversion and minimize side reactions?
Answer: Achieving full conversion while maintaining high purity requires careful control over reaction conditions and stoichiometry.
-
Problem: Incomplete Conversion
-
Causality: The nucleophilicity of the amino group in 2-amino-6-chlorobenzoic acid is reduced by the electron-withdrawing effects of the adjacent chloro and carboxylic acid groups. This, combined with steric hindrance, can slow the reaction down.
-
Solution:
-
Increase Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to stir for an extended period (e.g., 12-24 hours) at room temperature until the starting material is no longer visible.[5]
-
Slight Excess of Reagents: Use a slight excess of Boc anhydride (1.1-1.2 equivalents) to ensure it is not the limiting reagent, accounting for potential hydrolysis.[5]
-
-
-
Problem: Formation of Brown, Tarry Crude Product
-
Causality: This often indicates decomposition or polymerization, which can be triggered by excessive heat or prolonged reaction times at elevated temperatures.[5] Aniline derivatives can be susceptible to oxidation.
-
Solution:
-
Maintain Room Temperature: The Boc protection of this substrate should proceed efficiently at room temperature. Avoid heating the reaction mixture unless absolutely necessary and all other optimization attempts have failed.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification without delay to minimize degradation of the crude product.[5]
-
-
Issue 3: Difficulties During Purification
Question: I'm struggling to isolate a pure product. My work-up results in an emulsion, or the crude product is an oil that won't crystallize. What are the best purification strategies?
Answer: Purification can indeed be challenging. A systematic approach to work-up and final purification is key.
-
Challenge: Emulsion during Extraction
-
Causality: The presence of both acidic and basic functional groups and potential for partially soluble salts can lead to the formation of stable emulsions during the liquid-liquid extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and improve phase separation.
-
-
Challenge: Product Oiling Out
-
Causality: The crude product may be impure, and the presence of residual solvents or byproducts can inhibit crystallization.
-
Solution:
-
High-Vacuum Drying: Ensure the crude extract is thoroughly dried under high vacuum to remove all solvent residues.
-
Column Chromatography: If the product is a persistent oil, purification via silica gel column chromatography is the most reliable method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.
-
Recrystallization: If a solid is obtained, recrystallization can be effective. Experiment with solvent systems like ethyl acetate/hexane or dichloromethane/hexane to find suitable conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is Boc protection necessary for 2-amino-6-chlorobenzoic acid? The primary reason is to deactivate the nucleophilicity of the amino group.[3] Many subsequent reactions, such as those to activate the carboxylic acid (e.g., forming an acyl chloride), would fail without this protection. The unprotected amine would react with the reagents or the newly formed activated species, leading to a complex mixture of amides and polymeric materials.[5]
Q2: Can I use other protecting groups like Cbz or Fmoc? Yes, other protecting groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) can be used.[5] The choice depends on the overall synthetic strategy. Boc is favored for its stability to most bases and nucleophiles and its straightforward removal with acid.[6][7] If your subsequent steps involve strongly acidic conditions, a more acid-stable group like Cbz might be a better choice. This concept is known as an orthogonal protecting group strategy.[3][8]
Q3: What analytical techniques are best for monitoring the reaction and confirming the product?
-
Thin-Layer Chromatography (TLC): Ideal for real-time reaction monitoring. Use a solvent system like 30-50% Ethyl Acetate in Hexane. The product will be less polar (higher Rf) than the starting amino acid.
-
¹H NMR Spectroscopy: This is the definitive method for structural confirmation. You should look for the appearance of a large singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector.[9]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product (C₁₂H₁₄ClNO₄, MW: 271.70 g/mol ). This is useful for identifying the product peak in an LC-MS trace.[9]
Visualizations and Workflows
Reaction Mechanism Overview
The following diagram illustrates the fundamental steps of the Boc protection reaction.
Caption: General workflow for the Boc protection of 2-amino-6-chlorobenzoic acid.
Troubleshooting Decision Workflow
Use this flowchart to diagnose and solve common synthesis problems systematically.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Boc Protection using NaOH in Dioxane/Water
This protocol is a robust method that generally provides good yields.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-chlorobenzoic acid (1.0 equivalent) in a 2:1 mixture of 1,4-dioxane and water.
-
Basification: To the stirred solution, add sodium hydroxide (NaOH, 1.5 equivalents) and stir until all solids have dissolved. The solution may be slightly colored.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexane with a drop of acetic acid) until the starting material spot is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted Boc anhydride and other non-polar impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl. A white precipitate should form. d. Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Purification: a. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). b. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Boc-protected product, which can be further purified by recrystallization or column chromatography if necessary.[5]
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Clutch Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Retrieved from [Link]
- Kocienski, P. J. (2002).
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Narang, R., Narasimhan, B., & Sharma, S. (2014).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Pearson+. (n.d.). Protection of Aniline Derivatives. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. goldbio.com [goldbio.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Boc Protection of 2-Amino-6-chlorobenzoic Acid
Welcome to the technical support center for troubleshooting the Boc protection of 2-amino-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. The unique steric and electronic properties of 2-amino-6-chlorobenzoic acid make it susceptible to several side reactions. This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. What is it and how can I prevent its formation?
A1: This is a classic case of intermolecular side reactions, likely leading to the formation of amide-linked dimers or oligomers.
The starting material, 2-amino-6-chlorobenzoic acid, possesses both a nucleophilic amine and an electrophilic carboxylic acid. Under certain conditions, di-tert-butyl dicarbonate (Boc₂O) can activate the carboxylic acid to form a mixed anhydride. This activated intermediate can then be attacked by the amino group of another molecule of 2-amino-6-chlorobenzoic acid, leading to the formation of a dimer. This process can continue, resulting in oligomerization.
Root Cause Analysis:
-
Steric Hindrance: The ortho-chloro substituent sterically hinders the amino group, slowing down the desired N-Boc protection.[][2] This provides a larger window of opportunity for the less-hindered carboxylic acid to react.
-
Reaction Conditions: The choice of base and the rate of addition of Boc₂O are critical. A strong base can deprotonate the carboxylic acid, increasing its nucleophilicity and promoting side reactions.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic, hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3] | These bases are less likely to participate in the reaction and will minimize activation of the carboxylic acid. |
| Reagent Addition | Add the Boc₂O solution slowly to the mixture of the amino acid and base. | This maintains a low concentration of the activating agent, favoring the intramolecular reaction (N-protection) over intermolecular reactions. |
| Temperature | Maintain the reaction at a lower temperature (0-25 °C). | Lower temperatures will decrease the rate of all reactions, but will have a more pronounced effect on the higher activation energy side reactions. |
| Solvent | Use an aprotic solvent such as tetrahydrofuran (THF) or dioxane.[3][4] | These solvents are effective at dissolving the starting material and reagents without participating in the reaction. |
Experimental Protocol to Minimize Dimerization:
-
Dissolve 2-amino-6-chlorobenzoic acid (1 equivalent) in a suitable solvent like a mixture of dioxane and water.[4]
-
Add a base such as sodium hydroxide or triethylamine (1.5-2 equivalents) to the solution.[4]
-
Cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent to the stirred mixture over 1-2 hours.[4]
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by TLC.[4]
-
Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with an organic solvent like ethyl acetate.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[4]
Q2: My reaction is generating a neutral, often insoluble, byproduct. What is this compound and how can I avoid it?
A2: You are likely forming an isatoic anhydride derivative.
2-Aminobenzoic acids are prone to cyclization to form isatoic anhydrides, especially in the presence of carbonylating agents. In this case, Boc₂O can react with both the amino and carboxylic acid functionalities to facilitate the formation of this bicyclic structure.
Mechanism of Isatoic Anhydride Formation:
The reaction can proceed through the initial formation of a mixed anhydride at the carboxylic acid, followed by an intramolecular attack of the amino group. Alternatively, the amino group can first be protected, and then under certain conditions, cyclization can occur. The use of certain activating agents can promote this side reaction.[5][6]
Troubleshooting & Optimization:
-
Careful Stoichiometry: Use a minimal excess of Boc₂O (1.05-1.1 equivalents).
-
pH Control: Maintain a basic pH during the reaction to keep the carboxylic acid in its carboxylate form, which is less prone to cyclization.
-
Alternative Reagents: For particularly stubborn cases, consider using alternative Boc-donating reagents that are less prone to activating the carboxylic acid.
Workflow for Boc Protection and Side Reaction Pathways:
Caption: Boc protection workflow and potential side reactions.
Q3: The reaction is sluggish and gives a low yield, even after prolonged reaction times. How can I improve the conversion?
A3: The low reactivity is due to the electron-withdrawing nature of the chloro and carboxyl groups, and steric hindrance from the ortho-chloro substituent.
Aniline derivatives with electron-withdrawing groups are less nucleophilic and react slower with Boc₂O.[7] The steric bulk of the adjacent chlorine atom further impedes the approach of the bulky Boc₂O reagent.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst | Add a catalytic amount of 4-dimethylaminopyridine (DMAP). | DMAP is a hypernucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate, which is then more readily attacked by the hindered amine.[8] |
| Temperature | Gently heat the reaction mixture (40-50 °C). | Increasing the temperature can provide the necessary activation energy to overcome the steric and electronic barriers. However, monitor closely for an increase in side products. |
| Solvent | For aromatic amines with low nucleophilicity, consider using a solvent system like Boc₂O/TEA/MeOH or DMF at 40-50 °C.[] | These anhydrous conditions can be beneficial for sensitive substrates. |
Caution: While DMAP can significantly increase the reaction rate, it can also promote side reactions if used in excess. Typically, 0.1 equivalents are sufficient.
Mechanism of DMAP Catalysis:
Caption: Catalytic cycle of DMAP in Boc protection.
Q4: Can double Boc protection occur on the primary amine?
A4: Yes, the formation of a di-Boc protected amine is a possible side reaction, especially when using a catalyst like DMAP. [][8][9]
Primary amines can be protected with two Boc groups.[8][9] This is more likely to occur under forcing conditions or with prolonged reaction times in the presence of a catalyst.
Prevention:
-
Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) and avoid a large excess.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed and before significant formation of the di-Boc product.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Available at: [Link]
-
The reaction of isatoic anhydride for accessing to polyheterocyclic... ResearchGate. Available at: [Link]
- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. Google Patents.
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Boc Protection - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
(PDF) Dual protection of amino functions involving Boc. ResearchGate. Available at: [Link]
-
(PDF) One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. ResearchGate. Available at: [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]
-
2-Amino-4-chlorobenzoic acid. PMC. Available at: [Link]
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. NIH. Available at: [Link]
Sources
- 2. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Boc-2-amino-6-chlorobenzoic Acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of Boc-2-amino-6-chlorobenzoic acid from common reaction byproducts. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during the synthesis and purification of this important building block.
FAQs: Navigating Common Purification Hurdles
Here we address frequently encountered issues during the purification of this compound.
Q1: My crude product is an oily residue and won't solidify. How can I crystallize it?
A1: An oily crude product is a common issue, often due to the presence of residual solvents or impurities that inhibit crystallization. First, ensure all volatile solvents have been thoroughly removed under high vacuum. If the product remains oily, a technique called "pulping" or trituration can be effective. This involves adding a non-polar solvent in which the desired product is poorly soluble, such as n-hexane or diethyl ether, to the oily residue and stirring vigorously.[1][2] This process encourages the product to solidify by washing away soluble impurities. In some cases, adding a seed crystal of pure this compound can initiate crystallization.[1][2] If these methods fail, column chromatography is the recommended next step.
Q2: After aqueous workup and extraction, my yield is significantly lower than expected. What are the likely causes?
A2: Low yield after extraction can stem from several factors. Incomplete extraction of the product from the aqueous layer is a primary suspect. This compound, being a carboxylic acid, can form a salt and remain in the aqueous phase if the pH is not sufficiently acidic. Ensure the aqueous layer is acidified to a pH of 2-3 with a dilute acid like 1M HCl before extraction with an organic solvent such as ethyl acetate.[3] Another possibility is the premature deprotection of the Boc group under acidic conditions, though this is less common during workup unless harsh acids or prolonged exposure are involved.
Q3: My TLC analysis shows multiple spots. What are the likely impurities and how do I remove them?
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities in a Boc protection reaction of 2-amino-6-chlorobenzoic acid are:
-
Unreacted 2-amino-6-chlorobenzoic acid: This starting material is more polar than the desired product and will have a lower Rf value on the TLC plate.
-
Di-Boc protected byproduct (di-tert-butoxycarbonyl-2-amino-6-chlorobenzoic acid): This impurity is less polar than the desired mono-Boc product and will have a higher Rf value.
-
tert-Butanol: A byproduct of the Boc anhydride, which is generally volatile and removed during solvent evaporation.
These impurities can be effectively removed by either recrystallization or column chromatography, which are detailed in the protocols below.
Q4: How can I effectively monitor the progress of my purification using Thin-Layer Chromatography (TLC)?
A4: TLC is an indispensable tool for monitoring the purification process. For visualizing this compound and its potential impurities, a standard silica gel plate can be used. The spots can be visualized under UV light (254 nm). Additionally, staining with a ninhydrin solution is highly effective for detecting any remaining free amine of the starting material, which will appear as a distinct colored spot (typically pink or purple) upon heating.[4] A common mobile phase for this separation is a mixture of ethyl acetate and hexane, with a small amount of acetic acid to improve the spot shape of the carboxylic acid.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common purification challenges.
| Problem | Potential Cause | Recommended Solution |
| Product is difficult to dissolve for recrystallization. | The chosen solvent is not appropriate for the product at elevated temperatures. | Perform small-scale solubility tests with a range of solvents (e.g., ethyl acetate, toluene, methanol, acetone) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. |
| No crystals form upon cooling after recrystallization. | The solution is too dilute, or the cooling process is too rapid. | If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. Ensure a slow cooling process to encourage crystal formation. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
| The purified product has a low melting point. | The product is still impure. | If the melting point is broad or lower than the literature value, the product likely contains impurities. A second recrystallization or purification by column chromatography may be necessary. |
| Column chromatography provides poor separation. | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. A good starting point for separating this compound from its common impurities is a gradient of ethyl acetate in hexane. Adding a small percentage of acetic acid to the eluent can improve the resolution of acidic compounds.[5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Purification by Recrystallization
This method is effective when the main impurities are present in small quantities.
Step 1: Solvent Selection
-
Conduct small-scale solubility tests to identify a suitable solvent system. A mixture of ethyl acetate and hexane is often effective. The goal is to find a solvent or solvent mixture in which the product is soluble at high temperatures and insoluble at low temperatures.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., ethyl acetate) to dissolve the solid completely.
Step 3: Decolorization (Optional)
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
Step 4: Crystallization
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating mixtures with significant amounts of impurities or when recrystallization is ineffective.
Step 1: Column Packing
-
Select an appropriately sized silica gel column based on the amount of crude product.
-
Pack the column with silica gel slurried in a non-polar solvent (e.g., hexane).
Step 2: Sample Loading
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
Step 3: Elution
-
Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane) to elute the desired product. The less polar di-Boc impurity will elute first, followed by the desired mono-Boc product, and finally the more polar starting material.
-
Adding 0.5-1% acetic acid to the eluent can help to reduce tailing of the acidic product.[5]
Step 4: Fraction Collection and Analysis
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- Ito, M., Hagiware, D., & Kamiya, T. (1975). A New Reagent for the t-Butoxycarbonylation of Amino Acids. Tetrahedron Letters, 16(49), 4393–4394.
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Yield of Boc-2-amino-6-chlorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of Boc-2-amino-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, achieving a high yield and purity of this compound is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the intricacies of this reaction.
Section 1: Fundamental Principles of Boc Protection
Before troubleshooting, it's essential to understand the underlying chemistry. The protection of the amine in 2-amino-6-chlorobenzoic acid is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O), a reagent commonly referred to as Boc anhydride.[2]
Q1: What is the general mechanism for the Boc protection of an amine?
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butoxycarbonate leaving group, which then decomposes into the stable products tert-butanol and carbon dioxide.[3][4] The presence of a base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the protonated carbamate product.[4]
Caption: General mechanism of amine protection with Boc Anhydride.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis setup.
Q2: Why is it necessary to protect the amino group of 2-amino-6-chlorobenzoic acid?
The amino group (-NH₂) is nucleophilic and can interfere with subsequent reactions intended for the carboxylic acid moiety, such as peptide couplings or acyl chloride formation.[5] Protecting the amine as a Boc-carbamate masks its nucleophilicity, ensuring that reactions occur selectively at the desired functional group.[2][5] The Boc group is ideal because it is stable under many basic and nucleophilic conditions but can be easily removed later under moderately acidic conditions.[2][6]
Q3: What are the standard reaction conditions for this synthesis?
A typical procedure involves dissolving 2-amino-6-chlorobenzoic acid in a suitable solvent system, adding a base, and then introducing di-tert-butyl dicarbonate. The reaction is usually stirred at room temperature for several hours.[5]
| Component | Role | Typical Stoichiometry (Equivalents) |
| 2-Amino-6-chlorobenzoic acid | Starting Material | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Agent | 1.1 - 1.2 |
| Base (e.g., NaOH, TEA) | Catalyst / Proton Scavenger | 1.5 - 2.0 |
| Solvent (e.g., Dioxane/Water, THF) | Reaction Medium | N/A |
Q4: How do I choose the right base for the reaction?
The choice of base is critical for both solubility and reactivity.
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃): These are excellent choices when using aqueous co-solvents like dioxane/water or THF/water.[5][] They deprotonate the carboxylic acid to form a water-soluble carboxylate salt, which often resolves starting material solubility issues.[8] They also deprotonate the amine for the reaction.
-
Triethylamine (TEA): A common organic base used in anhydrous conditions (e.g., pure THF, DCM). It is less aggressive than NaOH but is sufficient to facilitate the reaction. It is often used with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
For this specific substrate, an inorganic base in an aqueous co-solvent system is often the most reliable approach due to improved solubility of the starting material.
Q5: What is the role of the solvent system (e.g., Dioxane/Water vs. THF)?
The solvent must dissolve both the polar starting material (or its salt) and the nonpolar Boc anhydride.
-
Dioxane/Water or THF/Water Mixtures: These are highly effective because the aqueous component, in conjunction with a base, dissolves the 2-amino-6-chlorobenzoic acid as its carboxylate salt.[5] The organic co-solvent (dioxane or THF) ensures that the Boc anhydride also remains in solution.
-
Anhydrous Solvents (THF, Acetonitrile, DCM): These can be used, typically with an organic base like triethylamine.[10] However, the starting material may have limited solubility, potentially leading to a heterogeneous mixture and slower reaction rates.
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment.
Problem 1: Low or No Yield of Product
Q6: My reaction shows no conversion of the starting material. What are the likely causes?
-
Inactive Boc Anhydride: Boc anhydride is sensitive to moisture and can hydrolyze over time, especially if stored improperly.[3][11] This hydrolysis reaction consumes the reagent, converting it to tert-butanol and CO₂.[3] Always use a fresh bottle or a properly stored reagent.
-
Insufficient Base: The reaction requires a base to proceed efficiently. Ensure you have added the correct amount of base. Without it, the amine is not sufficiently nucleophilic.
-
Low Temperature: While the reaction works well at room temperature, very cold lab conditions could slow the rate significantly. Gentle warming to 30-40°C can sometimes be beneficial, but monitor for side reactions.[10]
Q7: The yield is very low despite consumption of the starting material. Where is my product going?
-
Improper Work-up: The most common cause of product loss is during the work-up. The product, this compound, is soluble in the organic layer only when its carboxylic acid is protonated. During the work-up, the reaction mixture must be acidified to a pH of 2-3 with a dilute acid like 1M HCl.[5] If the aqueous layer is not acidic enough, the product will remain as a carboxylate salt in the aqueous phase, leading to poor extraction and low yield.
-
Emulsion Formation: Vigorous shaking during extraction can lead to emulsions that are difficult to break, trapping the product. Gentle inversions are recommended. If an emulsion forms, adding brine can help break it.
Problem 2: Incomplete Reaction
Q8: My TLC shows both starting material and product even after extended reaction time. How can I drive the reaction to completion?
-
Check Stoichiometry: Ensure you are using a slight excess of Boc anhydride (1.1-1.2 equivalents). As some of the anhydride may hydrolyze during the reaction, a small excess is necessary.[5]
-
Add More Reagent: If the reaction has stalled, adding another portion of Boc anhydride (e.g., 0.2-0.3 equivalents) and stirring for a few more hours can often push it to completion.
-
Improve Mixing: If the reaction is heterogeneous due to poor solubility, ensure vigorous stirring to maximize the interaction between reactants.
Problem 3: Formation of Impurities
Q9: I observe multiple spots on my TLC. What are the common side products and how can I minimize them?
-
Urea Byproducts: With sterically hindered amines, Boc anhydride can sometimes promote the formation of urea-type byproducts. This is less common with this substrate but can be minimized by avoiding excessive heat and unnecessarily long reaction times.[]
-
Reaction at the Carboxylic Acid: While less likely, under certain conditions with specific catalysts, Boc anhydride can react with carboxylic acids. The standard conditions described (aqueous base) strongly favor N-acylation over O-acylation.
-
Excess Boc Anhydride: Unreacted Boc anhydride or its hydrolysis product, tert-butanol, will be present in the crude product. These are typically removed during purification. Washing the organic extract with a mild base solution (like NaHCO₃) can help remove unreacted anhydride.
Q10: The work-up is messy, and I'm getting an oily or impure solid. How can I improve the purification?
-
Thorough Acidification: Ensure the pH is truly 2-3 before extraction. Use pH paper to check the aqueous layer. The product should precipitate as a solid, which can then be extracted.
-
Effective Extraction: Use a suitable organic solvent like ethyl acetate for extraction. Perform at least three extractions to ensure complete recovery of the product from the aqueous layer.[5]
-
Washing and Drying: Wash the combined organic layers with brine to remove excess water.[5] Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating. Residual water can lead to an oily product.
-
Recrystallization: If the crude product is still impure, recrystallization is an effective purification method. A common solvent system is ethyl acetate/petroleum ether or ethyl acetate/hexanes.[9] Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add the nonpolar solvent until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
Problem 4: Starting Material Solubility
Q11: My 2-amino-6-chlorobenzoic acid is not dissolving in the solvent. What should I do?
This is a very common issue when using anhydrous solvents. The best solution is to switch to a biphasic solvent system and use an inorganic base.
-
Suspend the 2-amino-6-chlorobenzoic acid in the chosen solvent (e.g., a 1:1 mixture of dioxane and water).
-
Slowly add an aqueous solution of NaOH or NaHCO₃ while stirring.
-
The starting material should dissolve as it forms the highly water-soluble sodium carboxylate salt. This clear solution is now ready for the addition of Boc anhydride.[5][8]
Section 4: Experimental Protocols & Data
Protocol 1: Standard Synthesis of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-chlorobenzoic acid (1.0 eq) in a mixture of dioxane and water (1:1 v/v).
-
Basification: Cool the solution in an ice bath (0-5 °C). Slowly add sodium hydroxide (1.5-2.0 eq) as a 1M aqueous solution. Stir until the starting material is fully dissolved.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The product should have a higher Rf than the starting material.
Protocol 2: Work-up and Purification
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is 2-3 (verify with pH paper). A white precipitate of the product should form.
-
Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is typically a white solid.
-
Recrystallization (if needed): Recrystallize the crude solid from a suitable solvent system like ethyl acetate/hexanes to obtain the pure this compound.
Caption: A typical workflow for the synthesis and analysis of this compound.
Section 5: Analytical Characterization
Q12: How can I confirm the successful synthesis and purity of my product?
Confirmation of the product structure and assessment of its purity requires a combination of analytical techniques.
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring the reaction. The Boc-protected product is less polar than the starting amino acid and will have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation.[12]
-
¹H NMR: Look for a characteristic singlet peak around 1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. You should also observe shifts in the aromatic protons and the disappearance of the broad -NH₂ signal, replaced by a sharper N-H signal.
-
¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm).[12]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the Boc group (an increase of 100.12 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the final product. A reversed-phase method can separate the product from any remaining starting material or byproducts.[13]
References
- BenchChem Technical Support Center. (2025). Amino Group Protection in 2-Amino-6-chlorobenzoyl Chloride Reactions. BenchChem.
- BenchChem Technical Support Center. (2025). Managing Di-tert-butyl Dicarbonate (Boc-anhydride) in Moisture-Sensitive Reactions. BenchChem.
-
Pope, B. M., & Tarbell, D. S. (1973). Di-tert-butyl dicarbonate. Organic Syntheses, 53, 64. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- BenchChem Technical Support Center. (2025). Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques. BenchChem.
-
YouTube. (2015). Di-tert-butyl dicarbonate. [Link]
-
Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 71(26), 9580–9588. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
- BenchChem Technical Support Center. (2025). Synthesis of Chloro-Substituted Benzoic Acids. BenchChem.
-
The Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. [Link]
- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Clarke, H. T., & Taylor, E. R. (1922). o-Chlorobenzoic acid. Organic Syntheses, 2, 135. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
- BenchChem Technical Support Center. (2025). Advantages and disadvantages of Boc versus Cbz protecting group. BenchChem.
- Albericio, F., & Carpino, L. A. (2012). Protection Reactions. Wiley-VCH.
-
PubMed. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. [Link]
- BenchChem Technical Support Center. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of Boc-2-amino-6-chlorobenzoic acid in reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Boc-2-amino-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome one of the most common hurdles encountered with this versatile building block: solubility. Poor solubility can lead to incomplete reactions, low yields, and purification difficulties. This document provides in-depth, field-proven insights and troubleshooting workflows to ensure your success.
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions and issues encountered when working with this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule with several functional groups that dictate its solubility profile. The presence of the carboxylic acid and the Boc-protecting group allows for hydrogen bonding, while the chlorinated benzene ring introduces hydrophobic character.
Its solubility is generally poor in nonpolar solvents (e.g., hexanes, toluene) and only slight in water.[1] It exhibits better solubility in polar organic solvents. One supplier notes that the parent compound, 2-amino-6-chlorobenzoic acid, is soluble in methanol and ethanol.[1] This suggests that the Boc-protected version will follow a similar trend. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and polar ethers like Tetrahydrofuran (THF) are often effective choices for dissolving this compound for reactions.[2][3]
Q2: I'm struggling to dissolve the starting material in my chosen reaction solvent. What are my initial troubleshooting steps?
A2: When initial dissolution fails at room temperature, a systematic approach is recommended. First, ensure your solvent is appropriate for both the starting material and the reaction conditions. If the compound is still not dissolving, gentle heating (e.g., to 30-40°C) can significantly increase solubility.[4] Vigorous stirring or agitation is also crucial. As a next step, consider using a co-solvent. For instance, if your reaction is primarily in Dichloromethane (DCM), adding a small percentage of a more powerful solvent like DMF can often bring the material into solution without drastically altering the reaction environment.
Q3: Which solvents are most effective for reactions involving this compound?
A3: The optimal solvent depends on the specific reaction. For subsequent conversions, such as forming an acyl chloride, anhydrous, inert solvents are necessary. Dichloromethane (DCM) or toluene are commonly used for these transformations, although solubility can be a challenge.[2] For coupling reactions (e.g., amide bond formation), polar aprotic solvents are generally superior.
Solvent Recommendation Summary Table
| Solvent Class | Recommended Solvents | Rationale & Use Case |
| Polar Aprotic | DMF, DMSO, NMP, THF | Excellent for dissolving the compound due to their high dielectric constants. Ideal for coupling reactions. DMF and DMSO are particularly effective for solubilizing protected peptides and similar structures.[3] |
| Chlorinated | DCM, Chloroform | Commonly used for acyl chloride formation with reagents like oxalyl chloride.[2] Solubility may be limited; often requires heating or slurry conditions. |
| Ethers | THF, Dioxane | Good general-purpose solvents. THF is often used in Boc-protection reactions in combination with water.[2] |
| Alcohols | Methanol, Ethanol | The parent compound is soluble in these, suggesting the Boc-protected version is as well.[1] However, these are protic and may interfere with certain reagents (e.g., acyl chlorides, organometallics). |
| Aromatic | Toluene | Can be used for acyl chloride formation with thionyl chloride, often requiring heating to reflux.[2] |
Q4: How does converting the carboxylic acid to its salt affect solubility?
A4: This is a highly effective strategy, particularly if the subsequent reaction can tolerate basic conditions. By adding a suitable base (e.g., triethylamine (TEA), sodium hydroxide (NaOH)), you deprotonate the carboxylic acid to form a carboxylate salt.[2] This salt is an ionic species and will have significantly higher solubility in polar solvents, especially polar protic solvents like water or alcohol mixtures. This technique is fundamental to the standard Boc-protection procedure, where the parent amino acid is dissolved in a basic aqueous solution with a co-solvent like dioxane or THF.[2][5]
Q5: Is it safe to heat the reaction to improve solubility? What are the risks associated with the Boc group?
A5: Gentle warming is a standard technique to aid dissolution.[4] However, the Boc (tert-butoxycarbonyl) group is known to be thermally labile, especially under acidic conditions. While generally stable to reflux in neutral solvents like toluene, prolonged heating at high temperatures (>80-100°C) can lead to thermal decomposition or deprotection, releasing isobutylene and CO2. The presence of even catalytic amounts of acid will dramatically lower the temperature required for Boc group cleavage.[6][7] Therefore, if heating is necessary, it should be done cautiously and monitored closely, ideally not exceeding 50-60°C if possible.
Q6: My compound precipitates out of solution when I add another reagent. What is happening and how can I fix it?
A6: This common issue, known as "crashing out," usually occurs for one of two reasons:
-
Change in Solvent Polarity: The added reagent is dissolved in a solvent that is a poor solvent for your compound, thus lowering the overall solvating power of the mixture.
-
Reaction or Complexation: The added reagent reacts to form a new species that is less soluble in the reaction medium.
To mitigate this, add the second reagent's solution slowly and with very vigorous stirring to avoid localized high concentrations.[4] Alternatively, dissolve your this compound in a slightly larger volume of solvent or in a stronger co-solvent system to keep it in solution throughout the addition.
Troubleshooting Workflow for Solubility Issues
If you are facing solubility challenges, follow this logical decision tree to identify and implement a solution.
Caption: A decision-making workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Dissolution Using a Co-Solvent System
This protocol is intended for situations where the compound has poor solubility in the primary reaction solvent (e.g., DCM, THF).
-
Preparation: To a clean, dry, nitrogen-purged reaction flask, add the this compound (1.0 eq).
-
Primary Solvent Addition: Add approximately 80% of the final required volume of the primary reaction solvent (e.g., Dichloromethane). Begin vigorous stirring.
-
Co-Solvent Addition: Add a strong polar aprotic solvent (e.g., N,N-Dimethylformamide) dropwise while stirring. Add only the minimum amount required to achieve full dissolution. This is typically 5-15% of the total solvent volume.
-
Temperature Adjustment (Optional): If the solid persists, gently warm the mixture to 30-40°C using a water bath to facilitate complete dissolution.
-
Equilibration: Once fully dissolved, allow the solution to cool back to the desired reaction temperature before adding other reagents.
Protocol 2: In-Situ Salt Formation for Enhanced Solubility
This protocol is ideal for reactions that can be performed under basic conditions, such as amide couplings.
-
Preparation: To a clean, dry, nitrogen-purged reaction flask, add the this compound (1.0 eq).
-
Solvent Addition: Add the reaction solvent (e.g., Tetrahydrofuran or Dichloromethane).
-
Basification: With vigorous stirring, add a suitable organic base, such as triethylamine (1.1 eq), dropwise.
-
Dissolution: Stir the mixture at room temperature. The formation of the triethylammonium carboxylate salt should result in a clear, homogeneous solution within 5-15 minutes.
-
Proceed with Reaction: The resulting solution is now ready for the addition of coupling agents and the amine component. This method ensures the acid is fully available in the solution for activation and reaction.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75071, 2-Amino-6-chlorobenzoic acid. Retrieved from [Link]
-
Boll, E., D'Agostino, M., & D'Este, F. (2020). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Bioconjugate Chemistry, 31(5), 1283-1290. Retrieved from [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]
-
Kiper, R. A. (n.d.). Properties of substance: 2-chlorobenzoic acid. Retrieved from [Link]
-
Taechalertpaisarn, J., et al. (2020). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of Medicinal Chemistry, 63(17), 9346-9356. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3392-3396. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Coupling Conditions for Boc-2-amino-6-chlorobenzoic Acid
Welcome to the technical support center for the optimization of coupling conditions for Boc-2-amino-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation with this sterically hindered and electronically deactivated substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of coupling reagents to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Core Principles: Understanding the Challenge
This compound presents a significant challenge in amide bond formation due to a combination of steric and electronic factors. The bulky tert-butoxycarbonyl (Boc) protecting group and the chlorine atom in the ortho positions to the carboxylic acid create substantial steric hindrance around the reaction center. This physically impedes the approach of the amine nucleophile and coupling reagents. Furthermore, the electron-withdrawing nature of the chlorine atom deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack. Successfully coupling this substrate requires a carefully considered approach that addresses these inherent difficulties.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the coupling of this compound in a practical question-and-answer format.
Q1: My coupling reaction has a very low yield or has failed completely. What are the likely causes and how can I fix this?
A1: Low to no yield is the most common issue and typically stems from inefficient activation of the carboxylic acid or ineffective nucleophilic attack due to steric hindrance.
-
Cause 1: Inadequate Coupling Reagent. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for this substrate, as they can struggle to overcome the steric barrier.
-
Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly recommended.[1][2] These reagents form highly reactive OAt or OBt active esters, which are more effective at acylating sterically hindered amines.[1]
-
-
Cause 2: Insufficient Reaction Time or Temperature. The steric hindrance can significantly slow down the reaction rate.
-
Solution: Increase the reaction time, monitoring progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but should be done cautiously as it can increase the risk of side reactions.
-
-
Cause 3: Inappropriate Base. The choice of base is critical.
-
Solution: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3] DIPEA is often preferred as it is less likely to cause side reactions. Ensure at least 2-3 equivalents of the base are used to neutralize any acidic byproducts and to facilitate the reaction.
-
Q2: I've observed a significant side product in my reaction mixture. What could it be?
A2: A common and often overlooked side reaction with 2-aminobenzoic acid derivatives is intramolecular cyclization to form a 4H-3,1-benzoxazin-4-one.[4][5]
-
Mechanism: The activated carboxylic acid intermediate can be attacked by the nitrogen of the Boc-amino group, leading to the formation of a stable six-membered ring and loss of the amine you are trying to couple. This is particularly problematic under harsh conditions or with prolonged reaction times.[4]
-
Solution 1: Use a Milder Activation Method. The formation of acyl fluorides in situ is an excellent strategy to minimize this side reaction. Acyl fluorides are highly reactive yet small, reducing the steric clash that can favor intramolecular cyclization.[6] Reagents like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) can be used to generate the acyl fluoride under mild conditions.[6]
-
Solution 2: Control Reaction Temperature. Perform the reaction at 0 °C or room temperature. Avoid excessive heating.
-
Solution 3: Pre-activation. Pre-activating the this compound with the coupling reagent (e.g., HATU) for a short period (5-10 minutes) before adding the amine can sometimes favor the desired intermolecular reaction.
-
Q3: How do I choose the best solvent for my coupling reaction?
A3: The solvent can influence the solubility of reagents and the reaction rate.
-
Recommendation: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is the most commonly used and is highly effective for dissolving the coupling reagents and the acid.[7] Dichloromethane (DCM) can also be used, particularly for acyl chloride or acyl fluoride-based methods.[3] Ensure your solvents are anhydrous, as water can hydrolyze the activated intermediates and coupling reagents.
Q4: My purification by column chromatography is resulting in low recovery of the final product. Are there alternative methods?
A4: Amide products, especially those with multiple aromatic rings, can sometimes be difficult to purify via silica gel chromatography due to streaking or irreversible adsorption.
-
Alternative 1: Recrystallization. If your product is a solid, recrystallization is often a highly effective method for purification and can lead to a very pure product with better recovery.[8] Experiment with different solvent systems, such as ethyl acetate/hexanes or ethanol/water.
-
Alternative 2: Acid-Base Extraction. A carefully planned aqueous workup can remove many impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) will remove any unreacted amine and basic byproducts. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will remove any unreacted this compound.
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling this compound.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting point for most applications due to its high efficiency with hindered substrates.[1][7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DMF.
-
Add HATU to the solution and stir for 2 minutes.
-
Add DIPEA to the mixture and stir for another 5 minutes to allow for pre-activation.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acyl Fluoride Mediated Coupling
This method is particularly useful for minimizing side reactions and for couplings that fail with other reagents.[6][9]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
BTFFH (1.2 eq) or other suitable fluorinating agent (e.g., Cyanuric Fluoride)
-
DIPEA (3.0 eq)
-
Anhydrous DCM or THF
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add BTFFH to the solution, followed by the slow addition of DIPEA.
-
Stir the mixture at 0 °C for 20-30 minutes to allow for the in situ formation of the acyl fluoride.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product.
Data Presentation: Comparative Analysis of Coupling Reagents
While specific yield data for this compound is scarce, the following table summarizes the general effectiveness of various coupling reagents for sterically hindered and electron-deficient substrates, based on literature precedents.[6][10]
| Coupling Reagent/Method | Additive | Typical Base | Relative Efficiency for Hindered Substrates | Key Advantages & Disadvantages |
| HATU | (Internal HOAt) | DIPEA | Very High | Excellent for hindered couplings, fast reaction rates, suppresses side reactions.[1] More expensive. |
| PyBOP | (Internal HOBt) | DIPEA | High | Very effective, good solubility. Can be slightly less reactive than HATU for the most difficult cases. |
| Acyl Fluoride (e.g., via BTFFH) | N/A | DIPEA | High to Very High | Minimizes steric bulk of the activated species, often successful when other methods fail.[6] Reagents can be moisture-sensitive. |
| EDC / HOBt | HOBt | DIPEA / TEA | Low to Moderate | Cost-effective, common reagents. Often inefficient for highly hindered substrates, leading to low yields or reaction failure.[10] |
| DCC / HOBt | HOBt | DIPEA / TEA | Low | Inexpensive. Dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification. Generally not recommended for this substrate. |
Visualizations
General Amide Coupling Mechanism
The following diagram illustrates the general activation and coupling process.
Caption: General workflow for amide bond formation.
Troubleshooting Workflow
This flowchart provides a logical path for addressing common issues.
Caption: Troubleshooting flowchart for coupling reactions.
References
-
Welin, E. R., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-93. Available at: [Link]
-
Hassan, M. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]
-
Davarani, S. S. H., et al. (2012). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. E-Journal of Chemistry, 9(4), 2379-2383. Available at: [Link]
-
Gandeepan, P., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(21), 6483. Available at: [Link]
-
Foroughi, F., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 54. Available at: [Link]
-
Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
O'Duill, M., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Chemical Science, 15(18), 6725-6731. Available at: [Link]
-
Tunoori, A. R., et al. (2004). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Journal of Organic Chemistry, 69(24), 8473-8476. Available at: [Link]
-
Fife, T. H., & DeMark, B. R. (1976). Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society, 98(22), 6978-6982. Available at: [Link]
-
Shen, Y., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1681-1686. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Li, J., et al. (2023). A TFPN-mediated acyl fluoride platform: efficient synthesis of esters, thioesters, and macrolactones from carboxylic acids with diverse nucleophiles. Organic Chemistry Frontiers, 10(14), 3535-3541. Available at: [Link]
-
Fig. 6 Direct amidations between N-Boc protected β-amino acid and... ResearchGate. Available at: [Link]
-
o-CHLOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
Kumar, D. S., et al. (2019). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 55(72), 10732-10750. Available at: [Link]
-
Hesp, K. D., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C-H Bonds with Isocyanates. Journal of the American Chemical Society, 133(28), 10903-10911. Available at: [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]
-
Gundu, S., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(4), 740-743. Available at: [Link]
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. Available at: [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
-
Al-Mekhlafi, F. A., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(23), 7799. Available at: [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
-
Intramolecular reaction between carboxylic acid and amide. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Removal of unreacted starting material in Boc-2-amino-6-chlorobenzoic acid synthesis
Technical Support Center: Boc-2-amino-6-chlorobenzoic acid Synthesis
A Guide to Effective Purification and Removal of Unreacted Starting Material
This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges in the synthesis and purification of this compound. The primary focus is on the common yet critical issue of removing unreacted 2-amino-6-chlorobenzoic acid from the final product.
Troubleshooting Guide
Question 1: My post-reaction analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted 2-amino-6-chlorobenzoic acid. What are the likely causes of incomplete reaction?
Answer: Incomplete conversion is a frequent issue stemming from several potential factors related to reaction conditions and reagents. The reaction involves the nucleophilic attack of the amino group on the di-tert-butyl dicarbonate (Boc₂O) reagent.[1][2][3] Optimizing this process is key.
-
Insufficient Base: A crucial component of this reaction is the base (e.g., triethylamine (TEA), sodium hydroxide), which deprotonates the amino group, increasing its nucleophilicity.[1][4] Ensure you are using an adequate molar excess of the base (typically 1.5-2 equivalents).
-
Reagent Stoichiometry: While a slight excess of Boc₂O (1.1-1.2 equivalents) is standard, an insufficient amount will naturally lead to incomplete reaction.[1] Conversely, a large excess can complicate purification.
-
Reaction Time and Temperature: Boc protection of anilines, particularly those with electron-withdrawing groups, can be sluggish. Most protocols suggest stirring for 4-12 hours at room temperature.[1] If conversion is low, consider extending the reaction time and monitoring progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: The reaction is typically performed in a solvent system that can dissolve both the polar starting material and the less polar Boc₂O, such as mixtures of dioxane/water, THF/water, or acetone/water.[1][4][5] Improper solvent choice can lead to poor reaction kinetics.
Question 2: I'm finding it difficult to separate the product, this compound, from the starting material using a simple aqueous workup. Why is this separation challenging?
Answer: The difficulty arises from the similar acidic properties of the two compounds. Both the starting material (2-amino-6-chlorobenzoic acid) and the desired product possess a carboxylic acid group. Therefore, a simple wash with a strong base (like 1M NaOH) will deprotonate both, pulling both compounds into the aqueous layer and preventing separation.
The key to separation lies in exploiting the second functional group present only in the starting material: the basic amino group. The starting material is amphoteric (contains both acidic and basic sites), whereas the product is only acidic (the Boc-protected amine is non-basic). This chemical difference is the leverage for a successful purification strategy.
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// Nodes SM [label="Starting Material\n(2-amino-6-chlorobenzoic acid)", fillcolor="#EA4335", fontcolor="#202124", pos="0,1.5!"]; Prod [label="Product\n(Boc-protected)", fillcolor="#34A853", fontcolor="#202124", pos="3,1.5!"]; Aqueous [label="Aqueous Layer", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,0!"];
// Attributes SM_Attr [label="Properties:\n- Acidic (COOH)\n- Basic (NH2)", shape=plaintext, pos="0,0.5!"]; Prod_Attr [label="Properties:\n- Acidic (COOH)\n- Neutral (NH-Boc)", shape=plaintext, pos="3,0.5!"];
// Edges SM -> Aqueous [label="Soluble at high pH"]; Prod -> Aqueous [label="Soluble at high pH"];
Question 3: What is the most reliable method for removing residual 2-amino-6-chlorobenzoic acid?
Answer: The most effective and widely used method is a modified acid-base extraction . This technique specifically targets the basicity of the starting material's amino group, which is absent in the Boc-protected product.
Protocol: Selective Acid-Base Extraction
-
Dissolution: After the reaction is complete, neutralize the mixture if necessary and remove the organic solvent (e.g., THF, acetone) under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or 5% citric acid solution.[5] This is the critical step.
-
Causality: The dilute acid will protonate the basic amino group of the unreacted starting material, forming a water-soluble ammonium salt (-NH₃⁺Cl⁻). The Boc-protected product, lacking a basic site, will remain in the ethyl acetate layer. The Boc group is generally stable to dilute acid washes for short periods.[6]
-
-
Separation: Drain the lower aqueous layer, which now contains the starting material salt. Repeat the acidic wash 1-2 more times to ensure complete removal.
-
Brine Wash & Dry: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified this compound.
// Styling Nodes sep_funnel:org [fillcolor="#34A853", fontcolor="#FFFFFF"]; sep_funnel:aq [fillcolor="#4285F4", fontcolor="#FFFFFF"];
organic_path [label="Organic Layer contains\nBoc-Product", shape=plaintext]; aqueous_path [label="Aqueous Layer contains\nProtonated Starting Material", shape=plaintext];
dry [label="Dry over Na₂SO₄"]; evap [label="Evaporate Solvent"]; final_product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; discard [label="Discard", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> wash; wash -> sep_funnel; sep_funnel:org -> organic_path [style=invis]; organic_path -> dry; sep_funnel:aq -> aqueous_path [style=invis]; aqueous_path -> discard; dry -> evap; evap -> final_product; } Caption: Acid-base extraction workflow.
Question 4: Are there alternative purification methods if the acid-base extraction is insufficient?
Answer: Yes, if impurities persist, recrystallization or column chromatography are excellent secondary options.
-
Recrystallization: This method relies on the solubility differences between the product and impurities in a given solvent system.
-
Protocol: The crude product can often be recrystallized from a solvent mixture like ethyl acetate/hexanes or diethyl ether/petroleum ether.[4] Dissolve the crude material in a minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less soluble "anti-solvent" (e.g., hexanes) until turbidity persists. Allow the solution to cool slowly to induce crystallization of the pure product.
-
-
Column Chromatography: While more resource-intensive, silica gel chromatography provides excellent separation.
-
Protocol: A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 0.5-1%) added to the mobile phase. The acid helps to keep the carboxylic acid groups protonated, reducing tailing on the silica gel and improving peak shape.
-
| Method | Principle | Pros | Cons |
| Acid-Base Extraction | Difference in basicity | Fast, scalable, cost-effective | May not remove non-basic impurities |
| Recrystallization | Difference in solubility | Can yield very high purity, scalable | Requires suitable solvent system, potential yield loss |
| Column Chromatography | Difference in polarity | High resolution, removes various impurities | Slower, requires more solvent, less scalable |
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in 2-amino-6-chlorobenzoic acid protected with a Boc group? The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group used to mask the nucleophilicity of the amino group.[1] This is essential if the carboxylic acid is to be activated for subsequent reactions, such as amide bond formation. Without protection, the free amino group would react with the activated carboxylic acid, leading to polymerization and other side reactions.[1]
Q2: What are the typical reaction conditions for Boc protection of an amino acid? The reaction is generally carried out by treating the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2] Common conditions include using sodium hydroxide or triethylamine as the base in a mixed solvent system like dioxane/water or THF/water at room temperature for several hours.[1][4][5]
Q3: How stable is the Boc group during the purification process? The Boc group is stable to basic conditions and mild acidic conditions.[2][7] It is robust enough to withstand the dilute acid washes (e.g., 1M HCl, 5% citric acid) used in the extraction protocol. However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA) or 4M HCl in dioxane.[6][8][9][10] Therefore, prolonged exposure to even mild acids or the use of strong acids during workup must be avoided.
Q4: How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% ethyl acetate in hexanes with 1% acetic acid. The starting material, being more polar due to the free amino group, will have a lower Rf value than the less polar, Boc-protected product. Staining with ninhydrin can also be used, as it will stain the primary amine of the starting material but not the protected product.
References
- Crystallization method of Boc-amino acid.
-
Removal of Boc protecting group as workup? Reddit r/chemistry. [Link]
-
Boc De-protection. Reddit r/Chempros. [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Process for preparing Boc protected amino acid by (Boc) O.
-
Attaching Boc Protecting Groups With BOC-ON. EMD Millipore. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? ResearchGate. [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions of Boc-2-amino-6-chlorobenzoic Acid
Answering the user's request.
Welcome to the technical support center for Boc-2-amino-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex building block. The trifunctional nature of this reagent—a Boc-protected amine, a carboxylic acid, and an aryl chloride—makes it a versatile synthon, but its reactivity profile requires careful consideration and optimization.[1][2]
This document provides in-depth, question-and-answer-based troubleshooting for common synthetic transformations, focusing on the causality behind experimental choices to empower you to solve problems effectively.
Core Challenges: Understanding the Reactivity of this compound
The primary difficulties in reactions involving this molecule stem from its structure:
-
Steric Hindrance: The ortho positioning of the bulky Boc-amino group and the chlorine atom relative to the carboxylic acid creates significant steric congestion. This can impede the approach of reagents, particularly in amide coupling reactions.[3][4]
-
Electronic Effects: The chlorine atom is an electron-withdrawing group by induction, which can influence the reactivity of the aromatic ring.[5] The Boc-protected amino group, while an ortho, para-director, has its electron-donating resonance capability attenuated by the carbonyl group of the Boc protector.[6]
-
Catalyst Interaction: The presence of a Lewis basic amino group and a carboxylate can lead to unwanted coordination with palladium catalysts, potentially inhibiting activity in cross-coupling reactions.[1]
Below is a general workflow for diagnosing issues with reactions involving this substrate.
Caption: General troubleshooting workflow for synthetic reactions.
Section 1: Troubleshooting Amide Bond Formation
Amide coupling is one of the most common reactions performed with this substrate, but it is frequently challenging due to the factors outlined above.
Q1: My standard amide coupling reaction (e.g., HATU/DIPEA) with this compound is failing or giving very low yields. What is going wrong?
Answer: The primary cause is the severe steric hindrance around the carboxylic acid. Standard coupling reagents like HATU, HBTU, or EDC/HOBt form activated species that may be too bulky to be accessed by the incoming amine nucleophile, especially if the amine itself is also hindered.[3][4] This high activation energy barrier slows the reaction dramatically or prevents it from occurring.[4]
Troubleshooting Steps:
-
Incomplete Carboxylic Acid Activation: Ensure your coupling reagent is fresh and used in sufficient quantity (1.0-1.5 equivalents). Pre-activation, where the carboxylic acid, coupling reagent, and base are stirred for 15-30 minutes before adding the amine, can sometimes improve results.[3]
-
Amine Deactivation: The amine partner can be protonated by the carboxylic acid, rendering it non-nucleophilic. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize any acid and maintain the amine's reactivity.[3]
-
Switch to a More Potent Activation Method: For sterically demanding couplings, converting the carboxylic acid to a more reactive intermediate is often necessary. The two most effective strategies are forming an acyl chloride or an acyl fluoride .
Q2: Which coupling reagents or methods are most effective for this hindered system?
Answer: When standard carbodiimide or uronium-based reagents fail, switching to a strategy that generates a smaller, more reactive acyl halide intermediate is the recommended approach.
| Activation Method | Reagent(s) | Advantages | Disadvantages |
| Acyl Chloride Formation | Oxalyl Chloride or Thionyl Chloride, cat. DMF | Highly reactive intermediate; often drives difficult couplings to completion. | Harsh conditions can cause premature Boc deprotection.[7] Byproduct (HCl) must be scavenged. |
| Acyl Fluoride Formation | TFFH, BTFFH, or Cyanuric Fluoride | Generally less harsh than acyl chloride formation; less prone to racemization.[3] | Reagents can be more expensive; may require elevated temperatures for hindered substrates.[8] |
| Uronium Reagents | HATU, HBTU | Mild conditions; low racemization.[3] | Often ineffective for severely hindered substrates like this one.[4] |
Experimental Protocol 1: Acyl Chloride Method for Hindered Amide Coupling
This two-step protocol first converts the carboxylic acid to the highly reactive acyl chloride, which is then reacted with the amine.
Step A: Formation of the Acyl Chloride
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).[7]
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise. You will observe gas evolution (CO₂ and CO).[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours until gas evolution ceases.[7]
-
Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude acyl chloride is often used immediately in the next step without purification.[7]
Step B: Amide Formation
-
Dissolve the amine (1.0-1.2 equiv) in anhydrous DCM with a non-nucleophilic base (e.g., pyridine or DIPEA, 2.0 equiv) under an inert atmosphere and cool to 0°C.
-
Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or saturated aq. NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.[3]
Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling
The aryl chloride in this compound can be functionalized via palladium-catalyzed cross-coupling reactions.
Q3: My Suzuki-Miyaura coupling is sluggish or stalls completely. What are the likely causes?
Answer: There are two primary culprits for failed Suzuki couplings with this substrate:
-
Catalyst Inactivity/Inhibition: The amino and/or carboxylate groups on the substrate can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1]
-
Low Reactivity of Aryl Chloride: Aryl chlorides are the least reactive of the aryl halides in Suzuki couplings (I > Br > OTf >> Cl). Their activation (oxidative addition step) requires a more electron-rich and potent palladium catalyst.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting potential catalyst inhibition.[10]
Q4: How can I overcome catalyst inhibition and the low reactivity of the aryl chloride?
Answer: The solution lies in choosing the right combination of palladium precatalyst, ligand, base, and solvent.
-
Catalyst/Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form highly active, coordinatively unsaturated Pd(0) species that are more effective at activating aryl chlorides and are less susceptible to inhibition by the substrate's functional groups.[1][11]
-
Base and Solvent: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically required. The solvent system is also critical for solubility and reactivity; mixtures like dioxane/water or toluene/water are commonly used.[1]
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. It is crucial to thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.[1]
Experimental Protocol 2: Optimized Suzuki-Miyaura Coupling
This protocol is adapted for challenging aryl chlorides.
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Section 3: Troubleshooting Boc Group Manipulations
The Boc group is designed to be stable under many conditions but can be unintentionally cleaved.
Q5: My Boc group is being removed during a reaction other than deprotection. How can I prevent this?
Answer: Premature Boc deprotection is almost always caused by acidic conditions, whether intentional or generated in situ. The Boc group is highly sensitive to acid and cleaves via a stable tert-butyl cation intermediate.[7][12][13]
-
Acyl Chloride Formation: As mentioned in Section 1, forming an acyl chloride with thionyl chloride or oxalyl chloride generates HCl as a byproduct, which can cleave the Boc group.[7]
-
Reaction Conditions: Some Lewis acids used in other transformations or even silica gel used for chromatography can be acidic enough to cause slow cleavage of the Boc group.
-
Solution: If using silica gel, consider neutralizing it by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) before loading your compound.
-
Q6: I need to remove the Boc group, but my molecule has other acid-sensitive functionalities. What are the mildest conditions?
Answer: While strong acids like neat trifluoroacetic acid (TFA) or concentrated HCl in dioxane are standard, milder conditions can be employed.[14][15]
-
Dilute Acid: Using a more dilute solution of HCl (e.g., 1-4 M in dioxane or ethyl acetate) at 0°C or room temperature is often sufficient and can spare more robust acid-labile groups.[16]
-
Lewis Acids: Certain Lewis acids can catalyze the deprotection, sometimes under more controlled conditions.
-
Non-Acidic Methods: While less common, some basic[17][18] or thermal methods for Boc deprotection have been reported, though they are often substrate-specific and not generally applicable to this compound type. Recently, a method using oxalyl chloride in methanol has been reported as a mild deprotection strategy.[19]
Q7: After acidic Boc deprotection, I am observing a side product with an extra 56 mass units. What is it and how do I stop it?
Answer: This is a classic sign of t-butylation. The tert-butyl cation generated during deprotection is an electrophile and can alkylate other nucleophilic sites on your molecule, particularly electron-rich aromatic rings.[15]
-
Solution: Add a scavenger to the deprotection reaction. The scavenger is a nucleophile that is designed to trap the t-butyl cation before it can react with your product.
-
Common Scavengers: Thioanisole, anisole, triethylsilane (TES), or water are effective scavengers. Add 1-5 equivalents of the scavenger to the reaction mixture along with the acid.
-
References
- BenchChem Technical Support Center. (2025). Amino Group Protection in 2-Amino-6-chlorobenzoyl Chloride Reactions.
- BenchChem Technical Support Center. (2025).
-
Quora. (2022). Why is chlorobenzene less reactive than aniline towards an electrophilic substitution reaction although the electronegativity of chlorine and nitrogen is almost the same?[Link]
-
ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions. [Link]
- BenchChem Technical Support Center. (2025). Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.
- ACS GCI Pharmaceutical Roundtable. (2026). Bases - Reagent Guides.
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- BenchChem Application Notes. (2025).
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Reagent Guides. [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wiley-VCH. (n.d.). Protection Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 5. quora.com [quora.com]
- 6. One moment, please... [chemistrysteps.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Boc-2-amino-6-chlorobenzoic acid vs Fmoc-2-amino-6-chlorobenzoic acid in peptide synthesis
An In-Depth Guide to Peptide Synthesis: Comparing Boc- and Fmoc-Protected 2-Amino-6-chlorobenzoic Acid
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (NCAAs) into peptide chains is a critical strategy for modulating biological activity, enhancing proteolytic stability, and designing novel therapeutic agents. 2-Amino-6-chlorobenzoic acid, a substituted anthranilic acid derivative, presents a unique structural scaffold. However, its ortho-chloro substituent introduces significant steric hindrance, posing a considerable challenge to standard peptide synthesis protocols.
The choice of a temporary protecting group for the α-amino function is one of the most fundamental decisions in solid-phase peptide synthesis (SPPS). This guide provides a detailed, evidence-based comparison of the two dominant strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the incorporation of 2-amino-6-chlorobenzoic acid. We will explore the underlying chemical principles, evaluate performance considerations, and provide actionable experimental protocols to guide your synthetic strategy.
Fundamental Principles: A Tale of Two Chemistries
The core difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments used for deprotection throughout the synthesis.[1]
Boc-SPPS Strategy: This classic approach utilizes the acid-labile Boc group.[2]
-
Protection: The α-amino group is protected by the Boc group.
-
Deprotection: The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[2][3]
-
Side-Chain Protection: Side-chain protecting groups are generally benzyl-based, which are stable to the TFA used for Boc removal.
-
Final Cleavage: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a very strong acid, such as hydrofluoric acid (HF).[2]
Fmoc-SPPS Strategy: Developed as a milder alternative, this strategy is now the most common in peptide synthesis.
-
Protection: The α-amino group is protected by the base-labile Fmoc group.[4]
-
Deprotection: The Fmoc group is cleaved using a secondary amine, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[4][5]
-
Side-Chain Protection: Side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based.
-
Final Cleavage: The peptide is cleaved from the resin and side-chain groups are deprotected concurrently using TFA.
This true orthogonality, where the temporary (Fmoc) and permanent (side-chain) protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[1][6]
Caption: Core structures of the two protected amino acid derivatives.
Head-to-Head Comparison for a Hindered Residue
The steric bulk of the ortho-chloro group on 2-amino-6-chlorobenzoic acid is the primary determinant of its reactivity. This hindrance affects coupling efficiency and may exacerbate potential side reactions.
| Feature | Boc Strategy | Fmoc Strategy | Field Insights & Causality |
| Deprotection Conditions | Strongly acidic (TFA in DCM).[] | Mildly basic (20% Piperidine in DMF).[4][] | Fmoc is generally preferred for acid-sensitive sequences. The repetitive acid exposure in Boc-SPPS can lead to the degradation of certain side chains or premature cleavage of the peptide from acid-sensitive resins like Wang resin. |
| Coupling Efficiency | Can be challenging. Requires robust activation. | Generally high yields (>99% for standard AAs).[1] For hindered residues, efficiency is a major concern. | The sterically hindered nature of 2-amino-6-chlorobenzoic acid will slow down the coupling reaction in both strategies. Microwave-assisted SPPS can be highly beneficial to drive these difficult couplings to completion.[8] |
| Coupling Reagents | Typically carbodiimides (e.g., DIC) + HOBt. In situ neutralization is common.[9] | Aminium/phosphonium salts (HBTU, HATU, HCTU, COMU) are standard.[10] | For this hindered amino acid, highly reactive coupling reagents are essential . Reagents like HATU or COMU, which form more reactive OAt or Oxyma esters, are strongly recommended for both strategies to overcome the steric barrier.[10][11] |
| Aggregation | Can be an issue, but the repeated TFA treatments can disrupt secondary structures. | More prone to aggregation, especially for hydrophobic sequences, as the peptide chain remains neutral. | The Boc strategy, by maintaining the peptide chain as a protonated salt after each deprotection, can sometimes improve solvation and reduce aggregation for difficult sequences.[] |
| Potential Side Reactions | t-Butyl cation formation: During TFA deprotection, the resulting t-butyl cation can alkylate nucleophilic side chains (Trp, Met, Cys).[2][12] | Diketopiperazine (DKP) formation: High risk if this residue is at the C-terminus or position 2, as the free amine can attack the ester linkage to the resin.[13][14] Aspartimide formation: Not relevant to this specific NCAA, but a concern for sequences containing Asp.[15] | The choice here is a trade-off. For sequences rich in Trp or Met, the Fmoc strategy avoids the risk of alkylation. For short peptides where DKP formation is a major risk, the Boc strategy might be advantageous. |
| Crude Purity & Yield | Often higher for very hydrophobic peptides.[] | Often provides higher purity crude products for routine synthesis due to milder deprotection steps.[1] | The final purity will be highly dependent on the success of the difficult coupling step. Incomplete coupling leads to deletion sequences that can be difficult to separate. Double coupling is a common strategy to maximize yield. |
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for incorporating 2-amino-6-chlorobenzoic acid using both Fmoc and Boc strategies.
Fmoc-SPPS Workflow
The Fmoc-SPPS cycle is a repetitive process of deprotection and coupling.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol: Fmoc-2-amino-6-chlorobenzoic Acid Coupling
-
Objective: To couple Fmoc-2-amino-6-chlorobenzoic acid to a resin-bound peptide with a free N-terminal amine.
-
Materials:
-
Peptide-resin with free amine
-
Fmoc-2-amino-6-chlorobenzoic acid (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
-
-
Methodology:
-
Pre-activation: In a separate vial, dissolve Fmoc-2-amino-6-chlorobenzoic acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the swelled peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended. Microwave irradiation (e.g., 20W at 75°C for 10-30 minutes) can significantly accelerate this step.[8]
-
Monitoring: Take a small sample of the resin, wash thoroughly, and perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 1-4 (a "double couple").
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amine groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Proceed to the next Fmoc deprotection step. [5]
-
Boc-SPPS Workflow
The Boc-SPPS cycle involves acid deprotection, neutralization, and coupling.
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.
Protocol: this compound Coupling
-
Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.
-
Materials:
-
Peptide-resin with free amine (neutralized)
-
This compound (4 eq.)
-
HBTU (3.9 eq.) or HATU for higher reactivity
-
DIPEA (8 eq.) for in situ neutralization/coupling
-
Anhydrous DMF and/or DCM
-
SPPS reaction vessel
-
-
Methodology:
-
Deprotection & Neutralization: The preceding Boc group is removed with ~50% TFA in DCM. After washing, the resin-bound amine salt is neutralized with ~10% DIPEA in DCM.[9] Alternatively, an in situ neutralization protocol is used.
-
Coupling (In Situ Neutralization): a. In a separate vial, dissolve this compound and HBTU/HATU in DMF. b. Add this solution to the washed, amine-salt peptide-resin. c. Add the DIPEA to the reaction vessel. The base will both neutralize the amine salt and facilitate the coupling reaction.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. As with the Fmoc strategy, longer coupling times or microwave assistance are recommended.
-
Monitoring: Perform a Kaiser test. If positive, a recoupling is necessary.
-
Recoupling (if necessary): Drain the vessel, wash with DCM, and repeat steps 2-4.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Proceed to the next Boc deprotection step. [2]
-
Decision-Making Framework
Choosing the optimal strategy requires balancing the inherent properties of the chemistries with the specific demands of your target peptide.
Caption: Decision workflow for selecting a protection strategy.
Conclusion and Recommendations
For the incorporation of the sterically hindered NCAA 2-amino-6-chlorobenzoic acid, there is no single "best" strategy; the choice is context-dependent.
-
The Fmoc strategy is the recommended default choice for most applications due to its milder deprotection conditions, which minimizes the risk of side reactions on sensitive residues and simplifies the final cleavage step.[1] Its widespread use means protocols and reagents are highly optimized.
-
The Boc strategy remains a powerful alternative, particularly when synthesizing highly hydrophobic or aggregation-prone sequences where the protonated backbone can improve solvation.[] It may also be considered for very short peptides where diketopiperazine formation is the primary concern.
Regardless of the chosen strategy, the successful incorporation of 2-amino-6-chlorobenzoic acid hinges on overcoming its steric hindrance. Researchers must be prepared to employ highly active coupling reagents (e.g., HATU, COMU), extended reaction times, double coupling, and potentially microwave-assisted synthesis to achieve acceptable yields and purity. Careful monitoring of the coupling step with a qualitative method like the Kaiser test is essential for a successful outcome.
References
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection.
-
BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
-
U.S. Patent No. 9,090,654. (2015). Boc and Fmoc solid phase peptide synthesis. Google Patents.
-
Nowick, J. S. Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). UCI Department of Chemistry.
-
BenchChem. (2025). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Brimble, M. A., et al. (2010). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology.
-
Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
-
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. genscript.com [genscript.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. peptide.com [peptide.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. renyi.hu [renyi.hu]
A Senior Application Scientist's Guide to Protecting Groups for 2-Amino-6-chlorobenzoic Acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful multi-step synthesis. 2-Amino-6-chlorobenzoic acid, a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules, presents a classic challenge: the presence of two reactive functional groups, an amine and a carboxylic acid, with distinct chemical personalities.[1][2] This guide provides an in-depth comparative analysis of common protecting groups for both functionalities of 2-amino-6-chlorobenzoic acid, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
The "Why": The Imperative for Protection
Direct chemical modification of 2-amino-6-chlorobenzoic acid is often fraught with challenges. The nucleophilic amino group can interfere with reactions targeting the carboxylic acid, and vice-versa.[3][4] For instance, attempting to form an amide bond via activation of the carboxylic acid could lead to undesired polymerization or side reactions involving the amine.[3] Protecting groups act as temporary masks, selectively blocking the reactivity of one functional group while transformations are carried out on the other.[4] The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removed with high yield under mild conditions that do not affect other functional groups.[5] This concept of selective removal is known as orthogonality, a cornerstone of modern synthetic chemistry.
Protecting the Amino Group: A Comparative Analysis of Carbamates
The most common and effective protecting groups for the amino functionality are carbamates.[3] We will compare three of the most widely used carbamate protecting groups: tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).
| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions | Stability & Orthogonality | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, Et₃N), aq. solvent | Strong acid (e.g., TFA, HCl)[6] | Stable to bases, hydrogenolysis.[7] Acid-labile. | The strong acidic conditions for deprotection might not be suitable for acid-sensitive substrates. The t-butyl cation generated during deprotection can be a source of side reactions, requiring scavengers.[6][8] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), aq. solvent[9] | Base (e.g., 20% piperidine in DMF)[9][10][11] | Stable to acids, hydrogenolysis.[9][12] Base-labile. | The deprotection by-product, dibenzofulvene, can be monitored by UV spectroscopy, allowing for reaction tracking.[9] The basic deprotection conditions are orthogonal to acid-labile groups. |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃), aq. solvent | Catalytic hydrogenolysis (H₂, Pd/C)[7][13] | Stable to acids and bases.[3] Labile to hydrogenolysis and strong Lewis acids.[14] | The deprotection via hydrogenolysis is very mild and clean. However, it is incompatible with other functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.[14][15] |
Protecting the Carboxylic Acid: A Focus on Esters
Esterification is the most common strategy for protecting the carboxylic acid functionality. The choice of ester depends on the desired deprotection conditions and orthogonality with the chosen amine protecting group.
| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions | Stability & Orthogonality | Key Considerations |
| Methyl Ester | Methanol, acid catalyst (e.g., H₂SO₄) or SOCl₂ in methanol | Saponification (e.g., NaOH, LiOH) followed by acidification | Stable to acidic conditions and hydrogenolysis. Labile to bases. | Saponification can be harsh and may not be suitable for base-sensitive molecules. |
| tert-Butyl Ester | Isobutylene, acid catalyst or tert-butyl alcohol with a coupling agent | Acid (e.g., TFA, HCl)[16] | Stable to bases and hydrogenolysis.[16] Acid-labile. | The deprotection conditions are similar to those for the Boc group, which can be advantageous for simultaneous deprotection but problematic if selective removal is desired.[17] Selective deprotection in the presence of other acid-labile groups can be achieved with reagents like ZnBr₂.[18][19] |
| Benzyl Ester | Benzyl alcohol, acid catalyst or benzyl bromide with a base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acids and bases. Labile to hydrogenolysis. | The deprotection conditions are identical to those for the Cbz group, allowing for simultaneous deprotection of both the amine and carboxylic acid. |
| Silyl Ether | Silyl halide (e.g., TBDMS-Cl), base (e.g., imidazole)[20][21] | Fluoride source (e.g., TBAF) or acid[5][21] | Stability varies with the steric bulk of the silyl group. Generally stable to basic conditions and many other reagents.[21] | Silyl ethers are more commonly used for alcohols but can be employed for carboxylic acids. Their removal with fluoride is very mild and orthogonal to many other protecting groups.[21] |
Orthogonal Protection Strategy: A Workflow for Success
An orthogonal protection strategy allows for the selective deprotection of one functional group while the other remains protected. This is crucial for sequential modifications of the molecule.
Caption: Orthogonal protection workflow.
Experimental Protocols
The following are generalized protocols that should be optimized for specific applications. Always monitor reaction progress by an appropriate method (e.g., TLC, LC-MS).
N-Boc Protection of 2-Amino-6-chlorobenzoic Acid
Caption: N-Boc protection workflow.
Procedure:
-
Dissolve 2-amino-6-chlorobenzoic acid (1 eq.) in a mixture of dioxane and water (e.g., 1:1 v/v).[3]
-
Add sodium hydroxide (1.5-2 eq.) and stir until a clear solution is obtained.[3]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) portion-wise at room temperature.[3]
-
Stir the mixture at room temperature for 4-12 hours.[3]
-
After completion, acidify the mixture with 1M HCl to pH 2-3.[3]
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
N-Boc Deprotection
Procedure:
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.[22]
-
Stir the reaction at room temperature for 1-3 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of TFA.
N-Fmoc Protection of 2-Amino-6-chlorobenzoic Acid
Caption: N-Fmoc protection workflow.
Procedure:
-
Dissolve 2-amino-6-chlorobenzoic acid (1 eq.) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2-3 eq.) and stir until dissolved.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq.) in dioxane dropwise at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
N-Fmoc Deprotection
Procedure:
-
Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).[9]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Remove the DMF and piperidine under high vacuum. The crude product can often be used directly or purified by chromatography.
N-Cbz Protection of 2-Amino-6-chlorobenzoic Acid
Caption: N-Cbz protection workflow.
Procedure:
-
Dissolve 2-amino-6-chlorobenzoic acid (1 eq.) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2-3 eq.) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Acidify with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to obtain the product.
N-Cbz Deprotection
Procedure:
-
Dissolve the N-Cbz protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.[13]
-
Filter the mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected amine.
Conclusion
The choice of a protecting group is a critical decision in the synthesis of complex molecules derived from 2-amino-6-chlorobenzoic acid. A thorough understanding of the stability and reactivity of each protecting group is essential for the development of a robust and efficient synthetic route. The Boc group offers a reliable, acid-labile option, while the Fmoc group provides a base-labile alternative, creating a powerful orthogonal pair. The Cbz group, with its mild hydrogenolytic cleavage, is an excellent choice when compatible with other functionalities in the molecule. For the carboxylic acid, esterification provides a range of options with varying deprotection conditions, allowing for fine-tuning of the overall synthetic strategy. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to navigate the synthetic challenges and achieve their target molecules with greater efficiency and success.
References
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Biosynth. 2-Amino-6-chlorobenzoic acid | 2148-56-3 | FA38608.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Krishna P. Kaliappan. Protecting Groups. chem.iitb.ac.in.
- Benchchem. Technical Support Center: Amino Group Protection in 2-Amino-6-chlorobenzoyl Chloride Reactions.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Organic Chemistry Portal. Protective Groups.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- RSC Publishing. Dual protection of amino functions involving Boc.
- Organic Chemistry Portal. Fmoc-Protected Amino Groups.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Biochemical Assay Reagents. 2-Amino-6-chlorobenzoic acid (6-Chloroanthranilic acid).
- PubChem. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071.
- Chem-Impex. 2-Amino-6-chlorobenzoic acid.
- Sigma-Aldrich. 2-Amino-6-chlorobenzoic acid 98 2148-56-3.
- Clearsynth. Fmoc-2-amino-6-chlorobenzoic acid | CAS No. 914348-17-7.
- Organic Chemistry Portal. tert-Butyl Esters.
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(22), 9044-9047.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Wikipedia. Silyl ether.
- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Master Organic Chemistry. Protecting Groups For Alcohols.
- ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- Reddit. Method to remove Boc in the presence of t-butylester.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
- WILLINGDON COLLEGE, SANGLI. Protection and deprotection.
- ResearchGate. (PDF) Methods for Removing the Fmoc Group.
- Scientific Update. To Deprotect and Serve.
- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- Activotec. Standard Fmoc Protected Amino Acids.
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- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 14. pubs.acs.org [pubs.acs.org]
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A Spectroscopic Guide: Distinguishing 2-Amino-6-Chlorobenzoic Acid from its Boc-Protected Analog
In the realm of synthetic organic chemistry, particularly in the intricate pathways of pharmaceutical development, the strategic application of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is a quintessential tool for the temporary masking of amine functionality, prized for its robustness across a wide array of reaction conditions and its clean, mild removal under acidic treatment.[1] This guide offers an in-depth spectroscopic comparison of 2-amino-6-chlorobenzoic acid and its derivative, 2-((tert-butoxycarbonyl)amino)-6-chlorobenzoic acid. By examining the distinct signatures presented in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide researchers, scientists, and drug development professionals with a practical, data-driven framework for identifying and characterizing these compounds.
The Strategic Imperative of Boc Protection
The nucleophilic primary amine in 2-amino-6-chlorobenzoic acid can interfere with desired reactions at other sites on the molecule. Introducing the sterically hindering and electronically modifying Boc group effectively deactivates this amine, allowing for selective chemical transformations elsewhere.[2] This protection strategy is a cornerstone of multi-step synthesis, enabling the construction of complex molecular architectures with high fidelity. Understanding the spectroscopic consequences of this modification is crucial for reaction monitoring and quality control.
Molecular Structures Under Review
A clear visualization of the molecular structures is essential before delving into their spectroscopic properties.
Figure 1. Chemical structures of 2-amino-6-chlorobenzoic acid (left) and its N-Boc-protected counterpart (right).
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a high-resolution view of the chemical environment surrounding each proton in a molecule. The addition of the Boc group introduces distinct and diagnostic changes to the ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Typical parameters include a 30° pulse, a relaxation delay of 1 second, and 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.
Comparative ¹H NMR Data
| Proton Assignment | 2-Amino-6-Chlorobenzoic Acid (δ, ppm) | Boc-Protected Analog (δ, ppm) | Rationale for Spectroscopic Change |
| Boc (t-Butyl) | N/A | ~1.5 (singlet, 9H) | The appearance of a large, sharp singlet integrating to nine protons is the most definitive indicator of successful Boc protection.[3] |
| Amine (NH₂) | ~5.5 - 6.5 (broad singlet, 2H) | N/A | The two protons of the primary amine disappear from this region. |
| Amide (NH) | N/A | ~8.5 - 9.5 (singlet, 1H) | A new singlet appears significantly downfield, corresponding to the less shielded amide proton, a direct result of the adjacent electron-withdrawing carbonyl group. |
| Aromatic (Ar-H) | ~6.6 - 7.2 (multiplets) | ~7.3 - 7.6 (multiplets) | The aromatic protons are deshielded and shift downfield due to the electron-withdrawing nature of the newly formed carbamate group. |
| Carboxylic Acid (COOH) | ~10 - 13 (very broad singlet, 1H) | ~11 - 13 (very broad singlet, 1H) | The acidic proton remains in a similar, highly deshielded environment, though minor shifts can occur due to changes in intermolecular hydrogen bonding. |
Expert Analysis: The ¹H NMR spectrum provides unequivocal evidence of the N-Boc protection. The emergence of the intense singlet at ~1.5 ppm is an unmistakable signature of the tert-butyl group. Equally important is the transformation of the broad NH₂ signal into a sharper, downfield-shifted NH amide signal, confirming the conversion of the amine to a carbamate.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated solution, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation: Utilize a 100 MHz or higher spectrometer, often the same instrument used for ¹H NMR.
-
Acquisition Parameters: Employ a proton-decoupled pulse sequence with a sufficient number of scans (often 1024 or more) and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Processing: Process the data similarly to ¹H NMR spectra.
Comparative ¹³C NMR Data
| Carbon Assignment | 2-Amino-6-Chlorobenzoic Acid (δ, ppm) | Boc-Protected Analog (δ, ppm) | Rationale for Spectroscopic Change |
| Boc (C=O) | N/A | ~153 | Appearance of the carbamate carbonyl carbon signal.[4] |
| Boc (Quaternary C) | N/A | ~80 | Appearance of the quaternary carbon of the tert-butyl group.[4] |
| Boc (CH₃) | N/A | ~28 | A single, strong signal representing the three equivalent methyl carbons of the tert-butyl group.[4] |
| C-NH/N-Boc | ~148-150 | ~138-140 | The carbon atom attached to the nitrogen is shielded (moves upfield) due to the change in hybridization and electronic environment upon carbamate formation. |
| Carboxylic Acid (C=O) | ~169-172 | ~168-171 | The chemical shift of the carboxylic acid carbonyl is generally less affected but may experience a slight shift. |
| Aromatic Carbons | ~110 - 140 | ~115 - 145 | Shifts are observed for all aromatic carbons due to the altered electronic influence of the substituent at position 2. |
Expert Analysis: The ¹³C NMR spectrum of the protected compound is easily identified by the three new signals corresponding to the Boc group. The upfield shift of the carbon atom bonded to the nitrogen (C-N) is also a key indicator. This shielding effect arises because the nitrogen's lone pair is now delocalized into the Boc carbonyl, altering its electronic donation into the aromatic ring.
FT-IR Spectroscopy: Observing Vibrational Changes
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups by measuring their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Presentation: The spectrum is usually displayed as percent transmittance versus wavenumber (cm⁻¹).
Figure 2. Diagnostic FT-IR band changes following Boc protection.
Comparative FT-IR Data
| Vibrational Mode | 2-Amino-6-Chlorobenzoic Acid (cm⁻¹) | Boc-Protected Analog (cm⁻¹) | Rationale for Spectroscopic Change |
| N-H Stretch | Two distinct bands (~3450 and ~3350) | A single, often broader band (~3350) | A primary amine (R-NH₂) exhibits both symmetric and asymmetric stretches, while the secondary amide (R-NH-R') of the Boc group shows only a single N-H stretching vibration. |
| C=O Stretch (Boc) | N/A | Strong, sharp band at ~1710 | This intense absorption is a hallmark of the urethane carbonyl group in the Boc protector and is one of the most obvious changes in the spectrum. |
| C=O Stretch (Acid) | ~1680 (broad) | ~1690 (broad) | The carboxylic acid carbonyl stretch is retained, often slightly shifted due to changes in hydrogen bonding patterns. |
| N-H Bend (Amide II) | ~1620 (primary amine bend) | ~1520 (secondary amide bend) | The primary amine scissoring vibration is replaced by the characteristic Amide II band, which arises from a combination of N-H bending and C-N stretching in the newly formed amide linkage. |
Expert Analysis: The FT-IR spectrum provides a clear and rapid method for confirming the reaction's success. The key transformations to monitor are the collapse of the two primary amine N-H stretching bands into a single secondary amide band and, most significantly, the appearance of the very strong and sharp Boc carbonyl stretch around 1710 cm⁻¹.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Altering the substituents on an aromatic ring can shift the absorption maxima (λ_max).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute, known concentrations of the compounds in a UV-transparent solvent like ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record a baseline spectrum with the solvent-filled cuvette. Then, measure the absorbance of the sample solutions, typically from 200 to 400 nm.
Comparative UV-Vis Data
| Compound | Approximate λ_max (nm) | Rationale for Spectroscopic Change |
| 2-Amino-6-Chlorobenzoic Acid | ~240, ~320 | The spectrum is dominated by π→π* transitions within the aromatic ring. The longer wavelength absorption is influenced by the electron-donating character of the amine's lone pair extending the conjugated system (n→π). |
| Boc-Protected Analog | ~235, ~290 | A hypsochromic (blue) shift of the longer wavelength band is expected. The nitrogen lone pair is now delocalized into the Boc carbonyl group, reducing its conjugation with the aromatic ring. This increases the energy of the n→π transition, causing it to occur at a shorter wavelength.[5] |
Expert Analysis: While less definitive than NMR or IR, UV-Vis spectroscopy reflects the electronic consequences of Boc protection. The blue shift in the long-wavelength absorption band is a direct result of tying up the nitrogen's lone pair in amide resonance, thereby diminishing its interaction with the benzene ring's π-system.
Conclusion
The spectroscopic analysis of 2-amino-6-chlorobenzoic acid before and after N-Boc protection reveals a set of distinct and predictable changes across multiple analytical platforms. ¹H and ¹³C NMR provide unambiguous structural confirmation through the appearance of signals characteristic of the tert-butyl group and shifts in the amine/amide and aromatic regions. FT-IR spectroscopy offers a rapid and definitive confirmation of the functional group transformation, highlighted by the emergence of the strong urethane carbonyl band. Finally, UV-Vis spectroscopy illustrates the electronic perturbations caused by the protection, observed as a hypsochromic shift. Collectively, these techniques form a comprehensive toolkit for the modern synthetic chemist, enabling rigorous characterization, reaction monitoring, and quality assurance in the synthesis of complex molecules.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem Compound Summary for CID 75071, 2-Amino-6-chlorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy Of Carbonyls (C=O Bonds). [Link]
-
Organic Chemistry Portal. Protection of Amino Groups. [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
Sources
A Comparative Guide to Orthogonal Protection Strategies Featuring Boc-2-amino-6-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and medicinal drug development, the strategic deployment of protecting groups is paramount. An effective orthogonal protection strategy—wherein different classes of protecting groups can be removed under distinct, non-interfering conditions—is the cornerstone of complex molecular construction. This guide provides an in-depth technical comparison of orthogonal protection strategies involving tert-butyloxycarbonyl (Boc)-2-amino-6-chlorobenzoic acid, a versatile yet challenging building block. We will objectively compare its performance with common alternatives, supported by established chemical principles and representative experimental data, to offer field-proven insights for the discerning researcher.
The Strategic Importance of Orthogonal Protection
Orthogonal protection schemes are fundamental to the efficient synthesis of complex molecules like peptides, peptidomimetics, and other polyfunctional compounds.[1] The ability to selectively unmask a functional group in the presence of others allows for precise, directed modifications at specific sites. The two most dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bn and Fmoc/tBu approaches, which are defined by the chemistry used for the temporary protection of the α-amino group.[2]
-
Boc/Bn Strategy: Utilizes the acid-labile Boc group for the N-terminus and typically benzyl (Bn)-based, stronger-acid-labile groups for side-chain protection.
-
Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile groups like tert-butyl (tBu) for side chains.
The true orthogonality of the Fmoc/tBu system, where deprotection chemistries are fundamentally different (base vs. acid), has made it exceedingly popular.[2] However, the Boc strategy remains indispensable, particularly for the synthesis of complex, hydrophobic, or aggregation-prone sequences.[1]
Introducing Boc-2-amino-6-chlorobenzoic Acid: A Unique Building Block
2-Amino-6-chlorobenzoic acid, a substituted anthranilic acid, is a valuable scaffold in medicinal chemistry due to its rigid structure and the diverse biological activities of its derivatives.[3] Its incorporation into peptides or other lead compounds can induce specific conformations, such as β-turns, and enhance proteolytic stability. When employing this building block in an orthogonal synthesis, the amino group must be protected. The Boc group is a common choice due to its stability to a wide range of reagents and its straightforward, acid-mediated removal.
However, the electronic and steric environment of 2-amino-6-chlorobenzoic acid presents unique challenges and considerations compared to simple aliphatic amino acids.
Causality Behind Experimental Choices: The "Ortho Effect"
The reactivity of the amino group in 2-amino-6-chlorobenzoic acid is significantly influenced by its substituents. The chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density on the nitrogen atom.[4] This reduced nucleophilicity can make both the initial Boc protection and subsequent peptide coupling reactions more challenging than with electron-rich or un-substituted anilines.[5][6] Furthermore, the presence of two ortho substituents (the carboxylic acid and the chlorine atom) creates significant steric hindrance around the amino group, further impeding reactions.[7] These factors necessitate more forcing reaction conditions or specialized reagents to achieve high yields.
Comparative Analysis of Amino-Protecting Groups
The choice of protecting group for 2-amino-6-chlorobenzoic acid is dictated by the overall synthetic strategy, particularly the stability of other functional groups in the molecule.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Orthogonality & Stability |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild to strong acid (e.g., TFA, HCl in dioxane) | Stable to bases, hydrogenolysis, and many nucleophiles. Orthogonal to Fmoc, Cbz, and Alloc groups. | |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% piperidine in DMF) | Stable to acids and hydrogenolysis. Orthogonal to Boc, Cbz, and tBu esters. | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. |
Experimental Protocols and Performance Data
Protocol 1: Boc Protection of 2-Amino-6-chlorobenzoic Acid
Due to the reduced nucleophilicity of the amino group, standard Boc protection conditions may be sluggish. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) is often beneficial.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-6-chlorobenzoic acid (1.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Basification: Add sodium hydroxide (2.5 equiv) and stir until a clear solution is obtained.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.2 equiv) followed by a catalytic amount of DMAP (0.05 equiv).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with a nonpolar solvent like hexanes to remove excess Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The product will precipitate. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.
Expected Performance:
-
Yield: 85-95%
-
Purity: High, often suitable for use without further purification.
-
Causality: The use of a co-solvent (dioxane) aids in solubility, while DMAP catalyzes the reaction by forming a more reactive intermediate with Boc₂O. The higher equivalence of base ensures the phenolic carboxylic acid remains deprotonated.
Protocol 2: Peptide Coupling with this compound
The steric hindrance of this compound necessitates the use of potent coupling reagents to achieve efficient amide bond formation.[8]
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.1 equiv), a coupling agent such as HATU (1.1 equiv), and an additive like HOAt (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equiv), to the activation mixture and stir for 10-15 minutes at room temperature.
-
Coupling: To a solution of the amino component (e.g., an amino acid ester hydrochloride, 1.0 equiv) and DIPEA (1.2 equiv) in DMF, add the pre-activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor for completion by LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Perform standard aqueous washes (e.g., dilute HCl, NaHCO₃, brine), dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
Expected Performance:
-
Yield: 60-85% (highly dependent on the coupling partner)
-
Purity: Good, but may require careful purification to remove coupling byproducts.
-
Causality: Reagents like HATU form highly reactive activated esters that can overcome the steric hindrance and reduced nucleophilicity of the coupling partners.[8] Pre-activation ensures the reactive species is formed before the addition of the nucleophilic amine, maximizing yield.
Protocol 3: Orthogonal Deprotection
This protocol demonstrates the selective removal of a base-labile Fmoc group in the presence of the acid-labile Boc-2-amino-6-chlorobenzoyl moiety.
Step-by-Step Methodology:
-
Dissolution: Dissolve the di-protected peptide (containing both Fmoc and Boc-2-amino-6-chlorobenzoyl groups) in anhydrous DMF.
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine. Co-evaporate the residue with toluene (2-3x) to azeotropically remove the final traces of piperidine. The resulting product, with the Boc group intact, can be used directly in the next step.
Expected Performance:
-
Yield: >95% (quantitative)
-
Selectivity: Excellent. The Boc group is completely stable to the basic conditions used for Fmoc removal.[9]
-
Causality: The deprotection mechanisms are entirely different. Piperidine acts as a base to cleave the Fmoc group via a β-elimination mechanism, which does not affect the acid-labile Boc group.[10]
Visualization of Orthogonal Strategies
Diagram 1: Boc/Fmoc Orthogonal Scheme
Caption: Workflow for incorporating this compound into an Fmoc-based SPPS.
Diagram 2: Logic of Protecting Group Selection
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- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Kinetic Studies of Boc-2-amino-6-chlorobenzoic Acid Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a foundational and ubiquitous transformation. However, the seemingly straightforward coupling of a carboxylic acid and an amine can present significant challenges, particularly when dealing with sterically hindered and electronically deactivated substrates. Boc-2-amino-6-chlorobenzoic acid stands as a prime example of such a challenging substrate. The ortho-chloro and Boc-protected amino groups impose significant steric constraints and modulate the nucleophilicity of the reacting partners, making the selection of an appropriate coupling reagent and the optimization of reaction conditions paramount for success.
This guide provides an in-depth comparison of the kinetic performance of three widely used classes of coupling reagents for the acylation of an amine with this compound. We will delve into the mechanistic nuances of each reagent, present detailed experimental protocols for conducting kinetic studies using both offline and in-situ analytical techniques, and offer insights to guide you in selecting the optimal conditions for your specific synthetic challenge.
The Challenge: Steric Hindrance and Electronic Deactivation
The structure of this compound presents a dual challenge for amide bond formation. The presence of two ortho-substituents to the carboxylic acid group creates a sterically demanding environment around the reaction center. This steric bulk can significantly hinder the approach of the amine nucleophile to the activated carboxylic acid intermediate, thereby slowing down the rate of reaction.[1][2]
Furthermore, the electronic nature of the substituents plays a crucial role. While the Boc-protected amino group is electron-donating, the ortho-chlorine atom is electron-withdrawing. This electronic interplay can influence the acidity of the carboxylic acid and the reactivity of the activated intermediate. Understanding these inherent properties is key to devising a successful coupling strategy.
A Comparative Kinetic Analysis of Leading Coupling Reagents
In this guide, we will compare the kinetic profiles of three distinct classes of coupling reagents, each with its own mechanism and performance characteristics:
-
Carbodiimides: Represented by N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[3][4]
-
Uronium/Aminium Salts: Featuring HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its high reactivity.[5]
-
Phosphonium Salts: Exemplified by PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), a widely used reagent that offers a good balance of reactivity and stability.[6][7]
Mechanistic Overview
A fundamental understanding of the reaction mechanism for each coupling reagent is essential for rational optimization and troubleshooting.
The mechanism of EDC-mediated coupling in the presence of HOBt proceeds through several key steps. Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, this intermediate is also unstable and can undergo an intramolecular rearrangement to a stable N-acylurea, which is a common byproduct and represents a loss of starting material.
The role of HOBt is to intercept the O-acylisourea intermediate to form an active ester, the HOBt ester.[3] This active ester is more stable than the O-acylisourea, thus minimizing the formation of the N-acylurea byproduct. The HOBt ester is also highly reactive towards the amine, leading to the formation of the desired amide. The reaction is catalytic in HOBt.[8]
HATU is a highly efficient coupling reagent that operates through the formation of a highly reactive active ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, which then attacks the electrophilic carbon of HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate rapidly reacts with the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to generate the OAt-active ester. The pyridine nitrogen in the HOAt moiety is believed to facilitate the subsequent aminolysis through a neighboring group effect, contributing to the high reactivity of HATU.[5][9] A potential side reaction with uronium/aminium reagents is the guanidinylation of the free amine, which can be minimized by careful control of stoichiometry.
PyBOP is a phosphonium salt-based coupling reagent that also proceeds via the formation of an active ester. Similar to the HATU mechanism, a base (typically DIPEA) is used to deprotonate the carboxylic acid. The resulting carboxylate anion then attacks the electrophilic phosphorus atom of PyBOP to form an acyloxyphosphonium salt. The displaced benzotriazolyloxy anion then attacks the carbonyl carbon of this intermediate to generate the HOBt active ester and tris(pyrrolidino)phosphine oxide as a byproduct. The HOBt active ester then reacts with the amine to yield the amide.[7] A key advantage of phosphonium reagents like PyBOP is the avoidance of the guanidinylation side reaction that can occur with uronium/aminium salts.[6]
Experimental Design for Kinetic Studies
To objectively compare the performance of these coupling reagents, a well-designed kinetic study is essential. We will outline two complementary approaches: offline analysis using High-Performance Liquid Chromatography (HPLC) and real-time, in-situ analysis using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Experimental Workflow: A Unified Approach
The following diagram illustrates a generalized workflow for conducting these kinetic studies.
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
A Senior Application Scientist's Guide to the Deprotection of Boc-2-amino-6-chlorobenzoic Acid: A Head-to-Head Reagent Comparison
For researchers, scientists, and professionals in drug development, the selective cleavage of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step in multi-step organic synthesis. The choice of deprotection reagent for a substrate such as Boc-2-amino-6-chlorobenzoic acid is critical, as the presence of both a carboxylic acid and an electron-withdrawing chloro group on the aromatic ring can influence reactivity and side-product formation. This guide provides an in-depth, head-to-head comparison of common deprotection reagents, supported by mechanistic insights and detailed experimental protocols, to empower you in selecting the optimal strategy for your synthetic route.
The Criticality of Reagent Selection: Beyond Simple Boc Cleavage
The deprotection of this compound is not merely about removing the Boc group. The ideal reagent must do so efficiently and cleanly, without compromising the integrity of the aromatic ring or the carboxylic acid functionality. Key considerations include the potential for side reactions, the ease of work-up, and the overall yield and purity of the resulting 2-amino-6-chlorobenzoic acid. This guide will dissect the performance of several common deprotection reagents, moving from the aggressive to the milder, to provide a comprehensive decision-making framework.
At a Glance: Comparative Analysis of Deprotection Reagents
The following table summarizes the key characteristics of various reagents for the deprotection of this compound, based on established principles of Boc deprotection and data from structurally related aminobenzoic acids.
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, rt | 30 min - 2 h | Fast, volatile byproduct | Highly corrosive, potential for t-butylation side reactions, TFA salts can be difficult to handle. |
| Hydrochloric Acid (HCl) | 4M in Dioxane, rt | 1 - 4 h | Cost-effective, crystalline HCl salt | Dioxane is a hazardous solvent, can be less selective.[1] |
| Formic Acid | Neat or in an inert solvent, rt or gentle heating | Several hours to overnight | Milder than TFA and HCl | Slower reaction times, potential for formylation of the amine. |
| p-Toluenesulfonic Acid (p-TsOH) * | Catalytic or stoichiometric in various solvents | 1 - 12 h | Solid, easy to handle, "greener" alternative | Can require heat, slower than strong acids.[2] |
| Oxalyl Chloride in Methanol | 3 equiv. in Methanol, rt | 1 - 4 h | Mild conditions, potentially faster for electron-deficient substrates | Reagent is moisture-sensitive and toxic.[3] |
The Mechanism of Acid-Catalyzed Boc Deprotection
The most prevalent method for Boc group removal relies on an acid-catalyzed mechanism.[2] The process unfolds in a series of well-defined steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.
-
Amine Salt Formation: The newly formed amine is then protonated by the acid to yield the corresponding amine salt.[2]
dot graph "Boc_Deprotection_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Boc_Protected [label="Boc-Protected Amine", fillcolor="#F1F3F4"]; Protonated [label="Protonated Intermediate", fillcolor="#F1F3F4"]; Carbamic_Acid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4"]; Free_Amine [label="Free Amine", fillcolor="#F1F3F4"]; tButyl_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2 [label="CO2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine_Salt [label="Amine Salt", fillcolor="#F1F3F4"];
Boc_Protected -> Protonated [label="+ H+"]; Protonated -> Carbamic_Acid [label="Fragmentation"]; Protonated -> tButyl_Cation; Carbamic_Acid -> Free_Amine [label="Decarboxylation"]; Carbamic_Acid -> CO2; Free_Amine -> Amine_Salt [label="+ H+"]; } caption: "Acid-catalyzed Boc deprotection mechanism."
Head-to-Head Comparison: In-Depth Analysis
Trifluoroacetic Acid (TFA): The Workhorse
TFA is a powerful and commonly used reagent for Boc deprotection due to its high efficiency and the volatility of its byproducts.[4]
-
Expertise & Experience: A solution of 25-50% TFA in dichloromethane (DCM) is typically sufficient for rapid deprotection at room temperature.[2] The reaction is often complete within 30 minutes to 2 hours. However, the potent acidity of TFA can be a double-edged sword. The generation of the electrophilic tert-butyl cation can lead to alkylation of the electron-rich aromatic ring of the product, a common side reaction.[5][6] For substrates like 2-amino-6-chlorobenzoic acid, the electron-withdrawing nature of the chloro and carboxylic acid groups may somewhat deactivate the ring towards this side reaction, but the risk remains.
-
Trustworthiness: Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to avoid prolonged exposure to the strong acid, which can lead to degradation. The workup involves the removal of TFA and DCM under reduced pressure, followed by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) and extraction.
Hydrochloric Acid (HCl): The Cost-Effective Alternative
A solution of 4M HCl in 1,4-dioxane is another widely used reagent for Boc deprotection.[7][8]
-
Expertise & Experience: This method is generally slower than using TFA, with reaction times typically ranging from 1 to 4 hours at room temperature.[1] A significant advantage is that the product often precipitates from the reaction mixture as the hydrochloride salt, which can be easily isolated by filtration. This can simplify purification. However, dioxane is a hazardous solvent with safety and environmental concerns.[9]
-
Trustworthiness: The reaction progress can be monitored by observing the precipitation of the product or by standard chromatographic techniques. The resulting hydrochloride salt can often be used directly in subsequent steps or neutralized to obtain the free amine.
Milder Approaches for Sensitive Substrates
For substrates that are sensitive to strong acids, milder deprotection methods are preferable.
-
p-Toluenesulfonic Acid (p-TsOH): As a solid, p-TsOH is easier to handle than TFA and HCl.[10] It can be used in stoichiometric or catalytic amounts in various solvents. While generally requiring longer reaction times or elevated temperatures, it offers a "greener" and less corrosive alternative.[2] A solvent-free mechanochemical approach using p-TsOH has also been reported, offering rapid deprotection with minimal waste.[10]
-
Oxalyl Chloride in Methanol: This method has been reported as a mild and selective way to deprotect N-Boc groups.[3] Notably, the study suggests that substrates with electron-withdrawing groups on an aromatic ring exhibit a faster reaction rate.[3] This makes it a potentially attractive option for this compound. The proposed mechanism involves the in situ generation of HCl from the reaction of oxalyl chloride and methanol.
Experimental Protocols
The following are detailed, step-by-step methodologies for the deprotection of this compound using the discussed reagents. These are representative protocols and may require optimization for specific experimental setups.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (to a final concentration of 25-50% v/v).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-amino-6-chlorobenzoic acid.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the suspension at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation of HCl Salt: If a precipitate forms, collect the solid by filtration and wash with diethyl ether to obtain the hydrochloride salt of 2-amino-6-chlorobenzoic acid.
-
Isolation of Free Amine (Optional): To obtain the free amine, suspend the hydrochloride salt in a mixture of ethyl acetate and water and neutralize with a suitable base (e.g., sodium bicarbonate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
dot graph "Deprotection_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start with\nthis compound", fillcolor="#F1F3F4"]; Reagent [label="Choose Deprotection Reagent\n(TFA, HCl, p-TsOH, etc.)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Perform Deprotection Reaction", fillcolor="#F1F3F4"]; Monitoring [label="Monitor Reaction Progress\n(TLC, LC-MS)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up and Isolation", fillcolor="#F1F3F4"]; Product [label="2-amino-6-chlorobenzoic acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagent; Reagent -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Product; } caption: "General experimental workflow for deprotection."
Conclusion and Recommendations
The optimal choice of deprotection reagent for this compound is a balance between reaction efficiency, selectivity, and practical considerations such as safety and cost.
-
For rapid and efficient deprotection , TFA in DCM remains a primary choice, provided that potential t-butylation is carefully monitored.
-
HCl in dioxane offers a cost-effective alternative with the potential for easy product isolation as the hydrochloride salt, though the hazards of dioxane must be considered.
-
For sensitive substrates or when a milder approach is desired , p-TsOH or oxalyl chloride in methanol are excellent options. The latter may be particularly advantageous for this specific substrate due to the presence of the electron-withdrawing chloro group.
It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for your specific application before proceeding to a larger scale.
References
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of peptide research, 58(4), 338–341. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. Available at: [Link]
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
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A Comparative Guide to the Synthesis of Boc-2-amino-6-chlorobenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is paramount. Boc-2-amino-6-chlorobenzoic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1] Its utility stems from the orthogonal nature of the tert-butoxycarbonyl (Boc) protecting group, which allows for selective manipulation of other functional groups within a molecule.[2][3] This guide provides an in-depth validation and comparison of synthetic routes to this crucial intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
The Cornerstone of Amine Protection: The Boc Group
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis.[4] Its popularity is attributed to its ease of introduction, general stability under a variety of reaction conditions (including basic and nucleophilic environments), and its facile removal under acidic conditions.[2][4] This acid-labile nature provides an orthogonal protection strategy when other protecting groups, such as the base-labile Fmoc group or hydrogenation-labile Cbz group, are present elsewhere in the molecule.[3] The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5]
Route 1: The Direct Approach - Boc Protection of 2-amino-6-chlorobenzoic acid
This is the most common and straightforward route to this compound, starting from the commercially available 2-amino-6-chlorobenzoic acid. The core of this method lies in the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.
Causality Behind Experimental Choices
The choice of a suitable solvent and base is critical for the success of this reaction. A solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is often used to dissolve the starting materials.[2] A base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the reaction with (Boc)₂O.[2][5] The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion. The work-up procedure is designed to remove unreacted reagents and byproducts, yielding the desired Boc-protected product.
Experimental Workflow
Caption: Workflow for the direct Boc protection of 2-amino-6-chlorobenzoic acid.
Detailed Experimental Protocol
Materials:
-
2-amino-6-chlorobenzoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-amino-6-chlorobenzoic acid in anhydrous THF, add triethylamine at room temperature.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Route 2: An Alternative Strategy - Synthesis from 2,6-Dichlorobenzoic Acid
An alternative approach to this compound involves the initial synthesis of 2-amino-6-chlorobenzoic acid from a different precursor, followed by the Boc protection step as described in Route 1. A plausible precursor is 2,6-dichlorobenzoic acid, which can undergo a nucleophilic aromatic substitution (SNAAr) reaction with an ammonia source. This method, while potentially longer, can be advantageous if 2,6-dichlorobenzoic acid is a more readily available or cost-effective starting material. A similar process for the synthesis of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid has been patented, providing a strong precedent for this approach.[6]
Causality Behind Experimental Choices
This route relies on a copper-catalyzed ammonolysis reaction. Copper catalysts are known to facilitate nucleophilic aromatic substitution of aryl halides.[7] The reaction is typically carried out at elevated temperatures and pressures in a sealed vessel to achieve a reasonable reaction rate. The subsequent Boc protection would follow the same principles as outlined in Route 1.
Experimental Workflow
Caption: Alternative synthesis of this compound via ammonolysis.
Detailed Experimental Protocol (Proposed)
Part A: Synthesis of 2-amino-6-chlorobenzoic acid
Materials:
-
2,6-dichlorobenzoic acid (1.0 eq)
-
Aqueous ammonia (excess)
-
Copper(I) oxide (catalytic amount)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a high-pressure reactor, combine 2,6-dichlorobenzoic acid, aqueous ammonia, and a catalytic amount of copper(I) oxide.
-
Seal the reactor and heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-6-chlorobenzoic acid.
Part B: Boc Protection
Follow the detailed experimental protocol as described in Route 1.
Performance Comparison
| Parameter | Route 1: Direct Boc Protection | Route 2: From 2,6-Dichlorobenzoic Acid |
| Starting Material | 2-amino-6-chlorobenzoic acid | 2,6-dichlorobenzoic acid |
| Number of Steps | 1 | 2 |
| Typical Yield | High (often >90%) | Moderate to High (dependent on both steps) |
| Reaction Conditions | Mild (room temperature, atmospheric pressure) | Harsh (high temperature, high pressure for the first step) |
| Reagent Cost | Can be higher for the starting material | Potentially lower for the starting material |
| Scalability | Readily scalable | Requires specialized high-pressure equipment for large scale |
| Safety Considerations | Standard laboratory precautions | Handling of high-pressure reactions requires special care |
Conclusion and Recommendations
The direct Boc protection of 2-amino-6-chlorobenzoic acid (Route 1) is the preferred method for the synthesis of this compound in most laboratory and small-scale production settings. Its simplicity, high yields, and mild reaction conditions make it an efficient and reliable process.
The alternative route starting from 2,6-dichlorobenzoic acid (Route 2) may be a viable option in specific circumstances, particularly if there is a significant cost or availability advantage for the starting material. However, the harsher reaction conditions and the need for specialized equipment for the ammonolysis step make it less practical for general laboratory use.
Ultimately, the choice of synthetic route will depend on a careful evaluation of factors such as the cost and availability of starting materials, the scale of the synthesis, and the equipment and expertise available. This guide provides the necessary data and protocols to make an informed decision for your specific research and development needs.
References
-
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149. Retrieved from [Link]
-
Mei, X., August, A. T., & Wolf, C. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of organic chemistry, 71(1), 142–149. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]
-
Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
- Papenfuhs, T., & Rapp, J. (1993). U.S. Patent No. 5,233,083. Washington, DC: U.S. Patent and Trademark Office.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Movassaghi, M., & Hunt, D. K. (2007). Synthesis of Boc-protected bicycloproline. Beilstein journal of organic chemistry, 3, 20. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Retrieved from [Link]
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A Comparative Guide to Amine Protection: Cost-Benefit Analysis of Boc vs. Fmoc for 2-Amino-6-chlorobenzoic Acid
Introduction: The Critical Role of Protecting Groups for 2-Amino-6-chlorobenzoic Acid
2-Amino-6-chlorobenzoic acid is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, necessitates a strategic approach to chemical synthesis. Direct conversion to an acyl chloride or activation of the carboxylic acid is often complicated by the reactivity of the amino group, which can lead to unwanted side reactions and polymerization.[3] Therefore, transiently masking the amino group with a protecting group is an indispensable strategy to ensure reaction specificity and high yields.
The choice of this protecting group is a critical decision point that profoundly impacts the entire synthetic route, influencing factors from reaction conditions and yield to overall process cost and scalability. Among the most widely used amine-protecting groups in organic synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.[][5] These two groups represent distinct chemical philosophies: the Boc group is famously acid-labile, while the Fmoc group is cleaved under mild basic conditions.[5][6] This fundamental difference in their deprotection chemistry forms the basis of their orthogonal relationship, a cornerstone of modern, multi-step synthesis.[7][8]
This in-depth guide provides a comprehensive cost-benefit analysis of using Boc versus Fmoc for the protection of 2-amino-6-chlorobenzoic acid. We will delve into the chemical principles, provide a side-by-side comparison of their performance, present detailed experimental protocols, and offer data-driven insights to help researchers, scientists, and drug development professionals make an informed decision tailored to their specific synthetic goals.
The Boc Strategy: A Cost-Effective and Robust Workhorse
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, particularly favored in non-peptide chemistry for its robustness and the relatively low cost of its primary reagent, di-tert-butyl dicarbonate (Boc₂O).[][9]
Chemical Principles and Reaction Dynamics
Boc protection proceeds via the nucleophilic attack of the amine onto a carbonyl carbon of Boc anhydride. The reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine, which deprotonates the amine and neutralizes the acidic byproduct.[3][10]
Deprotection is achieved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11][] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which then decomposes into isobutylene and carbon dioxide.[9][13]
Advantages of the Boc Group
-
Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc counterparts, primarily due to the lower synthesis cost of Boc anhydride.[][] This makes the Boc strategy highly attractive for large-scale industrial applications where raw material costs are a significant factor.[]
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for subsequent chemical transformations on other parts of the molecule without premature deprotection.[15]
-
Favorable Solubility: Boc-protected intermediates are often less prone to aggregation, particularly with hydrophobic sequences, which can be an advantage in solution-phase synthesis.[][16]
Disadvantages and Mitigation
-
Harsh Deprotection: The requirement for strong acids (e.g., TFA, HCl) for deprotection can be detrimental to acid-sensitive functional groups that may be present elsewhere in the molecule.[][17]
-
Side Reactions: The tert-butyl cation generated during deprotection is an electrophile that can lead to unwanted alkylation of nucleophilic residues like tryptophan or methionine.[18] This issue is typically managed by adding "scavengers," such as anisole or thioanisole, to the deprotection cocktail to trap the cation.[11]
The Fmoc Strategy: The Modern Standard for Mildness and Orthogonality
The 9-fluorenylmethoxycarbonyl (Fmoc) group has become the dominant choice in modern solid-phase peptide synthesis (SPPS) and is increasingly used in solution-phase synthesis where mild conditions are paramount.[][17]
Chemical Principles and Reaction Dynamics
Fmoc protection is typically achieved by reacting the amine with an activated Fmoc reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[19]
The key advantage of the Fmoc group lies in its unique deprotection mechanism. It is cleaved under mild, non-hydrolytic basic conditions, most commonly with a 20% solution of piperidine in DMF.[][20] The reaction proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism, where the base abstracts the acidic proton on the fluorenyl ring, leading to β-elimination and the release of the free amine.[21][22]
Advantages of the Fmoc Group
-
Mild Deprotection: Cleavage with a weak base like piperidine avoids the use of harsh acids, preserving the integrity of acid-labile functionalities.[17][21] This is the most significant advantage of the Fmoc strategy.
-
True Orthogonality: The base-lability of Fmoc is truly orthogonal to the acid-labile side-chain protecting groups (like tBu, Boc, Trt) commonly used in complex synthesis.[8][21] This allows for selective deprotection of the α-amino group without affecting other protected sites.
-
Ease of Monitoring: The dibenzofulvene byproduct of the deprotection reaction has a strong UV absorbance, which can be used to monitor the reaction's completion in real-time, a feature particularly useful in automated synthesis.[21]
Disadvantages and Mitigation
-
Higher Reagent Cost: Fmoc-protected amino acids and the associated reagents are typically more expensive than their Boc counterparts, which can be a consideration for large-scale syntheses.[]
-
Base Sensitivity: The deprotection conditions are incompatible with any base-sensitive groups within the molecule.
-
Diketopiperazine Formation: In some cases, particularly in SPPS after the coupling of the second amino acid, the newly deprotected N-terminal amine can intramolecularly attack the C-terminal ester linkage, leading to the formation of a diketopiperazine byproduct. This can be mitigated by carefully selecting coupling reagents and conditions.[22]
Head-to-Head Comparison: Boc vs. Fmoc for 2-Amino-6-chlorobenzoic Acid
The choice between Boc and Fmoc protection for 2-amino-6-chlorobenzoic acid depends on a careful evaluation of the specific project requirements. The following table summarizes the key parameters for a direct comparison.
| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-OSu or Fmoc-Cl |
| Protection Conditions | Mildly basic (e.g., NaOH, TEA) in aqueous or organic solvent.[3][10] | Mildly basic (e.g., NaHCO₃) in aqueous/organic solvent.[19] |
| Deprotection Conditions | Strongly Acidic (e.g., TFA, HCl in dioxane).[][11] | Mildly Basic (e.g., 20% Piperidine in DMF).[][20] |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[5] | Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz) groups.[8][21] |
| Relative Cost | Lower reagent cost; generally more economical for bulk synthesis.[][] | Higher reagent cost; overall process may be cost-effective due to efficiency.[] |
| Key Side Reactions | t-butyl cation formation during deprotection can cause alkylation (requires scavengers).[18] | Diketopiperazine formation; premature deprotection by other amines.[22] |
| Compatibility | Not suitable for molecules with other acid-sensitive functional groups. | Not suitable for molecules with other base-sensitive functional groups. |
| Ideal Use Case | Large-scale synthesis; when downstream steps involve basic conditions; for acid-stable molecules. | Synthesis of complex molecules with acid-sensitive groups; automated synthesis; when mild conditions are critical. |
Visualization of Synthetic Workflows
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the protection and deprotection workflows for both the Boc and Fmoc strategies.
Figure 1: Workflow for Boc protection and subsequent acid-labile deprotection.
Figure 2: Workflow for Fmoc protection and subsequent base-labile deprotection.
Experimental Protocols
The following protocols are provided as a self-validating system for researchers to implement these protection strategies.
Protocol 1: Boc Protection of 2-Amino-6-chlorobenzoic Acid
This protocol describes the N-tert-butoxycarbonylation of the starting material using Boc anhydride.
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water (or Tetrahydrofuran - THF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-6-chlorobenzoic acid (1.0 equivalent) in a suitable solvent mixture such as 1:1 dioxane/water or THF.[3]
-
Basification: Add a base such as sodium hydroxide (1.5 equivalents) or triethylamine (2.0 equivalents) to the solution and stir until a clear solution is obtained.[3]
-
Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise at room temperature.[3] A slight exotherm may be observed.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification & Extraction: Carefully acidify the aqueous mixture to pH 2-3 with 1M HCl. A white precipitate should form. Extract the product with ethyl acetate (3x volumes).[3]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product, which can be further purified by recrystallization if necessary.[3]
Protocol 2: Deprotection of Boc-2-Amino-6-chlorobenzoic Acid
This protocol describes the removal of the Boc group using strong acid.
Materials:
-
Boc-protected 2-amino-6-chlorobenzoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material in dichloromethane (DCM).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of TFA:DCM).[] Alternatively, a solution of 4M HCl in dioxane can be used.[11]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC. The reaction is typically rapid.[11]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Neutralization: Re-dissolve the residue in a minimal amount of water or ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the deprotected product.
Protocol 3: Fmoc Protection of 2-Amino-6-chlorobenzoic Acid
This protocol is adapted from standard procedures for N-Fmoc protection of amino acids.
Materials:
-
2-Amino-6-chlorobenzoic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve 2-amino-6-chlorobenzoic acid (1.0 equivalent) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ solution.[19]
-
Protection: Add Fmoc-OSu (1.05 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.[19]
-
Work-up: Dilute the reaction with water and adjust the pH to ~9 with additional saturated NaHCO₃ if necessary.
-
Purification: Extract the aqueous mixture with diethyl ether (3x volumes) to remove unreacted Fmoc-OSu and byproducts.[19]
-
Acidification & Isolation: Acidify the aqueous layer to pH 1-2 with 1M HCl. The Fmoc-protected product will precipitate.[19] Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 4: Deprotection of Fmoc-2-Amino-6-chlorobenzoic Acid
This protocol describes the standard method for removing the Fmoc group using piperidine.
Materials:
-
Fmoc-protected 2-amino-6-chlorobenzoic acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Toluene (optional)
Procedure:
-
Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.[20]
-
Deprotection: Dissolve the Fmoc-protected starting material in the 20% piperidine/DMF solution.
-
Reaction: Stir the solution at room temperature. The reaction is typically very fast, often completing within 10-30 minutes.[22][23] Monitor by TLC.
-
Work-up: Once the reaction is complete, remove the DMF and piperidine under reduced pressure.
-
Azeotropic Removal: To remove residual piperidine, co-evaporate the residue with toluene (2-3x).[23] The resulting deprotected product can be used directly in the next step or purified further.
Conclusion and Recommendations
The decision to use Boc or Fmoc for the protection of 2-amino-6-chlorobenzoic acid is not a matter of one being universally superior, but rather a strategic choice based on a cost-benefit analysis tailored to the specific synthetic context.
-
The Boc strategy is the recommended choice for:
-
Large-scale and industrial synthesis where the lower cost of Boc anhydride provides a significant economic advantage.
-
Synthetic routes where the molecule is stable to strong acid and subsequent steps involve base-sensitive transformations.
-
Projects where cost is the primary driver and the necessary acid-handling infrastructure is in place.
-
-
The Fmoc strategy is the recommended choice for:
-
The synthesis of complex, multi-functional molecules that contain acid-sensitive groups, where the mild, orthogonal deprotection is critical.
-
Research and development settings where reaction mildness, reliability, and compatibility with modern synthetic techniques (like SPPS) are prioritized over raw material cost.
-
Projects requiring precise control and monitoring , leveraging the UV-active byproduct for real-time analysis.
-
By carefully considering the factors of cost, chemical compatibility, reaction conditions, and overall process efficiency, researchers can confidently select the optimal protecting group strategy, ensuring a successful, efficient, and economical synthesis of their target molecules derived from 2-amino-6-chlorobenzoic acid.
References
-
Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-Amino-6-chlorobenzoic acid, 98% 2148-56-3. Otto Chemie Pvt. Ltd.[Link]
-
Peptide Synthesis - FAQ. AAPPTEC. [Link]
-
2-Amino-6-Chlorobenzoic Acid – Biotechnology Grade. Blue Tiger Scientific. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]
-
2-Amino-6-chlorobenzoic acid, min 98%, 100 grams. LabAlley. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
2-Amino-6-chlorobenzoic acid. Amerigo Scientific. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.[Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Methods for Removing the Fmoc Group. Springer. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
FMOC and BOC Protected Amino Acids Market. PW Consulting Chemical & Energy Research Center. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Aapptec. [Link]
- Methods for the synthesis of fmoc protected amines.
-
T boc fmoc protocols in peptide synthesis. Slideshare. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-2-amino-6-chlorobenzoic Acid
The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of Boc-2-amino-6-chlorobenzoic acid (CAS No. 2148-56-3), a key intermediate in pharmaceutical and chemical synthesis.[1][2] By understanding the chemical nature of this compound, we can appreciate the causality behind these essential disposal protocols.
This molecule's structure presents a trifecta of considerations for waste management:
-
Chlorinated Aromatic Core: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins or the release of acidic gases such as hydrogen chloride (HCl).[3]
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is acid-labile.[4] Improper handling or mixing with acidic waste could initiate an unintended deprotection reaction, generating gaseous byproducts like carbon dioxide and flammable isobutylene.[5]
-
Solid, Irritant Nature: As a crystalline powder, it poses an inhalation risk and is classified as a skin, eye, and potential respiratory irritant.[6][7]
This guide moves beyond simple instruction to provide a self-validating system for waste handling, ensuring that each step is grounded in established safety principles and regulatory standards.
Part 1: Hazard Profile and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal.
Chemical & Physical Properties Summary
| Property | Value | Source |
| CAS Number | 2148-56-3 | [8] |
| Molecular Formula | C₇H₆ClNO₂ | [1][8] |
| Molecular Weight | 171.58 g/mol | [1][8] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2][9] |
| Primary Hazards | Causes skin irritation, causes serious eye irritation/damage, may cause respiratory irritation.[6][7][10] Harmful if swallowed.[11] |
GHS Hazard Information
| Pictogram | GHS Class | Hazard Statement (H-Statement) | Precautionary Statement (P-Statement) - Disposal |
| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant.[6][7][12][13][14] |
Part 2: Core Disposal Principle: Mandated External Treatment
The cardinal rule for the disposal of this compound is that it must not be disposed of via standard laboratory drains or as regular solid waste .[3][12][15] Due to its chlorinated nature, the only acceptable disposal route is through a licensed and approved hazardous waste management facility.[6][12][13]
The standard industry practice for such chemicals is high-temperature incineration in a specialized facility equipped with afterburners and alkaline scrubbers.[3] This technology is crucial for two reasons:
-
Complete Destruction: High temperatures ensure the complete breakdown of the chlorinated aromatic ring, preventing the formation of toxic dioxins.
-
Neutralization of Byproducts: Scrubbers neutralize the acidic hydrogen chloride gas (HCl) that is formed from the combustion of the chlorine atom, preventing its release into the atmosphere.
The logical workflow for disposing of this chemical is therefore centered on safe collection, segregation, and transfer to a certified facility.
Part 3: Step-by-Step Laboratory Disposal Protocols
Adherence to these workflows is critical for maintaining a safe laboratory environment.
Protocol 1: Disposal of Unused, Expired, or Surplus Solid Chemical
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[3][7]
-
Container Integrity: Keep the chemical in its original, sealed, and correctly labeled container. If the original container is damaged, transfer the contents to a new, compatible container that can be tightly sealed.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong acids and oxidizers.[6][16]
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, weighing paper, paper towels used for cleanup, and contaminated silica gel.
-
PPE: Wear standard laboratory PPE as described in Protocol 1.
-
Collection: Place all contaminated solid materials into a designated, leak-proof hazardous waste container, typically a plastic pail or a sturdy, lined cardboard box.[17]
-
Segregation: This waste stream must be kept separate from non-hazardous trash and from other chemical waste streams (e.g., sharps, non-halogenated waste).
-
Labeling: Clearly label the container "Hazardous Waste - Halogenated Organic Solids" and list "this compound" as a primary contaminant.
-
Closure: Keep the container sealed except when adding waste.[17] Once full, arrange for EHS pickup.
Protocol 3: Disposal of Liquid Waste (Rinsate and Reaction Mixtures)
This is a critical protocol, as discharging halogenated organics into the sewer system is strictly prohibited.[12][15]
-
PPE: Wear standard laboratory PPE.
-
Container Rinsing: When rinsing glassware that contained the solid chemical, the first rinse must be collected as hazardous waste.[17] Use a small amount of an appropriate organic solvent (e.g., methanol, ethanol, or acetone, in which the compound is soluble[1]) for the initial rinse.
-
Collection: Dispense all rinsate and any solutions or reaction mixtures containing this compound into a dedicated, properly vented "Halogenated Organic Liquid Waste" container.
-
Labeling: The container must be clearly labeled with its contents. Maintain a running log of all constituents and their approximate percentages.
-
Avoid Mixing: Do not mix this waste with non-halogenated solvent waste streams. Doing so contaminates the entire volume and significantly increases the complexity and cost of disposal.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is required to mitigate risks.
-
Assess the Situation: For large spills or if dust is airborne, evacuate the immediate area and alert laboratory personnel and your EHS department.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Don PPE: Before cleanup, don appropriate PPE, including a respirator with a particulate filter if dust is present.[3][7]
-
Prevent Environmental Release: Cover any nearby drains to prevent the chemical from entering the sewer system.[3][12]
-
Clean Up:
-
Disposal: Label the container as "Hazardous Waste - Spill Cleanup" with the chemical name and dispose of it according to Protocol 2.
-
Decontaminate: Thoroughly clean the affected area. The rinsate from this cleaning must be collected and disposed of as hazardous liquid waste per Protocol 3.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety and environmental stewardship.
References
-
Safety Data Sheet for m-Chlorobenzoic Acid. (2014). National Institute of Standards and Technology. Available from: [Link]
-
4-Chlorobenzoic Acid General Information. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Safety Data Sheet for 3-Chlorobenzoic acid. Carl ROTH. Available from: [Link]
-
2-Amino-6-chlorobenzoic acid General Information. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Available from: [Link]
-
2-Amino-6-chlorobenzoic acid Product Page. Chem-Impex. Available from: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Safety Data Sheet for Amino acid. Carl ROTH. Available from: [Link]
-
BOC Deprotection Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. (2015). The Royal Society of Chemistry. Available from: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available from: [Link]
-
Initial Environmental Risk Assessment of Chemicals. Ministry of the Environment, Japan. Available from: [Link]
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Mastering Safety: A Researcher's Guide to Handling Boc-2-amino-6-chlorobenzoic Acid
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily pursuit. Among the vast array of building blocks available, Boc-2-amino-6-chlorobenzoic acid stands as a key intermediate. However, its utility in the lab is matched by the critical need for meticulous safety and handling protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring both the integrity of your research and the well-being of your laboratory personnel.
Our approach to laboratory safety is built on a foundation of proactive risk mitigation. Understanding the "why" behind each safety measure empowers researchers to make informed decisions, fostering a culture of safety that extends beyond a single compound or procedure.
Hazard Profile of this compound
-
Skin Irritation: Direct contact can cause redness, itching, and irritation.[1][2]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][2]
The Boc (tert-butyloxycarbonyl) protecting group is not expected to significantly alter these fundamental hazards. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | N95 dust mask or equivalent. |
| Handling larger quantities or reactions with potential for splashing | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Half-mask respirator with P100 particulate filters. |
| Cleaning up spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls. | Full-face respirator with P100 particulate filters. |
Causality Behind PPE Choices:
-
Eye Protection: The risk of serious eye irritation necessitates robust protection.[1][2] Goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses. A face shield adds another layer of defense, particularly when handling larger quantities or during procedures with a higher risk of splashing.[3]
-
Hand Protection: Chemical-resistant gloves are the first line of defense against skin contact.[1][4] Nitrile and neoprene offer good resistance to a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your hands.
-
Body Protection: A laboratory coat protects your skin and personal clothing from contamination. For procedures with a higher risk of spills or splashes, a chemical-resistant apron or coat provides an additional barrier.
-
Respiratory Protection: Since the compound is a powder, the primary inhalation risk comes from airborne dust particles. An N95 dust mask is sufficient for handling small quantities in a well-ventilated area. For larger quantities or in areas with inadequate ventilation, a respirator with particulate filters is necessary to prevent respiratory tract irritation.[1][2]
Procedural Guide to Safe Handling
Adherence to a systematic workflow is essential for minimizing the risk of exposure.
Preparation and Engineering Controls
-
Designated Work Area: Designate a specific area for handling this compound. This area should be equipped with a chemical fume hood or a ventilated balance enclosure, especially when weighing the powder.
-
Ventilation: Ensure adequate ventilation in the laboratory.[1][4] All handling of the solid compound that may generate dust should be performed in a fume hood.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[1][5]
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated work area, don the appropriate PPE as outlined in the table above.
-
Weighing:
-
Perform all weighing operations within a ventilated enclosure or fume hood to contain any dust.
-
Use a spatula to carefully transfer the powder, avoiding any actions that could generate airborne dust.
-
Close the container tightly immediately after use.[1]
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
If heating is required, do so in a fume hood with appropriate apparatus to control vapors.
-
-
Reaction Setup:
-
Conduct all reactions in a fume hood.
-
Ensure all glassware is securely clamped and that the setup is stable.
-
Doffing PPE
-
Gloves: Remove gloves first, using a technique that avoids touching the outer surface with your bare hands.
-
Gown/Apron: Remove your lab coat or apron, turning it inside out as you remove it to contain any contamination.
-
Eye/Face Protection: Remove your face shield and goggles.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]
Emergency Response Plan
In case of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal of Contaminated Materials and Waste
Proper disposal is a critical component of the chemical handling lifecycle.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not pour it down the drain.
-
Contaminated PPE: Dispose of all contaminated disposable PPE, such as gloves and masks, in a designated hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow based on task risk level.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound, ensuring a safe and productive research environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-6-chlorobenzoic acid.
- Sigma-Aldrich. (2025, July 3). SAFETY DATA SHEET: 4-Aminobenzoic acid.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-Amino-6-bromobenzoic acid.
- ECHEMI. (n.d.). 2-Amino-6-chlorobenzoic acid SDS.
- Sigma-Aldrich. (n.d.). 2-Amino-6-chlorobenzoic acid 98%.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
